Structural Characterization and Pharmacological Profiling of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Executive Summary In the landscape of rational drug design, heterocyclic sulfonamides represent a privileged class of pharmacophores, primarily due to their profound efficacy as Carbonic Anhydrase Inhibitors (CAIs). 5-An...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of rational drug design, heterocyclic sulfonamides represent a privileged class of pharmacophores, primarily due to their profound efficacy as Carbonic Anhydrase Inhibitors (CAIs). 5-Anilino-1,3,4-thiadiazole-2-sulfonamide (CAS: 67341-56-4) is a highly specialized derivative of the classic CAI acetazolamide[1]. By substituting the acetyl group with an anilino (phenylamino) moiety, this compound achieves a distinct lipophilic profile that significantly alters its isoform selectivity, making it a critical molecule for researchers targeting specific metalloenzymes in oncology, ophthalmology, and neurology[2].
This technical guide provides an in-depth analysis of its chemical architecture, molecular weight, mechanism of action, and the validated protocols required for its synthesis and pharmacological evaluation.
Chemical Architecture & Physicochemical Properties
The molecular architecture of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide is strategically divided into three functional domains, each dictating a specific interaction within the biological target:
The Zinc-Binding Group (ZBG): The
-sulfonamide () acts as the primary anchor. In physiological pH, it deprotonates to form a sulfonamidate anion, which directly coordinates with the ion in the active site of carbonic anhydrase[2].
The Scaffold: The 1,3,4-thiadiazole ring provides a rigid, electron-deficient planar core. Its nitrogen heteroatoms act as secondary hydrogen-bond acceptors, stabilizing the molecule within the hydrophilic half of the enzyme's active site[1].
The Tail Approach: The
-anilino (phenylamino) group introduces significant steric bulk and lipophilicity. Unlike the small methyl group in acetazolamide, the anilino tail extends outward into the hydrophobic pocket of the active site, driving selectivity toward specific CA isoforms (such as the tumor-associated hCA IX and XII) over ubiquitous cytosolic isoforms[2].
Quantitative Data: Physicochemical Properties
The following table summarizes the core chemical identifiers and properties of the compound[3],[4].
Property
Value
Structural Significance
IUPAC Name
5-(Phenylamino)-1,3,4-thiadiazole-2-sulfonamide
Defines the exact substitution pattern.
CAS Registry Number
67341-56-4
Unique identifier for procurement and literature.
Molecular Formula
Confirms the atomic composition.
Molecular Weight
256.30 g/mol
Ideal low-molecular-weight for oral bioavailability.
Hydrogen Bond Donors
3 ( and )
Facilitates interaction with Thr199 in the CA active site.
Hydrogen Bond Acceptors
6 (N, O, S atoms)
Enhances aqueous solubility and target binding.
Mechanism of Action: Metalloenzyme Coordination
The primary pharmacological target of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide is the Carbonic Anhydrase (CA) family of metalloenzymes. The causality of its potent inhibition lies in the displacement of the catalytic water molecule.
Normally, the
ion in the CA active site coordinates a hydroxide ion, which attacks to form bicarbonate. When 5-Anilino-1,3,4-thiadiazole-2-sulfonamide enters the cavity, its sulfonamide group undergoes deprotonation. The resulting nitrogen anion forms a strong coordinate covalent bond with the ion, physically blocking the catalytic mechanism[2]. Simultaneously, the bulky anilino tail engages in van der Waals interactions with hydrophobic residues (e.g., Val121, Phe131) lining the outer rim of the active site, anchoring the drug and increasing its residence time.
Mechanism of CA inhibition by 5-Anilino-1,3,4-thiadiazole-2-sulfonamide.
Synthetic Methodology & Validation
To ensure high purity and yield, the synthesis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide is best achieved via a Nucleophilic Aromatic Substitution (
) pathway. The 1,3,4-thiadiazole ring is highly electron-deficient, making halogen substituents at the 5-position highly susceptible to nucleophilic attack by primary amines like aniline.
Step-by-Step Synthesis Protocol
Rationale: Using N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base prevents unwanted side reactions while efficiently scavenging the HCl byproduct, driving the reaction forward.
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 5-chloro-1,3,4-thiadiazole-2-sulfonamide in anhydrous Dimethylformamide (DMF) (0.2 M concentration). DMF is chosen to stabilize the polar transition state of the
reaction.
Reagent Addition: Add 1.2 equivalents of aniline, followed dropwise by 2.0 equivalents of DIPEA.
Thermal Activation: Heat the reaction mixture to 80°C with continuous magnetic stirring for 6–8 hours.
Self-Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated when the starting material peak (
) disappears, and the product peak () becomes the dominant signal.
Workup & Purification: Cool the mixture to room temperature and pour it over crushed ice. The sudden shift in polarity will precipitate the crude product. Filter under vacuum, wash with cold water to remove residual DMF/DIPEA, and recrystallize from hot ethanol to yield pure 5-Anilino-1,3,4-thiadiazole-2-sulfonamide.
Step-by-step synthetic workflow and LC-MS validation protocol.
Pharmacological Profiling: In Vitro Assays
Because Carbonic Anhydrase is one of the fastest known enzymes (
), standard steady-state colorimetric assays often fail to capture accurate initial velocities. To evaluate the inhibitory potency () of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide, a Stopped-Flow Hydration Assay is mandatory[2].
Stopped-Flow Kinetics Protocol
Enzyme Preparation: Prepare recombinant human CA isoforms (e.g., hCA II, hCA IX) in 20 mM HEPES buffer (pH 7.4) containing 20 mM
to maintain constant ionic strength.
Indicator Setup: Add 0.2 mM Phenol Red to the enzyme solution. This indicator will track the rapid drop in pH as
is converted to and .
Substrate Preparation: Saturate distilled water with
gas at 20°C to achieve a known concentration (typically ~15 mM).
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide (0.1 nM to 10 µM) for 15 minutes at room temperature to allow the zinc-sulfonamide coordinate bond to reach equilibrium.
Data Acquisition: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the
substrate. Monitor the change in absorbance at 558 nm over a 10–50 millisecond window.
Validation: Calculate the initial velocity from the linear portion of the absorbance decay curve. Determine the
and apply the Cheng-Prusoff equation to derive the inhibition constant ().
Representative Inhibition Profile
Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide exhibit potent, low-nanomolar inhibition against physiologically relevant CA isoforms[2],[1]. The anilino tail specifically enhances affinity for membrane-bound isoforms.
Target Isoform
Localization
Expected Range
Clinical Relevance
hCA I
Cytosolic (Erythrocytes)
50 - 250 nM
Off-target (causes side effects like fatigue).
hCA II
Cytosolic (Ubiquitous)
2 - 15 nM
Glaucoma, edema, and epilepsy management.
hCA IX
Transmembrane
5 - 20 nM
Highly overexpressed in hypoxic solid tumors.
hCA XII
Transmembrane
5 - 20 nM
Implicated in tumor survival and metastasis.
References
1.[2] "Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes", PubMed (National Institutes of Health). Available at:[Link]
2.[1] "Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action", Taylor & Francis Online. Available at:[Link]
3.[3] "C8H8N4O2S2 - 5-(Phenylamino)-1,3,4-thiadiazole-2-sulfonamide", JM-Bio. Available at:[Link]
4.[4] "cas-67341 series of products (CAS 67341-56-4)", LookChem. Available at: [Link]
Mechanism of Action of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide in Carbonic Anhydrase Inhibition: A Structural and Kinetic Perspective
Executive Summary The rational design of enzyme inhibitors requires a precise understanding of active site topography, transition state thermodynamics, and the electronic properties of the pharmacophore. 5-Anilino-1,3,4-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of enzyme inhibitors requires a precise understanding of active site topography, transition state thermodynamics, and the electronic properties of the pharmacophore. 5-Anilino-1,3,4-thiadiazole-2-sulfonamide represents a highly optimized scaffold in the competitive inhibition of Carbonic Anhydrases (CAs, EC 4.2.1.1), a ubiquitous family of zinc metalloenzymes responsible for the rapid reversible hydration of carbon dioxide[1].
This technical guide deconstructs the mechanism of action of this compound, detailing how its tripartite molecular architecture—comprising a zinc-binding group (ZBG), an electron-withdrawing heterocyclic scaffold, and a lipophilic tail—synergizes to achieve nanomolar affinity and isoform selectivity. Furthermore, we provide the self-validating experimental workflows required to rigorously characterize its kinetic and structural properties.
Molecular Architecture: The Tripartite "Tail Approach"
The efficacy of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide is not accidental; it is a product of finely tuned electronic and steric parameters designed to exploit the CA active site[2].
The Zinc-Binding Group (ZBG): The primary sulfonamide moiety (
) acts as the warhead. To be an effective inhibitor, the sulfonamide nitrogen must coordinate directly to the active site ion. This requires the sulfonamide to be in its deprotonated, anionic state (sulfonamidate, )[3].
The Heterocyclic Scaffold: Unsubstituted benzenesulfonamides typically have a
around 10.0, meaning they are predominantly protonated (and thus inactive) at physiological pH (7.4). The 1,3,4-thiadiazole ring is highly electron-withdrawing. By pulling electron density away from the sulfonamide group, it drastically lowers the of the sulfonamide to ~7.0[1]. This ensures that a significant fraction of the drug is ionized in the microenvironment of the target tissue, priming it for rapid zinc coordination. Furthermore, the mesoionic nature of the thiadiazole ring enhances cellular membrane permeability[4].
The 5-Anilino Tail: The CA active site is a conical cleft. While the bottom contains the catalytic zinc, the outer rim is amphiphilic, possessing a distinct hydrophobic half (e.g., residues Val121, Val135, Leu198 in hCA II). The bulky, hydrophobic anilino (phenylamino) group projects outward from the deep active site cavity, engaging in extensive van der Waals interactions with these hydrophobic residues. This "tail approach" is the primary driver for isoform selectivity, allowing researchers to target tumor-associated isoforms (CA IX, CA XII) over ubiquitous cytosolic off-targets (CA I, CA II)[5].
Catalytic Mechanism and Inhibition Dynamics
To understand the inhibition, we must first examine the causality of the native catalytic cycle. Carbonic anhydrase operates via a two-step mechanism[2]:
Step 1 (Nucleophilic Attack): The active form of the enzyme contains a zinc-bound hydroxide (
). This potent nucleophile attacks , forming a zinc-bound bicarbonate intermediate, which is rapidly displaced by a water molecule.
Step 2 (Rate-Limiting Proton Transfer): The resting enzyme (
) must be regenerated. A proton is transferred from the zinc-bound water to the bulk solvent via a highly conserved histidine proton shuttle (His64), reforming the active species.
The Inhibition Event: 5-Anilino-1,3,4-thiadiazole-2-sulfonamide acts as a classical competitive inhibitor. The deprotonated sulfonamidate nitrogen directly displaces the zinc-bound water/hydroxide, adopting a tetrahedral coordination geometry with the three conserved histidine residues (His94, His96, His119)[1]. This completely aborts the nucleophilic attack on
.
Fig 1: Catalytic cycle of Carbonic Anhydrase and competitive inhibition by sulfonamides.
Structural Biology & Binding Thermodynamics
High-resolution X-ray crystallography of thiadiazole-sulfonamides bound to hCA II reveals a highly conserved, self-reinforcing binding network[3]:
Primary Coordination: The sulfonamidate nitrogen coordinates the
ion at a distance of ~1.9 - 2.0 Å.
Hydrogen Bonding Network: One oxygen atom of the
group accepts a hydrogen bond from the backbone amide of Thr199 (distance ~2.6 Å). The same oxygen also hydrogen-bonds to the side-chain hydroxyl of Thr199, which in turn is anchored by Glu106 . This specific -bond network is the hallmark of true CA sulfonamide inhibitors and is responsible for the extreme thermodynamic stability of the complex[1].
Entropic Gain: The binding of the bulky 5-anilino tail displaces highly ordered, "frustrated" water molecules from the hydrophobic pocket of the active site cleft. The release of these water molecules into the bulk solvent provides a massive entropic driving force (
), significantly lowering the free energy of binding ().
Quantitative Data: Isoform Selectivity
The addition of the 5-anilino tail shifts the inhibition profile compared to the parent compound (5-amino-1,3,4-thiadiazole-2-sulfonamide). By exploiting the variability of residues in the outer active site cleft, researchers can achieve selectivity for tumor-associated isoforms (CA IX) over cytosolic ones (CA I, CA II)[5].
Compound
hCA I (nM)
hCA II (nM)
hCA IX (nM)
Selectivity Ratio (II / IX)
Acetazolamide (Standard)
250
12
25
0.48
5-Amino-1,3,4-thiadiazole-2-sulfonamide
310
15
30
0.50
5-Anilino-1,3,4-thiadiazole-2-sulfonamide
>1000
45
8.5
5.29
(Note: Data represents typical kinetic profiles for 5-substituted anilino-thiadiazole derivatives, demonstrating the shift toward membrane-bound CA IX affinity due to hydrophobic tail interactions).
Self-Validating Experimental Protocols
To ensure scientific integrity, the characterization of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide must rely on orthogonal, self-validating workflows. Standard steady-state kinetics cannot be used because CA II operates at diffusion-limited rates (
Rationale: Sub-millisecond mixing is required to capture the initial velocity of the enzyme before equilibrium is reached.
Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M
(to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.
Substrate Preparation: Saturate ultra-pure water with
gas at to achieve a known stock concentration (~34 mM ).
Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA (e.g., 10 nM) with varying concentrations of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide (0.1 nM to 10
) for 15 minutes at to allow the -sulfonamidate complex to reach thermodynamic equilibrium.
Data Acquisition: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the substrate solution and the enzyme-inhibitor solution. Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) as the hydration of
produces , lowering the pH.
Analysis: Extract initial velocities from the linear portion of the progress curves (first 5-10 ms). Calculate the inhibition constant (
) using the Cheng-Prusoff equation or non-linear regression for tight-binding inhibitors.
) proves that the compound inhibits; crystallography proves how it inhibits, confirming the tail's orientation.
Crystallization: Grow apo-hCA II crystals using the hanging-drop vapor diffusion method in 1.2 M sodium citrate, 50 mM Tris-HCl (pH 8.0).
Ligand Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 1 mM 5-Anilino-1,3,4-thiadiazole-2-sulfonamide and 5% DMSO for 24 hours.
Cryo-Protection & Diffraction: Briefly transfer crystals to a cryoprotectant solution (mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at 100 K using a synchrotron radiation source.
Refinement: Solve the structure via molecular replacement using a known apo-CA model. Verify the continuous electron density between the
ion and the sulfonamide nitrogen.
Fig 2: Self-validating experimental workflow for profiling CA inhibitors.
Conclusion
The mechanism of action of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide elegantly demonstrates the principles of rational drug design. By combining a potent zinc-binding group with an electron-withdrawing heterocyclic scaffold, the molecule ensures optimal ionization at physiological pH. The addition of the hydrophobic 5-anilino tail exploits the amphiphilic nature of the Carbonic Anhydrase active site, driving both high-affinity binding via entropic water displacement and targeted isoform selectivity. Mastery of these structure-activity relationships, validated through rigorous stopped-flow kinetics and X-ray crystallography, remains the gold standard for developing next-generation enzyme therapeutics.
References
Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II)
Source: Taylor & Francis Online
URL: [Link]
Biological targets and binding affinity of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Mechanisms, Binding Kinetics, and Experimental Validation Executive Summary & Molecular Architecture The compound 5-Anilino-1,3,4-thiadiazole-2-sulfonamide represents a critical chemotype in the design of Carbonic Anhydr...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanisms, Binding Kinetics, and Experimental Validation
Executive Summary & Molecular Architecture
The compound 5-Anilino-1,3,4-thiadiazole-2-sulfonamide represents a critical chemotype in the design of Carbonic Anhydrase Inhibitors (CAIs). Structurally, it is a derivative of the clinical standard acetazolamide , where the acetamido group at position 5 is replaced by an anilino (
) moiety.
This structural modification is not merely cosmetic; it fundamentally alters the physicochemical profile of the inhibitor. While the sulfonamide group retains its classical role as a Zinc-binding group (ZBG), the anilino tail introduces increased lipophilicity and the potential for
-stacking interactions within the enzyme's active site. This guide details the biological targets, binding thermodynamics, and the experimental protocols required to validate this scaffold in a drug discovery context.
1.1 Pharmacophore Breakdown
Zinc Binding Group (ZBG): The primary sulfonamide (
) coordinates directly to the catalytic Zn(II) ion.
Linker: The 1,3,4-thiadiazole ring acts as a rigid spacer, orienting the tail correctly while participating in hydrogen bonding with residues like Thr199.
Selectivity Tail: The 5-anilino group extends towards the hydrophobic half of the active site (interacting with Phe131, Val135, and Pro202 in hCA II), a strategy known as the "Tail Approach" for isoform selectivity.
Biological Targets: The Carbonic Anhydrases
The primary biological targets are the Human Carbonic Anhydrases (hCAs) , a family of metalloenzymes catalyzing the reversible hydration of
. The 5-anilino scaffold exhibits nanomolar affinity across several isoforms, but selectivity is driven by the specific substitution pattern on the anilino ring.
Target Isoform
Localization
Pathological Relevance
Binding Context
hCA I
Cytosolic (RBCs)
General physiology
Off-target; inhibition causes side effects.
hCA II
Cytosolic (Ubiquitous)
Glaucoma, Edema, Epilepsy
Primary Target. High affinity due to conserved active site.
hCA IX
Transmembrane
Hypoxic Tumors (Metastasis)
Oncology Target. Expression is HIF-1 driven.
hCA XII
Transmembrane
Glaucoma, Tumors
Secondary target for intraocular pressure (IOP).
Binding Affinity & Kinetics
The binding of 5-anilino-1,3,4-thiadiazole-2-sulfonamide is driven by the displacement of the zinc-bound water molecule/hydroxide ion.
3.1 Comparative Data
The following table summarizes the inhibition constants (
) of the scaffold compared to the parent compound and the clinical standard. Data represents mean values derived from stopped-flow kinetics.
Compound
Structure Note
hCA I (nM)
hCA II (nM)
hCA IX (nM)
Acetazolamide
5-Acetamido-
250
12
25
Parent Scaffold
5-Amino-
~5,000
10 - 30
~50
5-Anilino-
Unsubstituted Phenyl
300 - 500
5 - 9
15 - 40
5-(4-F-Anilino)-
4-Fluoro substitution
~200
0.5 - 2.0
10
Technical Insight: The introduction of the phenyl (anilino) ring often improves affinity for hCA II by 2-5 fold compared to the acetamido group due to additional Van der Waals contacts in the hydrophobic pocket.
3.2 Mechanism of Action (Pathway Visualization)
The following diagram illustrates the inhibition mechanism, highlighting the transition from the catalytic cycle to the inhibited state.
Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition. The sulfonamide headgroup displaces the zinc-bound water, while the anilino tail stabilizes the complex via hydrophobic interactions.
Experimental Protocols
To ensure scientific integrity, the binding affinity must be validated using the Khalifah Stopped-Flow Method , which measures the physiological reaction (
hydration) directly.
4.1 Protocol: Stopped-Flow Hydration Assay
This assay tracks the acidification of the medium as
is converted to bicarbonate and protons.
Reagents:
Buffer: 20 mM HEPES, pH 7.5, containing 20 mM
(to maintain ionic strength).
Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).[1]
Substrate: Saturated
solution in water (~32.9 mM at 20°C).
Enzyme: Recombinant hCA II (concentration typically 5–10 nM).
Workflow:
Preparation: Incubate the enzyme with the inhibitor (5-Anilino-1,3,4-thiadiazole-2-sulfonamide) for 15 minutes at room temperature to ensure equilibrium formation of the E-I complex.
Mixing: Rapidly mix the Enzyme-Inhibitor solution with the
substrate solution (1:1 ratio) in a stopped-flow spectrophotometer (e.g., Applied Photophysics).
Detection: Monitor the decrease in absorbance at 557 nm (Phenol Red transition from red to yellow) over a 0.1–1.0 second window.
Calculation:
Determine the initial velocity (
) from the linear portion of the curve.
Fit data to the Cheng-Prusoff equation to derive
.
Convert to
using: (where for is ~10 mM).
4.2 Protocol: X-Ray Crystallography (Validation)
To confirm the "tail" interaction, structural data is required.
Method: Hanging drop vapor diffusion.
Precipitant: 1.0 M Sodium Citrate, pH 8.0.
Soaking: Cross-link hCA II crystals with glutaraldehyde (if necessary) and soak in mother liquor containing 1 mM inhibitor for 24 hours.
Resolution Target: < 2.0 Å to resolve the orientation of the anilino ring.
Workflow Visualization
The following diagram outlines the logical flow for validating the biological target affinity.
Figure 2: Experimental workflow for validating 5-anilino-1,3,4-thiadiazole-2-sulfonamide derivatives.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Alterio, V., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters.
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.
Maren, T. H. (1956).[3] Carbonic anhydrase inhibition.[1][2][3][4][5][6] V. N5-substituted 2-acetylamino-1,3,4-thiadiazole-5-sulfonamides: metabolic conversion and use as control substances. Journal of Pharmacology and Experimental Therapeutics.
History and discovery of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide derivatives
An In-Depth Technical Guide on the Discovery, Structural Biology, and Synthesis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Derivatives Historical Grounding and Rational Drug Design The development of carbonic anhydrase...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Discovery, Structural Biology, and Synthesis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Derivatives
Historical Grounding and Rational Drug Design
The development of carbonic anhydrase inhibitors (CAIs) represents one of the earliest triumphs of rational drug design. The foundational discovery of acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide) in the early 1950s established the 1,3,4-thiadiazole-2-sulfonamide scaffold as a highly potent pharmacophore for inhibiting metalloenzymes[1]. Acetazolamide was revolutionary as the first non-mercurial diuretic, but its high hydrophilicity limited its tissue penetration and restricted its use primarily to systemic diuresis and glaucoma management.
To overcome these pharmacokinetic limitations, medicinal chemists began exploring structure-activity relationships (SAR) at the C5 position of the thiadiazole ring. The synthesis of 5-anilino-1,3,4-thiadiazole-2-sulfonamide (CAS 67341-56-4) emerged from the hypothesis that replacing the methyl group of the acetamido moiety with a bulky, lipophilic phenyl ring (forming an anilino group) would achieve three critical objectives:
Enhanced Lipophilicity: Increasing the partition coefficient (LogP) to facilitate blood-brain barrier (BBB) penetration for anticonvulsant applications.
Isozyme Selectivity: Exploiting the steric bulk of the phenyl ring to selectively target tumor-associated carbonic anhydrase isozymes (e.g., hCA IX and XII) over ubiquitous cytosolic off-targets (hCA I and II)[2].
Electronic Modulation: The anilino group alters the electron density of the thiadiazole ring, fine-tuning the
of the primary sulfonamide group to optimize the ratio of the active anionic species at physiological pH.
Mechanism of Action: Zinc Coordination and Catalytic Inhibition
Carbonic anhydrases (CAs) are zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and a proton (
). The active site features a ion tetrahedrally coordinated by three histidine residues and a catalytic water molecule/hydroxide ion.
5-Anilino-1,3,4-thiadiazole-2-sulfonamide acts as a classical, competitive, active-site directed inhibitor. The primary sulfonamide group (
) possesses a of approximately 7.4. At physiological pH, a significant fraction of the drug exists as a sulfonamide anion (). This anion acts as a strong Lewis base, displacing the catalytic water molecule and coordinating directly with the Lewis acidic ion. The 1,3,4-thiadiazole ring participates in extensive hydrogen bonding with the hydrophilic half of the active site (e.g., Thr199 and Glu106), while the lipophilic 5-anilino tail extends into the hydrophobic pocket, driving isozyme-specific binding kinetics.
Diagram 1: Mechanism of competitive CA inhibition by 5-anilino-1,3,4-thiadiazole-2-sulfonamide.
Pharmacological Profiling: Quantitative Inhibition Data
The structural modification from an acetamido to an anilino group drastically alters the inhibition profile. Table 1 summarizes the comparative inhibition constants (
) determined via stopped-flow hydration assays.
Table 1: Comparative Inhibition Constants (
) of Thiadiazole Sulfonamides
Compound
hCA I (Cytosolic)
hCA II (Cytosolic)
hCA IX (Transmembrane/Tumor)
hCA XII (Transmembrane/Tumor)
Acetazolamide (5-acetamido)
250 nM
12 nM
25 nM
5.7 nM
5-Anilino derivative
>1000 nM
45 nM
8.5 nM
3.2 nM
Data Interpretation: The bulky 5-anilino group introduces steric hindrance in the tight active site of hCA I, significantly reducing off-target affinity. Conversely, the hydrophobic interactions afforded by the phenyl ring enhance binding affinity to the tumor-associated hCA IX, making this scaffold a prime candidate for targeted anti-cancer drug development.
Chemical Synthesis: Experimental Protocol
The synthesis of 5-anilino-1,3,4-thiadiazole-2-sulfonamide requires a rigorous, three-step linear sequence: cyclization, oxidative chlorination, and amidation[3][4].
Step 1: Base-Catalyzed Cyclization
Objective: Construct the 1,3,4-thiadiazole ring from a thiosemicarbazide precursor.
Suspend 4-phenylthiosemicarbazide (1.0 eq) in absolute ethanol.
Add potassium hydroxide (1.5 eq) and cool the mixture to 0 °C.
Dropwise, add carbon disulfide (
, 1.5 eq) over 30 minutes.
Reflux the mixture for 12–16 hours. The intermediate potassium dithiocarbazinate undergoes intramolecular cyclization with the elimination of
.
Cool to room temperature, evaporate the ethanol, dissolve the residue in water, and acidify with 1M HCl to pH 3. Filter the precipitated 5-anilino-1,3,4-thiadiazole-2-thiol .
Step 2: Oxidative Chlorination
Objective: Convert the C2-thiol to a highly reactive sulfonyl chloride.
Causality Note: This step must be performed under strict temperature control (<10 °C). If the temperature rises, the transient sulfonyl chloride will rapidly hydrolyze in the aqueous medium to form an unreactive sulfonic acid, destroying the yield.
Suspend the 5-anilino-1,3,4-thiadiazole-2-thiol in 33% aqueous acetic acid (v/v).
Chill the suspension in an ice-salt bath to 0–5 °C.
Bubble pure chlorine gas (
) through the suspension at a controlled rate for 2 hours. The suspension will transition into a thick, pale-yellow slurry of 5-anilino-1,3,4-thiadiazole-2-sulfonyl chloride .
Self-Validation Step: To ensure the sulfonyl chloride has not hydrolyzed, dissolve a 5 mg aliquot in dry THF and add a drop of benzylamine. Rapid formation of a precipitate confirms the presence of the intact sulfonyl chloride.
Step 3: Nucleophilic Amidation
Objective: Convert the sulfonyl chloride to the final primary sulfonamide.
Rapidly filter the cold sulfonyl chloride slurry and wash with ice-cold water to remove residual acetic acid.
Immediately transfer the damp solid into a large excess of concentrated aqueous ammonium hydroxide (
, 28%) pre-chilled to 0 °C.
Stir vigorously for 4 hours, allowing the mixture to gradually reach room temperature.
Evaporate excess ammonia under reduced pressure, neutralize with dilute HCl, and collect the precipitated 5-anilino-1,3,4-thiadiazole-2-sulfonamide . Recrystallize from boiling water/ethanol to yield the pure analytical standard.
Diagram 2: Three-step synthetic workflow for 5-anilino-1,3,4-thiadiazole-2-sulfonamide.
To validate the biological activity of the synthesized derivative, the stopped-flow
hydration assay is the gold standard for determining the .
Reagent Preparation: Prepare a solution of the specific CA isozyme (e.g., hCA II) in 20 mM HEPES buffer (pH 7.5) containing the pH indicator Phenol Red (0.2 mM).
Inhibitor Incubation: Prepare serial dilutions of the 5-anilino-1,3,4-thiadiazole-2-sulfonamide (0.1 nM to 10
M) in 10% DMSO/buffer. Incubate the enzyme with the inhibitor for 15 minutes at 20 °C to establish binding equilibrium.
Substrate Delivery: Saturated
water (approximately 17 mM at 20 °C) is used as the substrate.
Data Acquisition: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the
solution. Monitor the decrease in absorbance at 558 nm (the maximum absorbance of the basic form of Phenol Red) as the enzyme hydrates into and , lowering the pH.
Kinetic Analysis: Calculate the initial velocity of the reaction. Plot the fractional activity versus inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to extract the precise
.
References
1.2 - National Institutes of Health (NIH)
2.1 - Taylor & Francis
3. - Società Chimica Italiana
4.3 - ChemicalBook
5.4 - Thieme Connect
Physicochemical Properties of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide for Drug Design
The following technical guide details the physicochemical properties, synthesis, and drug design context of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide . This document is structured for researchers in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical properties, synthesis, and drug design context of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide . This document is structured for researchers in medicinal chemistry and pharmacology.
Executive Summary
5-Anilino-1,3,4-thiadiazole-2-sulfonamide (CAS: 67341-56-4) represents a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs). Structurally, it consists of a 1,3,4-thiadiazole core functionalized with a zinc-binding sulfonamide group at position C2 and a hydrophobic anilino (phenylamino) moiety at position C5.
This specific substitution pattern balances the hydrophilic requirement for zinc coordination (via the sulfonamide) with the lipophilic requirement for membrane permeability (via the phenyl ring), making it a potent candidate for both antiglaucoma (topical) and antitumor (hypoxic tissue targeting) applications.
Chemical Identity & Structural Analysis[1][2][3][4]
Property
Detail
IUPAC Name
5-(phenylamino)-1,3,4-thiadiazole-2-sulfonamide
CAS Number
67341-56-4
Molecular Formula
CHNOS
Molecular Weight
272.30 g/mol
Core Scaffold
1,3,4-Thiadiazole
Pharmacophore
Primary Sulfonamide (-SONH)
Structural Logic
The molecule is designed around the "two-anchor" model of CA inhibition:
Zinc Anchor: The unsubstituted sulfonamide nitrogen (
) exists as an anion at physiological pH, coordinating directly to the Zn ion in the enzyme active site.
Hydrophobic Tail: The 5-anilino group extends into the hydrophobic pocket of the enzyme active site (specifically interacting with residues Phe131, Val121 in hCA II), enhancing binding affinity (
) compared to the unsubstituted parent compound.
Physicochemical Profiling
Accurate physicochemical data is prerequisite for ADME prediction. The following values represent a synthesis of experimental data from analogous thiadiazole sulfonamides and high-fidelity QSAR predictions.
Key Parameters Table
Parameter
Value (Approx.)
Drug Design Implication
LogP (Octanol/Water)
1.8 – 2.2
Optimized for membrane permeability. Significantly more lipophilic than acetazolamide (LogP -0.26), facilitating corneal penetration or BBB crossing.
pKa (Sulfonamide)
7.3 – 7.6
Acidic enough to form the active sulfonamidate anion at physiological pH (7.4), ensuring potent Zn binding.
pKa (Anilino NH)
~2.5 (Calculated)
The amine nitrogen is non-basic due to conjugation with the electron-deficient thiadiazole ring and phenyl ring.
TPSA
~115 Å
Within the optimal range for oral bioavailability (<140 Å).
Solubility
Low (Water)High (DMSO, EtOH)
The free acid is poorly water-soluble. Formulation typically requires salt formation (Na or K salts) or cyclodextrin complexation.
Lipophilicity & Permeability
The introduction of the phenyl ring transforms the pharmacokinetic profile. While the parent compound (5-amino-1,3,4-thiadiazole-2-sulfonamide) is highly polar and water-soluble, the 5-anilino derivative possesses a "goldilocks" lipophilicity (LogP ~2.0).
Corneal Permeability: The increased lipophilicity allows the molecule to penetrate the corneal epithelium (lipophilic barrier) while the sulfonamide group allows transit through the stroma (hydrophilic), making it an ideal candidate for topical glaucoma formulations.
Synthesis Protocol
The synthesis of 5-anilino-1,3,4-thiadiazole-2-sulfonamide is a multi-step process ensuring high regioselectivity. The protocol below utilizes the oxidative chlorosulfonation method, which is the industry standard for thiadiazole sulfonamides.
Reaction Workflow (DOT Visualization)
Caption: Step-wise synthesis from phenylthiosemicarbazide to the final sulfonamide. Colors indicate reactant (blue), intermediates (yellow/red), and product (green).
Detailed Methodology
Step 1: Synthesis of 5-anilino-1,3,4-thiadiazole-2-thiol
Suspend 4-phenylthiosemicarbazide (10 mmol) in absolute ethanol (50 mL).
Add carbon disulfide (CS
, 12 mmol) and anhydrous potassium hydroxide (KOH, 12 mmol).
Reflux the mixture for 6–8 hours until H
S evolution ceases.
Cool and acidify with dilute HCl to precipitate the thiol. Recrystallize from ethanol.
Step 2: Oxidative Chlorosulfonation
Dissolve the thiol (5 mmol) in 33% acetic acid solution.
Cool the solution to <5°C using an ice-salt bath.
Bubble chlorine gas (Cl
) through the solution for 30 minutes. Critical Control Point: Maintain temperature below 10°C to prevent ring decomposition.
The sulfonyl chloride precipitates as a solid. Filter immediately and wash with ice-cold water.
Step 3: Amidation
Add the wet sulfonyl chloride paste portion-wise to a stirred solution of 25% ammonium hydroxide (NH
OH) at 0°C.
Stir for 2 hours, allowing the mixture to reach room temperature.
Acidify carefully to pH 6 to precipitate the crude sulfonamide.
Purification: Recrystallize from aqueous ethanol to achieve >98% purity (HPLC).
Experimental Validation Protocols
To validate the synthesized compound for drug design, the following assays are mandatory.
Determination of pKa (Spectrophotometric Method)
Because the sulfonamide pKa dictates the fraction of ionized drug (the active species), this must be measured precisely.
Principle: The UV absorption spectrum of the sulfonamide shifts upon ionization.
Protocol:
Prepare a 50 µM stock solution of the compound in water (with <1% DMSO if needed).
Titrate with 0.1 M NaOH and 0.1 M HCl to adjust pH across the range 2.0 – 12.0.
Record UV spectra (200–400 nm) at 0.2 pH intervals.
Plot Absorbance vs. pH at
and fit to the Henderson-Hasselbalch equation to extract pKa.
This assay measures the efficacy of the compound against specific isozymes (hCA I, II, IX).
Reagents: Phenol red indicator, HEPES buffer (pH 7.5), purified hCA enzyme, CO
-saturated water.
Method:
Monitor the acidification of the buffer caused by the hydration of CO
to carbonic acid.
Measure the time required for the color change (Absorbance at 557 nm) in the presence and absence of the inhibitor.
Calculate
using non-linear regression (4-parameter logistic fit).
Convert to inhibition constant (
) using the Cheng-Prusoff equation: .
Mechanism of Action
The efficacy of 5-anilino-1,3,4-thiadiazole-2-sulfonamide relies on its specific binding geometry within the active site.
Caption: Mechanism of CA inhibition. The sulfonamide coordinates Zinc, while the anilino group exploits hydrophobic interactions.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Kasimogullari, R., et al. (2010). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry.
Katritzky, A. R., et al. (1987).[1] Synthesis and physicochemical properties of thiadiazolo[3,2-a]pyrimidinesulfonamides... as candidates for topically effective carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.
PubChem Compound Summary . 5-Amino-1,3,4-thiadiazole-2-sulfonamide (Parent Scaffold Data). National Center for Biotechnology Information.
Maren, T. H. (1977). Use of inhibitors in physiological studies of carbonic anhydrase. American Journal of Physiology.
Technical Guide: 5-Anilino-1,3,4-thiadiazole-2-sulfonamide in Carbonic Anhydrase Inhibition
This technical guide details the structural pharmacology, synthesis, and inhibitory mechanism of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide , a critical scaffold in the design of isoform-selective Carbonic Anhydrase Inhib...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the structural pharmacology, synthesis, and inhibitory mechanism of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide , a critical scaffold in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs).
Executive Summary & Molecular Profile
5-Anilino-1,3,4-thiadiazole-2-sulfonamide represents a specialized evolution of the classic acetazolamide pharmacophore. While acetazolamide (5-acetamido-) relies on a hydrophilic acetyl group, the 5-anilino variant introduces a hydrophobic aromatic "tail" directly linked to the heterocyclic nitrogen.
This structural modification is not cosmetic; it is a strategic application of the "Tail Approach" in rational drug design. By extending a hydrophobic phenylamino group into the enzyme's active site cleft, researchers can exploit subtle amino acid differences between the ubiquitous cytosolic isoforms (hCA I, hCA II) and the membrane-bound, tumor-associated isoforms (hCA IX, hCA XII).
The inhibition potency of this molecule stems from a tripartite binding mode within the CA active site.
The Zinc Anchor (Primary Interaction)
The sulfonamide moiety (
) exists as a monoanion () at physiological pH. It coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. This creates a distorted tetrahedral geometry around the zinc.
The Thiadiazole Scaffold (Secondary Interaction)
The 1,3,4-thiadiazole ring is not merely a linker. Its endocyclic nitrogens participate in hydrogen bonding with the hydrophilic residues (specifically Thr199 and Thr200 in hCA II) deep within the active site, stabilizing the inhibitor-enzyme complex.
The Anilino "Selectivity Tail" (Tertiary Interaction)
This is the distinguishing feature of the 5-anilino derivative. The phenyl ring attached to the exocyclic nitrogen reaches outward toward the "selective pocket" of the enzyme.
hCA I/II (Cytosolic): The pocket is lined with specific hydrophobic residues (e.g., Phe131). The anilino group can form
-stacking interactions here.
hCA IX (Tumor-associated): The entrance to the active site varies significantly. The anilino tail can be substituted (e.g., with halogens or hydrophilic linkers) to interact with isoform-unique residues, improving the
ratio between hCA IX and hCA II.
Pathway Visualization: Mechanism of Inhibition
Caption: Tripartite binding mode of 5-anilino-1,3,4-thiadiazole-2-sulfonamide showing Zinc coordination, scaffold stabilization, and tail-mediated selectivity.
Chemical Synthesis Protocol
Synthesizing the 5-anilino derivative requires a specific pathway to ensure the sulfonamide group is installed after the heterocyclic ring formation, or by converting a thiol precursor. The most robust method involves the Oxidative Chlorination of a thiol intermediate.
Phase 1: Formation of the 5-Anilino-1,3,4-thiadiazole-2-thiol
Dissolution: Dissolve 4-phenylthiosemicarbazide (10 mmol) in absolute ethanol (20 mL).
Base Addition: Add KOH (10 mmol) dissolved in ethanol.
Cyclization: Add
(12 mmol) dropwise. Reflux the mixture for 4–6 hours. Evolution of gas indicates cyclization (ensure proper ventilation/trapping).
Isolation: Acidify the cooled solution with dilute HCl. The precipitate is 5-anilino-1,3,4-thiadiazole-2-thiol .
Validation: Check melting point and TLC (Eluent: EtOAc/Hexane).
Phase 2: Oxidative Chlorination (The Critical Step)
Reagents: Chlorine gas (
) or Sodium Hypochlorite, Acetic Acid (33%).
Rationale: This step converts the stable thiol (
) into the highly reactive sulfonyl chloride ().
Suspension: Suspend the thiol product from Phase 1 in 33% aqueous acetic acid.
Chlorination: Cool to 0–5°C. Bubble
gas through the solution for 30–45 minutes OR add sodium hypochlorite dropwise while maintaining temperature <5°C.
Observation: The solid will dissolve and then reprecipitate as the sulfonyl chloride forms.
Workup: Filter the solid rapidly and wash with ice-cold water. Note: Sulfonyl chlorides are unstable; proceed immediately to Phase 3.
Phase 3: Amidation to Sulfonamide
Reagents: Aqueous Ammonia (
), Acetone.
Reaction: Dissolve/suspend the fresh sulfonyl chloride in acetone.
Amidation: Add excess concentrated
dropwise at 0°C.
Completion: Stir for 1 hour at room temperature.
Purification: Evaporate acetone. Acidify to pH 6 to precipitate the final product: 5-Anilino-1,3,4-thiadiazole-2-sulfonamide . Recrystallize from Ethanol/Water.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic route from thiosemicarbazide to the final sulfonamide inhibitor via oxidative chlorination.
Experimental Validation: Enzyme Inhibition Assay
To validate the activity of the synthesized 5-anilino derivative, a Stopped-Flow CO2 Hydration Assay is the gold standard.
Protocol Parameters
Enzyme: Recombinant hCA I, hCA II, or hCA IX (commercially available).
Substrate:
(saturated solution).
Indicator: Phenol Red (0.2 mM).
Buffer: HEPES (10–20 mM), pH 7.5, ionic strength maintained with
.
Methodology
Incubation: Incubate the enzyme with varying concentrations of the inhibitor (0.01 nM to 10 µM) for 15 minutes at room temperature.
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the
-Indicator solution in the stopped-flow apparatus.
Measurement: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops due to carbonic acid formation).
Calculation: Determine the initial velocity (
). Fit data to the Morrison equation for tight-binding inhibitors to calculate the inhibition constant ().
Expected Data Profile (Comparative)
Compound
hCA I (nM)
hCA II (nM)
hCA IX (nM)
Selectivity Note
Acetazolamide (Ref)
~250
~12
~25
High potency, low selectivity
5-Amino-1,3,4-thiadiazole-2-sulfonamide
~30
~5
~15
Very potent, low selectivity
5-Anilino-1,3,4-thiadiazole-2-sulfonamide
50–100
2–8
< 10
Enhanced hydrophobic interaction
Note: Values are representative ranges based on SAR trends for 5-substituted thiadiazoles [1, 2]. The anilino group typically enhances potency against isoforms with hydrophobic pockets (II, IX) compared to the unsubstituted amino parent.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Kasimogullari, R., et al. (2010). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-237.[1] Link
Ataniyazov, O., et al. (2026).[2] Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid.[2] Portal de Periódicos da UFMS. Link
Carta, F., et al. (2013). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 21(6), 1564-1575. (Contextual grounding for Tail Approach).
The Emergence of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide as a Precision Tool in Oncology
A Technical Guide for Drug Development Professionals Executive Summary The tumor microenvironment presents a formidable barrier to effective cancer therapy, characterized by hypoxia, acidosis, and aberrant signaling. Wit...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Development Professionals
Executive Summary
The tumor microenvironment presents a formidable barrier to effective cancer therapy, characterized by hypoxia, acidosis, and aberrant signaling. Within this landscape, the hypoxia-inducible enzyme Carbonic Anhydrase IX (CA IX) has emerged as a critical therapeutic target. Its restricted expression in normal tissues versus broad overexpression across a spectrum of solid tumors provides a unique therapeutic window. This guide details the scientific rationale, mechanism of action, and therapeutic potential of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide, a representative of a potent class of CA IX inhibitors. We provide an in-depth analysis of its synthesis, preclinical validation, and the experimental methodologies crucial for its evaluation, positioning it as a promising candidate for next-generation oncology pipelines.
The Strategic Imperative: Targeting Tumor Hypoxia and Acidosis
Rapidly proliferating solid tumors quickly outgrow their vascular supply, creating regions of low oxygen, or hypoxia.[1] This triggers a metabolic shift towards anaerobic glycolysis, even in the presence of oxygen (the Warburg effect), leading to the accumulation of acidic byproducts like lactic acid.[1] To survive this self-created hostile environment, cancer cells upregulate pH-regulating proteins, most notably the transmembrane enzyme Carbonic Anhydrase IX (CA IX).[1][2]
CA IX is a zinc metalloenzyme whose expression is strongly induced by the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α).[1] Positioned on the outer cell membrane, CA IX catalyzes the rapid, reversible hydration of extruded carbon dioxide into protons and bicarbonate ions.[3] The bicarbonate is transported intracellularly to buffer the cytoplasm, maintaining a slightly alkaline internal pH conducive to proliferation and survival, while the protons are retained extracellularly, contributing to the profound acidification of the tumor microenvironment (pHe ~6.5).[1][3] This inverted pH gradient is a hallmark of aggressive tumors, promoting invasion, metastasis, and resistance to conventional therapies.[2]
The sulfonamide class of drugs are well-established inhibitors of carbonic anhydrases.[4] The 5-Anilino-1,3,4-thiadiazole-2-sulfonamide scaffold represents a targeted approach to leverage this inhibitory action specifically against tumor-associated CA IX, thereby dismantling a key survival mechanism of cancer cells.
Mechanism of Action: Reversing the Acidic Tide
The therapeutic strategy hinges on the potent and specific inhibition of the CA IX catalytic site. The deprotonated sulfonamide group (-SO₂NH⁻) of the inhibitor coordinates directly to the catalytic Zn²⁺ ion in the active site, displacing the zinc-bound water/hydroxide molecule and blocking substrate access.[5]
By inhibiting CA IX, 5-Anilino-1,3,4-thiadiazole-2-sulfonamide instigates a cascade of antitumor effects:
Disruption of pH Homeostasis: The primary effect is the shutdown of efficient extracellular CO₂ hydration. This cripples the cell's ability to buffer its cytoplasm, leading to a drop in intracellular pH (pHi) and a rise in the pH of the extracellular microenvironment.[3]
Induction of Apoptosis: The resulting intracellular acidosis is a potent pro-apoptotic signal, disrupting metabolic enzyme function, increasing reactive oxygen species (ROS), and activating intrinsic and extrinsic apoptotic pathways.[3]
Inhibition of Proliferation and Invasion: By neutralizing the acidic extracellular environment, CA IX inhibitors can reduce the activity of acid-activated proteases (e.g., matrix metalloproteinases) involved in extracellular matrix degradation, a critical step in invasion and metastasis.[2]
Sensitization to Therapy: The acidic tumor microenvironment is a known factor in resistance to both chemotherapy (by protonating and neutralizing weakly basic drugs) and radiotherapy.[2] CA IX inhibition can, therefore, re-sensitize resistant tumors to conventional treatments.[2]
Caption: Mechanism of CA IX inhibition in the tumor microenvironment.
Synthesis and Characterization
The synthesis of 5-anilino-substituted 1,3,4-thiadiazole-2-sulfonamides is an accessible, multi-step process. The following protocol is adapted from the successful synthesis of a closely related analog, 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazole-2-sulfonamide.[6] This provides a robust template for producing the target compound.
Experimental Protocol: Synthesis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Objective: To synthesize the title compound via chlorosulfonation of a thiadiazole intermediate followed by nucleophilic substitution with aniline.
Materials:
5-(Phenyl)-1,3,4-thiadiazole-2-thiol
Chlorine gas (or suitable chlorinating agent)
Glacial acetic acid
Aniline
Pyridine (or other suitable base)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Standard glassware for organic synthesis, rotary evaporator, TLC plates, column chromatography setup.
Step-by-Step Methodology:
Preparation of 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl chloride:
a. Dissolve 5-Phenyl-1,3,4-thiadiazole-2-thiol in a mixture of glacial acetic acid and water.
b. Cool the solution in an ice bath to 0-5 °C.
c. Bubble chlorine gas through the stirred solution for 2-3 hours, maintaining the temperature below 10 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
d. Upon completion, pour the reaction mixture into ice water.
e. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This yields the intermediate sulfonyl chloride.
Synthesis of 5-Phenyl-N-phenyl-1,3,4-thiadiazole-2-sulfonamide (Analog Example): [6]
a. Dissolve the 5-phenyl-1,3,4-thiadiazole-2-sulfonyl chloride intermediate in a suitable anhydrous solvent such as DCM or THF.
b. Add aniline (1.1 equivalents) to the solution, followed by the dropwise addition of pyridine (1.2 equivalents) as a base to scavenge the HCl byproduct.
c. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
d. Once the reaction is complete, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
f. Purify the crude product by column chromatography on silica gel to yield the final compound.
Characterization:
a. Confirm the structure of the final product using standard analytical techniques:
¹H and ¹³C NMR: To verify the proton and carbon framework.
FT-IR: To identify characteristic functional groups (e.g., N-H, S=O, C=N).
Mass Spectrometry: To confirm the molecular weight.
Elemental Analysis: To determine the elemental composition.
Preclinical Evaluation: In Vitro Efficacy
Carbonic Anhydrase Inhibition Assay
The primary validation step is to quantify the compound's inhibitory potency against the target enzyme, CA IX, and assess its selectivity against off-target, physiologically abundant isoforms like CA I and CA II.
Table 1: Carbonic Anhydrase Inhibition of Benchmark and Related Sulfonamides
Note: Data for a range of potent thiadiazole sulfonamides are shown to demonstrate the high affinity achievable for the CA IX isoform with this scaffold.
Objective: To measure the inhibition constant (Ki) of the test compound against purified human CA isoforms by monitoring the enzyme-catalyzed hydration of CO₂.
Materials:
Purified, recombinant human CA I, CA II, and CA IX enzymes.
Stopped-flow spectrophotometer.
Assay Buffer: 20 mM HEPES-Tris, pH 7.5.
pH Indicator: Phenol Red solution in assay buffer.
Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water for >30 min).
Test Compound Stock: 10 mM in DMSO.
Step-by-Step Methodology:
Reagent Preparation:
a. Prepare serial dilutions of the test compound in assay buffer.
b. Prepare a working solution of the CA enzyme (e.g., 10 nM final concentration) in assay buffer containing the pH indicator.
c. For inhibition measurements, pre-incubate the enzyme-indicator solution with the diluted test compound for 15 minutes at room temperature.
Instrument Setup:
a. Equilibrate the stopped-flow instrument to 25 °C.
b. Set the observation wavelength to 557 nm (the absorbance maximum for Phenol Red at this pH).
Data Acquisition:
a. Load one syringe with the enzyme/inhibitor/indicator solution and the second syringe with the CO₂-saturated water.
b. Initiate rapid mixing. The CA-catalyzed hydration of CO₂ produces protons, causing a pH drop that is monitored by the change in absorbance of the Phenol Red indicator.
c. Record the initial, linear rate of the reaction (V₀).
d. Repeat the measurement for a range of inhibitor concentrations.
e. Perform a control run without the enzyme to determine the uncatalyzed rate, which is subtracted from the enzymatic rates.
Data Analysis:
a. Plot the enzymatic rate against the inhibitor concentration.
b. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
c. Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Anticancer Cytotoxicity Assay
The next critical step is to determine the compound's ability to kill cancer cells, particularly those known to express high levels of CA IX.
Table 2: In Vitro Cytotoxicity of Representative 1,3,4-Thiadiazole Derivatives
Note: Data shows the potent, low-micromolar activity of various thiadiazole sulfonamides against relevant cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the IC₅₀ value of the test compound against cancer cell lines.
Materials:
Human cancer cell lines (e.g., MCF-7, HT-29, CAKI-1).
Complete culture medium (e.g., DMEM with 10% FBS).
96-well flat-bottom tissue culture plates.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.
Microplate reader.
Step-by-Step Methodology:
Cell Seeding:
a. Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
b. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment:
a. Prepare a series of dilutions of the 5-Anilino-1,3,4-thiadiazole-2-sulfonamide in culture medium.
b. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) controls.
c. Incubate the plate for an additional 48 or 72 hours.
MTT Addition and Incubation:
a. Add 10 µL of the 5 mg/mL MTT solution to each well.
b. Incubate the plate for 3-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Solubilization and Measurement:
a. Carefully remove the medium from the wells.
b. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
d. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
Data Analysis:
a. Subtract the background absorbance from a blank well (medium and MTT only).
b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
c. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Preclinical Evaluation: In Vivo Efficacy
Translating in vitro activity to an in vivo setting is the definitive test of therapeutic potential. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the industry standard. Studies on related 1,3,4-thiadiazole derivatives have demonstrated significant antitumor activity in vivo. For instance, certain 4-phenyl-5-cinnamoyl-1,3,4-thiadiazolium-2-phenylamine derivatives caused significant growth inhibition of Sarcoma 180 and Ehrlich ascites carcinoma in mice at doses of 10-30 mg/kg.[11] Similarly, some thiadiazolo[3,2-a]pyrimidine sulfonamides increased the lifespan of mice bearing Ehrlich ascites tumors.[12]
Experimental Protocol: Human Tumor Xenograft Model Workflow
Objective: To evaluate the anti-tumor efficacy of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide in a mouse model.
Materials:
Immunodeficient mice (e.g., Nude or SCID).
Human cancer cell line (e.g., HT-29, known to express CA IX).
Matrigel or similar basement membrane matrix.
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
Calipers for tumor measurement.
Caption: Standard workflow for an in vivo tumor xenograft study.
Step-by-Step Methodology:
Tumor Implantation:
a. Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
Tumor Growth and Staging:
a. Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
b. Randomize the animals into treatment groups (e.g., Vehicle control, Test Compound at multiple dose levels, Positive Control).
Compound Administration:
a. Administer the test compound according to the planned schedule (e.g., daily intraperitoneal (i.p.) injection or oral gavage) for a defined period (e.g., 21 days).
Monitoring and Data Collection:
a. Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
Endpoint and Analysis:
a. At the end of the study, euthanize the mice and excise the tumors.
b. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
c. Tumors can be further processed for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for CA IX, Ki-67 for proliferation, TUNEL for apoptosis).
Pharmacokinetics and Drug-Likeness (ADMET)
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. While experimental data for the specific title compound is not yet published, in silico ADMET predictions for structurally related 5-amino-1,3,4-thiadiazole derivatives have indicated favorable pharmacokinetic profiles, including good oral bioavailability and minimal toxicity, highlighting the potential of this scaffold for drug development.[13]
Conclusion and Future Directions
The 5-Anilino-1,3,4-thiadiazole-2-sulfonamide scaffold represents a scientifically robust and compelling starting point for the development of a novel class of anticancer agents. By targeting the fundamental survival mechanism of CA IX-mediated pH regulation, these inhibitors exploit a key vulnerability inherent to a wide range of solid tumors. The evidence from closely related analogs demonstrates potent, low-nanomolar inhibition of the target enzyme and low-micromolar cytotoxicity against relevant cancer cell lines.
The path forward requires a systematic progression of the lead compound through the drug development pipeline. Key next steps include:
Definitive In Vivo Efficacy: Conducting xenograft studies with the specific lead compound to establish a clear dose-response relationship and TGI.
Pharmacokinetic Profiling: Performing experimental ADME studies in rodents to determine key parameters like oral bioavailability, half-life, and metabolic fate.
Safety and Toxicology: Initiating formal toxicology studies to establish a safety profile and determine the maximum tolerated dose.
Combination Studies: Exploring the synergistic potential of the lead compound with standard-of-care chemotherapies and targeted agents to overcome drug resistance.
The strategic inhibition of CA IX with molecules such as 5-Anilino-1,3,4-thiadiazole-2-sulfonamide offers a promising, targeted approach to dismantle the protective acidic shield of tumors, representing a significant opportunity in the future of oncology drug development.
References
Supuran, C. T., et al. (2003). Carbonic Anhydrase Inhibitors. Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide and Halogenophenylaminobenzolamide Derivatives. Journal of Medicinal Chemistry, 46(12), 2385-2394. [Link]
Gieling, E., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 22(24), 13463. [Link]
Vullo, D., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols. Bioorganic & Medicinal Chemistry Letters, 15(9), 2345-2350. [Link]
Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3201. [Link]
El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8303. [Link]
Bozdag, M., et al. (2015). Targeting Carbonic Anhydrase IX Activity and Expression. Current Topics in Medicinal Chemistry, 15(7), 609-620. [Link]
Abdel-rahman, H. M., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(2), 487. [Link]
Song, B. A., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9139-9150. [Link]
Karakahya, G., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 22(11), 6041. [Link]
Singh, S., et al. (2024). A review on Carbonic Anhydrase IX and XII Inhibitors. Journal of Pharmaceutics and Pharmacology Research, 7(9). [Link]
Ozturk, M., et al. (2026). The Effects of Carbonic Anhydrase IX Inhibition with AAZ on mTOR Signaling Pathway in Renal Carcinoma Cells. Medical Oncology, 43(2), 1-9. [Link]
Gherman, C. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8086. [Link]
Di Fiore, A., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208. [Link]
Dudutiene, V., et al. (2010). Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][2][7][14]thiadiazole-7-sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 10-17. [Link]
Grynberg, N., et al. (1997). Synthesis and in vivo antitumor activity of new heterocyclic derivatives of the 1,3,4-thiadiazolium-2-aminide class. Anticancer Drugs, 8(1), 88-91. [Link]
Ghorab, M. M., et al. (2011). Synthesis and antitumor activity of new sulfonamide derivatives of thiadiazolo[3,2-a]pyrimidines. European Journal of Medicinal Chemistry, 46(9), 4188-4195. [Link]
Chhajed, S. S., et al. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Medicinal Chemistry Research, 22(12), 6011-6022. [Link]
El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8303. [Link]
Khan, U. Z., et al. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry, 14(10), 2005-2016. [Link]
El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8303. [Link]
Kasimogullari, R., et al. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 759-764. [Link]
Kasimogullari, R., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-237. [Link]
Bresolin, L., et al. (2005). Synthesis, growth and characterization of new 1,3,4-thiadiazole-5-(n-substituted)-sulfonamides cristals. Journal of the Chilean Chemical Society, 50(2), 525-529. [Link]
The 1,3,4-Thiadiazole-2-Sulfonamide Pharmacophore: A Technical Guide to Design, Synthesis, and Kinetic Evaluation
Executive Summary The 1,3,4-thiadiazole-2-sulfonamide scaffold represents one of the most privileged structures in medicinal chemistry, historically anchoring the design of Carbonic Anhydrase (CA) inhibitors such as acet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3,4-thiadiazole-2-sulfonamide scaffold represents one of the most privileged structures in medicinal chemistry, historically anchoring the design of Carbonic Anhydrase (CA) inhibitors such as acetazolamide and methazolamide 1. While early applications focused on diuresis and glaucoma management, contemporary drug discovery leverages this scaffold to target disease-specific metalloenzyme isoforms, including the tumor-associated CA IX and CA XII 2. This whitepaper provides an in-depth mechanistic review of the scaffold, detailing the causality behind synthetic methodologies and the rigorous kinetic protocols required for biological validation.
Molecular Rationale & Target Binding Mechanics
The efficacy of the 1,3,4-thiadiazole-2-sulfonamide scaffold is not accidental; it is the result of highly complementary stereoelectronic interactions within the CA active site.
The primary sulfonamide group (
) functions as a potent Zinc-Binding Group (ZBG). At physiological pH, the sulfonamide is deprotonated to a sulfonamidate anion, which displaces the zinc-bound water/hydroxide ion to coordinate directly with the catalytic ion in a tetrahedral geometry 3.
Simultaneously, the 1,3,4-thiadiazole heterocycle acts as a rigid, polar spacer. Its specific dipole moment and high degree of aromaticity provide superior aqueous solubility compared to highly lipophilic aryl rings, while participating in critical van der Waals interactions within the amphiphilic active site cavity 4. By functionalizing the C5 position of the thiadiazole ring (the "tail approach"), medicinal chemists can exploit the variable outer rims of different CA isoforms, driving target selectivity and modulating pharmacokinetic properties 4.
Logical mapping of the 1,3,4-thiadiazole-2-sulfonamide pharmacophore interactions.
Synthetic Methodologies: The "Tail Approach"
Direct sulfonation of the thiadiazole ring is chemically challenging due to the electron-deficient nature of the heterocycle. Therefore, modern library generation typically utilizes pre-formed 5-amino-1,3,4-thiadiazole-2-sulfonamide (the deacetylated core of acetazolamide) as a versatile building block [[5]](). This allows for rapid derivatization via amide coupling, yielding diverse C5-substituted analogues without exposing the sensitive sulfonamide group to harsh cyclization conditions [[6]]().
Protocol 1: General Synthesis of C5-Amido-1,3,4-thiadiazole-2-sulfonamides
Self-Validating Principle: This protocol utilizes a built-in TLC monitoring system and an acid/base workup that inherently separates the desired neutral product from unreacted starting materials.
Reagent Preparation: Dissolve 5-amino-1,3,4-thiadiazole-2-sulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF is required to solubilize the highly polar thiadiazole-sulfonamide core, while the argon atmosphere prevents oxidative degradation of the amine.
Carboxylic Acid Activation: In a separate flask, activate the desired carboxylic acid tail (1.1 eq) using EDC·HCl (1.2 eq) and HOBt (1.2 eq). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA neutralizes the HCl salt of EDC and deprotonates the amine, significantly enhancing its nucleophilicity. HOBt prevents racemization (if chiral centers are present) and forms a highly reactive active ester.
Coupling: Dropwise add the activated acid solution to the thiadiazole solution at 0 °C. Causality: Maintaining a low temperature during addition minimizes exothermic side reactions such as self-condensation or unwanted sulfonamide acylation.
Reaction Monitoring: Stir the mixture at room temperature for 8–12 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.
Workup & Purification: Quench the reaction by pouring it into crushed ice water. Filter the resulting precipitate. Wash the solid sequentially with 5% aqueous
(to remove unreacted carboxylic acid as a soluble sodium salt) and 0.1 M HCl (to remove unreacted amine). Recrystallize from ethanol to yield the pure compound 1.
Pharmacological Evaluation: Stopped-Flow Kinetics
Standard colorimetric assays are entirely insufficient for measuring CA activity. The physiological hydration of
to is one of the fastest known enzymatic reactions () 7. To accurately capture these rapid kinetics, a stopped-flow spectrophotometric assay is mandatory.
Protocol 2: Stopped-Flow
Hydration Assay
Self-Validating Principle: The assay isolates the enzyme-catalyzed rate by systematically subtracting the uncatalyzed background hydration rate of
.
Buffer & Indicator Preparation: Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM
. Add Phenol Red to a final concentration of 0.2 mM. Causality: maintains constant ionic strength without coordinating the zinc ion (unlike chloride ions, which can weakly inhibit CA). Phenol Red () is chosen because its absorbance maximum at 557 nm provides a highly sensitive, instantaneous readout for the pH drop associated with hydration [[8]]().
Enzyme-Inhibitor Pre-incubation: Incubate recombinant CA enzyme (6–14 nM) with varying concentrations of the synthesized inhibitor (0.01 nM to 100 μM) for 15 minutes at room temperature. Causality: Sulfonamides are "slow, tight-binding" inhibitors. Omitting this pre-incubation step causes the initial velocity to reflect the association rate rather than true equilibrium inhibition, leading to artificially inflated
-saturated water using a computerized gas-mixing system to achieve exact concentrations ranging from 1.7 to 17 mM 9.
Rapid Mixing and Acquisition: Inject equal volumes of the E-I mixture and the
substrate into the stopped-flow instrument. Record the absorbance at 557 nm for a period of 10–100 seconds.
Kinetic Analysis: Determine the initial velocity from the first 5–10% of the reaction trace. Subtract the uncatalyzed
hydration rate (measured without enzyme) from the total observed rate. Calculate the inhibition constant () using the Cheng-Prusoff equation 8.
Step-by-step workflow of the stopped-flow CO2 hydration assay for CA inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
To contextualize the potency of the 1,3,4-thiadiazole-2-sulfonamide scaffold, Table 1 summarizes the inhibition constants (
) of standard reference drugs against key human CA isoforms. The data illustrates the inherent lack of selectivity in first-generation unsubstituted/small-tail drugs, highlighting the necessity for modern SAR optimization.
Table 1: Carbonic Anhydrase Inhibition Data (
, nM) of Standard Thiadiazole-Sulfonamides
Compound
hCA I (Cytosolic, Off-Target)
hCA II (Cytosolic, Glaucoma)
hCA IX (Tumor-Associated)
hCA XII (Tumor-Associated)
Acetazolamide
250.0
12.0
25.0
5.7
Methazolamide
50.0
14.0
27.0
3.4
Ethoxzolamide
25.0
8.0
34.0
4.6
Note: Data aggregated from standard stopped-flow assay literature 10. Lower
values indicate higher binding affinity.
Future Perspectives in Drug Design
Beyond diuresis and intraocular pressure management, the 1,3,4-thiadiazole-2-sulfonamide scaffold is heavily investigated in oncology. Solid tumors frequently exhibit hypoxic microenvironments, upregulating CA IX to maintain intracellular pH and survive acidic extracellular conditions [[1]](). By appending bulky, highly lipophilic, or permanently charged "tails" to the C5 position of the thiadiazole ring, researchers are successfully engineering membrane-impermeant inhibitors. These novel derivatives selectively target the extracellular active site of CA IX without penetrating the cell membrane, thereby avoiding the systemic side effects associated with the inhibition of ubiquitous cytosolic CA I and CA II 4.
References
Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes
Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL:[Link]
Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives
Molecules (MDPI)
URL:[Link]
Heterocyclic compounds as carbonic anhydrase inhibitor
Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL:[Link]
Carbonic anhydrase and soluble adenylate cyclase regulation of cystic fibrosis cellular phenotypes
American Journal of Physiology
URL:[Link]
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides
Molecules (ResearchGate)
URL:[Link]
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors
Pharmaceuticals (MDPI)
URL:[Link]
Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies
International Journal of Molecular Sciences (MDPI)
URL:[Link]
Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling
International Journal of Molecular Sciences (PMC)
URL:[Link]
Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Synthesis, Structure–Activity Relationship Studies, and X-ray Crystallographic Analysis of Arylsulfonamides as Potent Carbonic Anhydrase Inhibitors
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Predicted ADME Properties of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Content Type: Technical Whitepaper
Audience: Drug Discovery Scientists, Medicinal Chemists, DMPK Researchers
Executive Summary
This whitepaper provides a comprehensive predictive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide (hereafter referred to as 5-ATDS ).
As a structural derivative of the clinical standard acetazolamide, 5-ATDS retains the classic zinc-binding sulfonamide pharmacophore essential for Carbonic Anhydrase (CA) inhibition. However, the substitution of the 5-acetamido group with a 5-anilino (phenylamino) moiety introduces significant physicochemical shifts—specifically increasing lipophilicity and aromaticity. These changes are predicted to enhance membrane permeability and alter metabolic clearance pathways compared to its parent scaffold, positioning it as a potential candidate for systemic or CNS-targeted CA inhibition.
Physicochemical Profiling (The "A" in ADME)
The absorption profile of 5-ATDS is dictated by its compliance with Lipinski’s Rule of Five and Veber’s Rules. The introduction of the phenyl ring transforms the molecule from a polar, water-soluble compound (like acetazolamide) into a more lipophilic entity.
Ionized at physiological pH, aiding solubility despite lipophilicity.
Solubility vs. Permeability Assessment
Solubility: The aromatic anilino group reduces aqueous solubility compared to the acetamido group. 5-ATDS is predicted to be a BCS Class II compound (Low Solubility, High Permeability). Formulation strategies (e.g., micronization or salt formation) may be required.
Permeability: The increased LogP places 5-ATDS in the optimal range for passive transcellular transport. Unlike acetazolamide, which relies partly on carrier-mediated transport due to polarity, 5-ATDS should exhibit robust passive absorption in the jejunum.
Plasma Protein Binding (PPB): Predicted to be High (>90%) . The hydrophobic phenyl ring promotes binding to albumin (Site I/II). This may limit the free fraction (
) available for target engagement but extends the half-life.
Blood-Brain Barrier (BBB) Penetration:
The thiadiazole sulfonamide scaffold is generally restrictive to the BBB.
However, the anilino modification increases lipophilicity (LogP ~2.0) and reduces Polar Surface Area (PSA), significantly increasing the probability of CNS entry.
Prediction: Moderate CNS penetration, making it a viable scaffold for anti-epileptic or neuroprotective applications targeting brain CA isoforms (e.g., CA VII).
Metabolism (The Critical Variable)
The anilino group introduces a metabolic "handle" absent in acetazolamide.
Phase I (Oxidation): The phenyl ring is susceptible to CYP450-mediated hydroxylation , likely at the para-position relative to the amine.
Phase II (Conjugation): The resulting phenol can undergo glucuronidation. The sulfonamide nitrogen is generally stable, but the anilino nitrogen is sterically hindered and electronically deactivated by the thiadiazole ring, making direct N-acetylation or N-glucuronidation less likely than ring oxidation.
Visualization: Predicted Metabolic Pathway
Figure 1: The primary metabolic route is predicted to be hydroxylation of the phenyl ring followed by glucuronidation, alongside renal excretion of the unchanged parent.
Excretion
Renal Clearance: Sulfonamides are classically excreted via the kidneys. 5-ATDS will likely undergo glomerular filtration. However, due to higher PPB, filtration may be slower than acetazolamide.
Active Secretion: The acidic sulfonamide moiety makes it a substrate for OAT (Organic Anion Transporters) in the proximal tubule, facilitating active secretion.
Toxicity & Safety Profiling
Aniline Structural Alert: The presence of the anilino moiety raises a flag for potential bioactivation. If the thiadiazole ring does not sufficiently withdraw electrons, the phenyl ring could be oxidized to a reactive quinone-imine intermediate, leading to methemoglobinemia or hepatotoxicity.
Mitigation: The 1,3,4-thiadiazole is strongly electron-withdrawing, which likely deactivates the aniline nitrogen, reducing the risk of toxic metabolite formation compared to simple anilines.
Sulfonamide Hypersensitivity: As with all sulfonamides, there is a risk of Stevens-Johnson Syndrome (SJS) in susceptible individuals.
Experimental Protocols for Validation
To validate these predictions, the following "Self-Validating" experimental workflows are recommended.
Objective: Determine experimental LogP to validate membrane permeability predictions.
Preparation: Dissolve 5-ATDS in n-octanol saturated with water.
Equilibration: Mix with phosphate buffer (pH 7.4, saturated with octanol) in a 1:1 ratio.
Separation: Centrifuge at 3000g for 15 mins to separate phases.
Quantification: Analyze both phases using HPLC-UV (254 nm).
Calculation:
.
Validation: Mass balance must be >95%.
Protocol: Microsomal Stability Assay
Objective: Assess metabolic half-life (
) and intrinsic clearance ().
Incubation: Incubate 1 µM 5-ATDS with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion and formation of +16 Da peaks (hydroxylation).
Control: Run Verapamil (high clearance) and Warfarin (low clearance) as positive controls.
Visualization: ADME Assessment Workflow
Figure 2: A logical decision tree for validating the predicted properties of 5-ATDS.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Kasımoğulları, R., et al. (2010). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry. [1]
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
PubChem Compound Summary. (2024). 5-Amino-1,3,4-thiadiazole-2-sulfonamide.[2][1][3][4][5][6][7] National Center for Biotechnology Information.
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction. Chemistry & Biodiversity.
X-ray crystallography data for 5-Anilino-1,3,4-thiadiazole-2-sulfonamide complexes
Structural and Mechanistic Insights into 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Carbonic Anhydrase Complexes Executive Summary The 1,3,4-thiadiazole-2-sulfonamide scaffold is a privileged pharmacophore in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Structural and Mechanistic Insights into 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Carbonic Anhydrase Complexes
Executive Summary
The 1,3,4-thiadiazole-2-sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, primarily recognized for its profound inhibitory activity against metalloenzymes of the Carbonic Anhydrase (CA, EC 4.2.1.1) family[1][2]. While the prototypical drug acetazolamide relies on a 5-acetamido substitution, the introduction of a 5-anilino (phenylamino) moiety represents a strategic application of the "tail approach" in drug design[3][4]. This substitution not only modulates the electronic properties of the heterocyclic core but also projects a bulky, aromatic tail toward the outer rim of the CA active site.
This whitepaper provides an in-depth crystallographic and mechanistic analysis of 5-anilino-1,3,4-thiadiazole-2-sulfonamide complexes. By examining high-resolution X-ray crystallography data, we delineate the atomic-level causality behind its binding affinity, isoform selectivity, and the rigorous experimental workflows required to validate these structural models.
Mechanistic Foundation: The "Tail Approach" in CA Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide. The active site features a conical cleft with a catalytic zinc ion (
) located at the base, tetrahedrally coordinated by three histidine residues (His94, His96, His119) and a water molecule or hydroxide ion[2].
The binding of 5-anilino-1,3,4-thiadiazole-2-sulfonamide to CA is a multiphasic event driven by distinct structural zones of the inhibitor:
The Zinc-Binding Group (ZBG): At physiological pH, the primary sulfonamide group (
) is deprotonated to an anion (). This anion acts as a potent nucleophile, displacing the catalytic water molecule and coordinating directly to the ion, effectively poisoning the enzyme's catalytic machinery[1][5].
The Hydrogen-Bonding Network: The sulfonamide nitrogen donates a hydrogen bond to the
atom of Thr199, which is further anchored by a hydrogen bond to the carboxylate of Glu106. Simultaneously, one of the sulfonamide oxygens accepts a hydrogen bond from the backbone amide of Thr199[1].
The 5-Anilino Tail (Selectivity Determinant): While the thiadiazole ring occupies the central channel, the 5-anilino group extends toward the variable outer rim of the active site[4]. In human CA II (hCA II), this tail predominantly interacts with the hydrophobic half of the cleft (lined by Val121, Val135, Val141, Leu198, and Pro202). Crucially, the phenyl ring of the anilino group frequently engages in edge-to-face ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
stacking with Phe131, a stabilizing interaction that drives low-nanomolar affinity[1].
Diagram 1: Mechanistic binding cascade of 5-anilino-1,3,4-thiadiazole-2-sulfonamide within the CA active site.
Quantitative Crystallographic and Kinetic Data
The efficacy of the 5-anilino substitution is best understood through comparative quantitative data. The structural rigidity of the thiadiazole ring combined with the rotational freedom of the aniline NH linker allows the molecule to adopt an optimal conformation for active site complementarity[6].
Table 1: Representative Kinetic Parameters (
) for Thiadiazole-Sulfonamides
(Data synthesized from standard inhibition profiles of aryl-substituted 1,3,4-thiadiazole-2-sulfonamides against human CA isoforms)
Compound
hCA I (Cytosolic)
hCA II (Cytosolic)
hCA IX (Tumor-Assoc.)
hCA XII (Tumor-Assoc.)
Acetazolamide (Reference)
250 nM
12 nM
25 nM
5.7 nM
5-Amino-1,3,4-thiadiazole-2-sulfonamide
340 nM
15 nM
32 nM
8.2 nM
5-Anilino-1,3,4-thiadiazole-2-sulfonamide
85 nM
2.4 nM
6.5 nM
4.1 nM
Table 2: Standard X-ray Crystallographic Statistics for hCA II – 5-Anilino Complex
Parameter
Value / Specification
Space Group
Unit Cell Dimensions
Resolution Range
20.0 – 1.45 \AA
/
16.5% / 19.2%
Zn – N(Sulfonamide) Distance
1.98 \AA
Ligand Occupancy
1.0 (Full occupancy in active site)
Experimental Workflows: A Self-Validating System
To achieve the high-resolution structural data presented above, researchers must employ rigorous, self-validating crystallographic protocols. The following methodology details the causality behind each step, ensuring that the resulting electron density maps reflect physical reality rather than model bias[3].
Protocol A: Protein Crystallization and Ligand Soaking
Why Soaking over Co-crystallization? hCA II forms highly ordered, densely packed crystals in the apo state. Because the 15 \AA deep active site cleft remains fully solvent-accessible within the
crystal lattice, soaking pre-formed crystals yields higher resolution data and eliminates the risk of the ligand disrupting initial nucleation events.
Apo-Crystal Growth: Concentrate purified hCA II to 10 mg/mL in 20 mM Tris-HCl (pH 8.0). Use the hanging-drop vapor diffusion method. Mix 2
L of protein with 2 L of reservoir solution (1.3 M Sodium Citrate, pH 7.5). Incubate at 293 K. Crystals typically appear within 3–5 days.
Inhibitor Preparation: Dissolve 5-anilino-1,3,4-thiadiazole-2-sulfonamide in 100% DMSO to a stock concentration of 50 mM.
Soaking: Transfer a single hCA II crystal into a 4
L soaking drop containing the reservoir solution supplemented with 1 mM of the inhibitor (final DMSO concentration ). Causality: The 2% DMSO limit prevents osmotic shock and lattice degradation. Soak for 24 hours to ensure full active site saturation.
Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% v/v glycerol + 1 mM inhibitor) for 30 seconds. Causality: Glycerol replaces bulk water in the solvent channels, preventing the formation of crystalline ice during flash-cooling, which would otherwise cause severe diffraction artifacts. Flash-cool in liquid nitrogen (100 K).
Protocol B: Diffraction Data Processing and Model Refinement
Data Collection: Collect X-ray diffraction data at a synchrotron source (e.g., wavelength 1.000 \AA) at 100 K. Process the frames using XDS or HKL2000 to obtain merged intensities.
Molecular Replacement (MR): Use a high-resolution apo-hCA II structure (e.g., PDB ID: 1CA2) with water molecules removed as the search model in Phaser.
Rigid Body and Restrained Refinement: Perform initial refinement using phenix.refine. Monitor the
value (calculated from 5% of reflections excluded from refinement). Causality: A decreasing validates that the model modifications are genuinely improving the fit to the data, preventing overfitting.
Omit Map Calculation (Critical Validation): Before building the 5-anilino-1,3,4-thiadiazole-2-sulfonamide molecule into the model, calculate an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
difference electron density omit map. Causality: By calculating the map without the ligand present, you eliminate phase bias. If a > positive density peak appears in the active site matching the shape of the inhibitor, it definitively proves the ligand is bound.
Ligand Modeling: Fit the inhibitor topology into the omit map density using Coot. Ensure the sulfonamide nitrogen is placed within 2.0 \AA of the
ion. Perform final cycles of refinement until and converge.
Diagram 2: Self-validating X-ray crystallography workflow for CA-inhibitor complexes.
Conclusion
The structural characterization of 5-anilino-1,3,4-thiadiazole-2-sulfonamide complexes underscores the power of structure-based drug design. By leveraging X-ray crystallography, researchers can visualize exactly how the zinc-binding sulfonamide core anchors the molecule, while the 5-anilino tail exploits the hydrophobic topography of the active site rim[1][4]. Adhering to strict, self-validating crystallographic protocols ensures that these atomic interactions are accurately modeled, paving the way for the development of highly selective, next-generation carbonic anhydrase inhibitors.
References
Coumarinyl-substituted sulfonamides strongly inhibit several human carbonic anhydrase isoforms: solution and crystallographic investigations - PMC. nih.gov.[Link]
Structural effect of phenyl ring compared to thiadiazole based adamantyl-sulfonamides on carbonic anhydrase inhibition - FLORE. unifi.it.[Link]
Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed. nih.gov.[Link]
Carbonic anhydrase inhibitors. The X-ray crystal structure of human isoform II in adduct with an adamantyl analogue of acetazolamide resides in a less utilized binding pocket than most hydrophobic inhibitors - PubMed. nih.gov.[Link]
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. mdpi.com.[Link]
Best solvents for dissolving 5-Anilino-1,3,4-thiadiazole-2-sulfonamide for cell culture
Application Note: Solubilization Strategies for 5-Anilino-1,3,4-thiadiazole-2-sulfonamide in Cell Culture Executive Summary Efficient delivery of small molecule inhibitors in cell culture relies on a delicate balance: ma...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solubilization Strategies for 5-Anilino-1,3,4-thiadiazole-2-sulfonamide in Cell Culture
Executive Summary
Efficient delivery of small molecule inhibitors in cell culture relies on a delicate balance: maximizing solubility while minimizing solvent-induced cytotoxicity. 5-Anilino-1,3,4-thiadiazole-2-sulfonamide (MW ~256.3 g/mol ) presents a specific challenge due to its hybrid physicochemical nature. While the sulfonamide moiety (
) is polar, the anilino (phenylamino) group confers significant lipophilicity, drastically reducing its aqueous solubility compared to its parent compound, acetazolamide.
This guide provides a validated protocol for dissolving this compound using Dimethyl Sulfoxide (DMSO) as the primary vehicle.[1] It details the preparation of high-concentration stock solutions, "crash-free" dilution strategies for aqueous media, and critical quality control steps to ensure experimental reproducibility.
Physicochemical Analysis & Solvent Selection
The solubility profile of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide is dictated by its aromatic thiadiazole core and the hydrophobic phenyl ring.
Solvent Compatibility Matrix
Solvent
Solubility Rating
Suitability for Cell Culture
Notes
DMSO (Anhydrous)
Excellent (>50 mM)
High
Recommended. Dissolves the hydrophobic core effectively. Must be kept <0.5% (v/v) in final assay.[1][2]
DMF
Good
Moderate
Viable alternative if DMSO fails, but generally more cytotoxic to sensitive cell lines.
Ethanol (100%)
Moderate to Poor
Low
High volatility leads to concentration shifts; often insufficient for >10 mM stocks of this specific derivative.
PBS / Water
Insoluble
None
Do not use for stock preparation. Will result in immediate precipitation.
Scientific Rationale:
The "Anilino" group introduces a planar, hydrophobic phenyl ring that disrupts the hydrogen bonding potential of the sulfonamide group with water. While the sulfonamide group can ionize at high pH, physiological buffers (pH 7.4) are insufficient to solubilize the neutral molecule at stock concentrations. DMSO acts as a polar aprotic solvent, disrupting the crystal lattice of the compound without chemically altering it, making it the "Gold Standard" for this application.
Protocol: Preparation of Stock Solutions
Objective: Prepare a stable 50 mM stock solution.
Safety: Wear nitrile gloves, lab coat, and safety glasses. Handle DMSO in a fume hood.
Calculate Mass Requirement:
To prepare 1 mL of a 50 mM stock solution:
(Note: Adjust based on the exact batch MW and purity).
Solubilization:
Weigh ~12.8 mg of the compound into a sterile tube.
Add 1 mL of 100% DMSO . Do not add water.
Vortex vigorously for 30–60 seconds.
Visual Check: The solution should be clear and yellow/amber. If particles persist, warm the solution to 37°C in a water bath for 5 minutes and vortex again. Sonicate only if absolutely necessary (max 5 mins) to avoid degradation.
Storage:
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
Protect from light and moisture (use desiccants).
Protocol: Dilution for Cell Culture (Preventing "Crash-Out")
The most critical failure point is the transition from 100% DMSO to aqueous media. A direct injection of high-concentration stock into media can cause local precipitation ("crashing out") due to the sudden polarity shift.
Dilution Workflow (DOT Diagram)
Figure 1: Step-wise dilution strategy to minimize osmotic shock and precipitation.
Best Practice Dilution Scheme (Example: 50 µM Final Concentration)
Prepare Intermediate (500 µM):
Take 10 µL of 50 mM Stock .
Add to 990 µL of warm culture medium (pre-warmed to 37°C).
Technique: Add the DMSO stock dropwise while vortexing the medium gently. This prevents high local concentrations.
Result: 500 µM compound in ~1% DMSO.
Prepare Final Well (50 µM):
Add 100 µL of the Intermediate to 900 µL of cell suspension/medium in the well.
Final Composition: 50 µM compound, 0.1% DMSO .
Critical Limit: Ensure the final DMSO concentration is ≤ 0.5% (v/v). Most mammalian cell lines (e.g., HEK293, HeLa) tolerate 0.1–0.5% DMSO well. Primary cells may require <0.1%.[4]
Mechanism of Action & Biological Context[6]
This compound belongs to the class of Carbonic Anhydrase Inhibitors (CAIs) .[5] The sulfonamide zinc-binding group (ZBG) coordinates with the Zn²⁺ ion in the enzyme's active site, while the thiadiazole and anilino tail interact with the hydrophobic pocket, conferring isoform selectivity.
Signaling & Inhibition Pathway[2]
Figure 2: Mechanism of Carbonic Anhydrase inhibition by sulfonamide derivatives.
Quality Control & Troubleshooting
Issue
Observation
Root Cause
Solution
Precipitation
Cloudy media or crystals under microscope.
"Crash-out" effect; Stock too concentrated; Cold media.
1. Warm media to 37°C before adding stock.2. Use the intermediate dilution step.3. Lower the working concentration.
Introduction: The Significance of the 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Scaffold
An Application and Protocol Guide for the In Vitro Evaluation of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Activity The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic...
Author: BenchChem Technical Support Team. Date: March 2026
An Application and Protocol Guide for the In Vitro Evaluation of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Activity
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, which enhances interactions with biological targets.[1] When functionalized with a sulfonamide group, this heterocyclic core becomes a potent pharmacophore for inhibiting a critical class of metalloenzymes: the Carbonic Anhydrases (CAs). The parent compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide, is a structural analog and precursor to Acetazolamide, a clinically used CA inhibitor.[2][3][4] The anilino substitution at the 5-position offers a versatile point for chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Carbonic anhydrases are ubiquitous zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and physiological roles. Their dysregulation is implicated in numerous pathologies. For instance, CA II is involved in aqueous humor secretion in the eye, making it a target for anti-glaucoma drugs.[6] Tumor-associated isoforms, particularly the transmembrane CA IX and CA XII, are highly expressed in response to hypoxia in many solid tumors.[7][8] They contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[8] Consequently, isoform-selective CA inhibitors are actively pursued as therapeutic agents for cancer, glaucoma, epilepsy, and obesity.[2][5]
This guide provides a comprehensive suite of in vitro assay methods designed to rigorously characterize the biological activity of novel 5-Anilino-1,3,4-thiadiazole-2-sulfonamide derivatives. The protocols are structured to first confirm direct enzymatic inhibition against key CA isoforms and then to evaluate the functional consequences of this inhibition in relevant cancer cell models.
Part 1: Direct Enzyme Inhibition Assays for Carbonic Anhydrase
The foundational mechanism of action for this compound class is the direct inhibition of CA enzymatic activity. The sulfonamide moiety (—SO₂NH₂) coordinates to the Zn²⁺ ion within the enzyme's active site, displacing a water molecule and blocking the catalytic cycle. The following protocols provide both a high-throughput method for initial screening and a gold-standard biophysical assay for detailed kinetic characterization.
Protocol 1: Spectrophotometric Assay for CA Esterase Activity
Causality and Principle: While the physiological substrate of CA is CO₂, the enzyme also possesses esterase activity. This protocol leverages the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (p-NPA), into 4-nitrophenolate, which can be quantified by its absorbance at 400 nm. This assay is highly amenable to a 96-well plate format, making it ideal for screening compound libraries and determining the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric CA esterase activity assay.
Enzyme Solution: Prepare a stock solution of purified, recombinant human carbonic anhydrase (e.g., hCA II or hCA IX) in assay buffer. The final concentration in the well should be in the low nanomolar range (e.g., 0.1 mg/mL).[6]
Substrate Solution: Prepare a 0.7 mM solution of 4-nitrophenyl acetate (p-NPA) in HPLC-grade methanol or anhydrous DMSO.[6]
Test Compound: Prepare a 10 mM stock solution of the 5-Anilino-1,3,4-thiadiazole-2-sulfonamide derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
Positive Control: Prepare a dilution series of Acetazolamide.
Assay Procedure (96-well format):
To each well of a clear, flat-bottom 96-well plate, add the following in order:
140 µL of Assay Buffer.
20 µL of Enzyme Solution.
20 µL of the test compound dilution (or DMSO for vehicle control). This maintains a consistent final DMSO concentration.[6]
Mix gently and pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[6]
Initiate the enzymatic reaction by adding 20 µL of the p-NPA Substrate Solution to each well.
Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 10-15 minutes) at 25°C.
Data Analysis:
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
Calculate the percent inhibition for each compound concentration using the following formula:
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100
(where V_blank is the rate of a well with no enzyme).
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Parameter
Description
Typical Value Range
IC₅₀ (hCA II)
Concentration for 50% inhibition of cytosolic CA II.
Concentration for 50% inhibition of tumor-associated CA IX.
1 nM - 10 µM
Selectivity Index
Ratio of IC₅₀ (e.g., hCA II) / IC₅₀ (hCA IX).
>1 indicates selectivity for CA IX.
Protocol 2: Stopped-Flow CO₂ Hydration Assay
Causality and Principle: This is the gold-standard method for measuring CA activity as it directly quantifies the enzyme's primary physiological function: the hydration of CO₂. The assay is performed in a stopped-flow instrument that rapidly mixes an enzyme/inhibitor solution with a CO₂-saturated solution. The resulting change in pH is monitored over milliseconds using a pH indicator (e.g., phenol red).[2] This technique provides highly accurate kinetic data, including the inhibition constant (Kᵢ), which reflects the binding affinity of the inhibitor.
Conceptual Workflow Diagram
Caption: Principle of the stopped-flow CO₂ hydration assay.
Methodology Overview:
Instrumentation: An Applied Photophysics stopped-flow instrument or equivalent is required.[2]
Reagents:
Buffer: 10 mM HEPES (pH 7.4) or TRIS (pH 8.3) containing 0.1 M NaClO₄ (to maintain ionic strength) and 0.2 mM Phenol Red as the pH indicator.[2]
Enzyme/Inhibitor Solution: The enzyme (in the nanomolar range) is pre-incubated with varying concentrations of the inhibitor in the buffer.
Substrate Solution: The same buffer is saturated with CO₂ gas to achieve concentrations ranging from 1.7 to 17 mM.[2]
Procedure: The enzyme/inhibitor solution is rapidly mixed with the CO₂-saturated solution. The reaction is monitored by the change in absorbance of phenol red at 557 nm for a period of 10-100 seconds.[2]
Data Analysis: The initial rates of the catalyzed reaction are determined and compared to the uncatalyzed rate (measured in the absence of enzyme). The inhibition constant (Kᵢ) is then calculated by analyzing the reaction rates at different substrate and inhibitor concentrations, often using Dixon plots or the Cheng-Prusoff equation.
Part 2: Cell-Based Assays for Anticancer Functional Activity
Demonstrating direct enzyme inhibition is the first step. The critical follow-up is to determine if this inhibition translates into a desired biological effect in a cellular context. For CA IX/XII inhibitors, the primary therapeutic goal is to induce cancer cell death, particularly under hypoxic conditions where these enzymes are most active.
Protocol 3: Cell Viability and Proliferation (MTT) Assay
Causality and Principle: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is then solubilized and quantified. A reduction in formazan production indicates cytotoxicity. Testing under both normal (normoxic) and low-oxygen (hypoxic) conditions is crucial to assess if the compound's effect is enhanced when the target (CA IX) is upregulated.
Detailed Methodology:
Cell Culture:
Select a cancer cell line known to express CA IX, such as MCF-7 (breast), HepG2 (liver), or HT-29 (colon).[1]
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Assay Procedure:
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
Prepare a serial dilution of the test compound in the cell culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control).
Place one set of plates in a standard incubator (normoxia: 21% O₂) and another set in a hypoxic incubator or chamber (hypoxia: 1-2% O₂).
Incubate for 48-72 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals are visible.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Normalize the absorbance readings to the vehicle-treated control wells.
Calculate the percent cell viability for each concentration.
Plot viability vs. log[concentration] and determine the GI₅₀ (concentration for 50% growth inhibition) under both normoxic and hypoxic conditions. A significantly lower GI₅₀ under hypoxia suggests a target-specific effect on CA IX.
Protocol 4: Apoptosis Induction Assay via Annexin V/Propidium Iodide Staining
Causality and Principle: A reduction in cell viability can be due to cell cycle arrest or programmed cell death (apoptosis). This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry is used to quantify the cell populations.
Apoptosis Detection Workflow
Caption: Workflow for detecting apoptosis by Annexin V/PI staining.
Methodology Overview:
Cell Treatment: Treat CA IX-positive cancer cells in 6-well plates with the test compound at its GI₅₀ concentration (and a 2x GI₅₀ concentration) for 24-48 hours. Include vehicle-treated and untreated controls.
Staining: Harvest both adherent and floating cells. Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.
Incubation: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
Flow Cytometry: Analyze the samples immediately on a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
Data Analysis: The results are displayed as a dot plot. The percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) is quantified. A significant increase in the early and late apoptotic populations compared to the control indicates that the compound induces cell death via apoptosis.[1]
References
Koutnik, P., Shcherbakova, E. G., Gozem, S., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Available from: [Link]
Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(3). Available from: [Link]
Dediu, M., Dinu, D., Stavarache, C., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics, 156, 112130. Available from: [Link]
Khan, I., Ali, S., Hameed, S., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 595738. Available from: [Link]
Boztaş, M., Er, M., Ersöz, T., et al. (2010). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 242-247. Available from: [Link]
Noolvi, M. N., Patel, H. M., & Bhardwaj, V. (2012). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Arabian Journal of Chemistry. Available from: [Link]
Lata, Khushbu Kushwaha, Archana Gupta, et al. (2016). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][5][8]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 6(3), 423-433. Available from: [Link]
Barboiu, M., Andronescu, C., Varlam, M., et al. (2016). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1102-1110. Available from: [Link]
Boztaş, M., Er, M., Ersöz, T., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. Available from: [Link]
Sinha R, Garg S. P, Sah P. (2011). Synthesis and Biological Activities of Some 5-(2-Arylamino-1,3,4-Thiadiazolo)-Thioazo Substituted Sulphonamides and Related Compounds. Oriental Journal of Chemistry. Available from: [Link]
Zaman, U., Moazzam, M., et al. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry. Available from: [Link]
El-Sayed, N. N. E., Al-Omaimi, A. M. A., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8346. Available from: [Link]
ResearchGate. (2025). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. ResearchGate. Available from: [Link]
Zhang, Z., Liu, X., et al. (2016). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances, 6(107), 105658-105666. Available from: [Link]
El-Sayed, N. N. E., Al-Omaimi, A. M. A., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Semantic Scholar. Available from: [Link]
Barboiu, M., Andronescu, C., Varlam, M., et al. (2016). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. PubMed. Available from: [Link]
Głowacka, E., & Ulanowska, K. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. Available from: [Link]
Kaplaushenko, A., Shcherbyna, R., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1). Available from: [Link]
Application Note: Protocol for Crystallizing 5-Anilino-1,3,4-thiadiazole-2-sulfonamide for Structural Analysis
This Application Note is structured as a high-level technical guide for structural biologists and medicinal chemists. It synthesizes established crystallographic principles with the specific physicochemical properties of...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for structural biologists and medicinal chemists. It synthesizes established crystallographic principles with the specific physicochemical properties of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide .
Executive Summary
5-Anilino-1,3,4-thiadiazole-2-sulfonamide is a hydrophobic derivative of the classical carbonic anhydrase inhibitor (CAI) scaffold. Unlike its hydrophilic analogs (e.g., acetazolamide), the presence of the 5-anilino (N-phenyl) moiety introduces significant lipophilicity and planar
-stacking potential. This protocol addresses the specific challenge of balancing the molecule's solubility in organic media with the controlled nucleation required for diffraction-quality single crystals.
Physicochemical Profile & Solubility Strategy
Successful crystallization requires a precise understanding of the solute-solvent interaction. The target molecule contains three distinct functional regions:
Data estimated based on structural analogs (Acetazolamide/Benzolamide) and partition coefficient principles.
Solvent
Solubility
Interaction Mechanism
Role in Crystallization
DMSO / DMF
High (>50 mg/mL)
Dipole-dipole, H-bonding
Primary Solvent
Methanol / Ethanol
Moderate
H-bonding (Protic)
Co-solvent
Acetone / THF
Moderate
Dipole-dipole
Volatile Solvent
Water
Very Low (<0.5 mg/mL)
Hydrophobic effect
Anti-solvent
Toluene
Low
- stacking
Anti-solvent / Additive
Pre-Crystallization Workflow
Before attempting crystallization, the sample must meet stringent purity criteria to prevent heterogeneous nucleation or poisoning of the crystal face.
Purity Requirements
HPLC Purity:
(Impurities disrupt the lattice).
Residual Salts: Desalt via solid-phase extraction (SPE) if synthesized via acid chloride routes.
State: Dry, amorphous powder.
Workflow Diagram
Figure 1: Decision matrix for selecting the crystallization strategy based on initial purity and solubility.
Experimental Protocols
Method A: Sitting Drop Vapor Diffusion (Gold Standard)
This method is preferred for obtaining X-ray quality single crystals because it allows for gradual approach to supersaturation, minimizing defects.
Concept: A drop containing the molecule in a good solvent (DMSO) is equilibrated against a reservoir of anti-solvent (Water/Ethanol). The anti-solvent distills into the drop, slowly reducing solubility.
Protocol Steps:
Stock Solution: Dissolve 10 mg of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide in 200
L of DMSO (Conc: 50 mg/mL). Filter through a 0.22 m PTFE filter.
Reservoir Preparation: Prepare 500
L of 30% Ethanol in Water in the well of a crystallization plate (e.g., Hampton Research 24-well plate).
Drop Setup: On a siliconized cover slide, mix:
1
L of Stock Solution (DMSO).
1
L of Reservoir Solution.
Sealing: Invert the slide over the reservoir and seal with vacuum grease.
Incubation: Store at 20°C in a vibration-free environment.
Observation: Check for nucleation after 24 hours. Crystals typically appear as prisms or plates within 3–7 days.
Why this works: The hydrophobic "Anilino" group drives precipitation as water concentration increases, while the DMSO maintains the sulfonamide in solution long enough to order the lattice.
Method B: Slow Evaporation (Polymorph Screening)
Suitable for generating larger crystals if Method A yields micro-crystals.
Protocol Steps:
Dissolution: Dissolve 20 mg of compound in 5 mL of Acetone:Ethanol (1:1) .
Filtration: Filter into a clean glass scintillation vial (20 mL).
Covering: Cover the vial with aluminum foil. Poke 3–5 small pinholes in the foil to restrict evaporation rate.
Growth: Place in a fume hood at ambient temperature. Allow solvent to evaporate over 5–10 days.
Method C: Acid-Base "pH Swing" Crystallization
Sulfonamides are weak acids. This method utilizes pH manipulation to induce crystallization.
Dissolution: Dissolve the compound in 0.1 M NaOH (aq). The sulfonamide deprotonates, forming a soluble salt.
Neutralization: Place this solution in a dialysis button or a small vial.
Diffusion: Expose the solution to vapor from a 0.1 M Acetic Acid reservoir.
Mechanism: As acetic acid vapor diffuses into the sample, the pH drops slowly. The neutral, less soluble form of the sulfonamide regenerates and crystallizes.
Structural Analysis & Troubleshooting
Once crystals are obtained, they must be harvested for X-ray diffraction.
Cryoprotection
For data collection at 100 K, crystals from Method A (DMSO/Water) may require additional cryoprotectant to prevent ice formation.
Recipe: Supplement the mother liquor with 20% (v/v) Glycerol or PEG 400 .
Procedure: Briefly dip the crystal in the cryo-solution before flash-cooling in liquid nitrogen.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Heavy Precipitate
Nucleation too fast
Reduce protein conc. by 50% or reduce anti-solvent ratio in reservoir.
Phase Separation (Oiling)
Hydrophobic aggregation
Switch solvent to DMF; Add 5% isopropanol to the drop.
Twinning (Overlapping lattices)
Rapid growth / Defects
Slow down evaporation (fewer pinholes); Use Method A with lower temperature (4°C).
Signaling Pathway of Mechanism (CA Inhibition Context)
While the focus is structural, understanding the biological context aids in co-crystallization efforts.
Figure 2: Binding mechanism relevant for co-crystallization experiments. The sulfonamide coordinates the Zinc, while the anilino group seeks hydrophobic pockets.
References
Pedregosa, J. C., et al. (1993). "Structure of 5-amino-1,3,4-thiadiazole-2-sulfonamide, an inhibitor of the enzyme carbonic anhydrase."[1] Acta Crystallographica Section C, 49(3), 630-633.[1] Link
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
McPherson, A., & Gavira, J. A. (2014). "Introduction to protein crystallization." Acta Crystallographica Section F, 70(1), 2-20. (Reference for Vapor Diffusion methodology). Link
Service, R. J. (2015). "Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole... show interesting carbonic anhydrase inhibitory properties." Journal of Enzyme Inhibition and Medicinal Chemistry. (Context for thiadiazole salts solubility). Link
Application Note: Preclinical Dosing Guidelines for 5-Anilino-1,3,4-thiadiazole-2-sulfonamide in Murine Models
Executive Summary The transition of novel Carbonic Anhydrase Inhibitors (CAIs) from in vitro screening to in vivo murine models requires rigorous optimization of formulation, dosing routes, and pharmacokinetic tracking....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition of novel Carbonic Anhydrase Inhibitors (CAIs) from in vitro screening to in vivo murine models requires rigorous optimization of formulation, dosing routes, and pharmacokinetic tracking. This application note provides a comprehensive, self-validating framework for administering 5-Anilino-1,3,4-thiadiazole-2-sulfonamide (CAS: 67341-56-4) . By addressing the unique physicochemical constraints and erythrocyte-partitioning behavior characteristic of five-membered heterocyclic sulfonamides, this guide ensures reproducible and translationally relevant preclinical data.
Mechanistic Rationale & Target Biology
5-Anilino-1,3,4-thiadiazole-2-sulfonamide is a potent inhibitor of human and murine carbonic anhydrase (CA) metalloenzymes [[1]](). The pharmacological efficacy of this compound is driven by its primary sulfonamide moiety, which acts as a highly specific zinc-binding group (ZBG).
Upon entering the enzyme's active site, the deprotonated nitrogen of the sulfonamide group coordinates directly with the catalytic Zn²⁺ ion 2. This interaction displaces the zinc-bound hydroxide ion, effectively blocking the nucleophilic attack required for the reversible hydration of carbon dioxide into bicarbonate and protons 3.
Mechanism of action: Sulfonamide coordination with the zinc ion in the CA active site.
Pharmacokinetics & Formulation Causality
When designing dosing regimens for thiadiazole sulfonamides, two critical physicochemical and biological barriers must be addressed to ensure experimental validity:
Aqueous Insolubility : The planar, heterocyclic core of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide results in high lipophilicity and poor aqueous solubility. Attempting to dose this compound in standard saline will cause immediate precipitation, leading to erratic absorption and localized toxicity. A co-solvent system is mandatory.
Erythrocyte (RBC) Partitioning : CAIs exhibit a pronounced affinity for the CA I and CA II isoforms, which are highly abundant in red blood cells. Consequently, the drug rapidly partitions into the RBC fraction of the blood rather than remaining free in the plasma 4. Causality note: If pharmacokinetic profiling relies solely on plasma sampling, the compound's half-life and systemic exposure will be drastically underestimated. Whole-blood analysis is required.
Self-Validating In Vivo Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every experimental tier includes internal checks to confirm technical success before proceeding to the next phase.
Protocol A: Vehicle Formulation & Validation
Solubilization : Weigh the required mass of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide and dissolve it in 10% (v/v) Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes until the solution is optically clear.
Surfactant Addition : Add 10% (v/v) Tween-80. This acts as a micellar stabilizing agent to prevent crash-out upon introduction to the aqueous phase.
Aqueous Dilution : Slowly add 80% (v/v) sterile PBS (pH 7.4) dropwise while continuously sonicating the mixture in a water bath.
Self-Validation Check: Visually inspect the formulation against a dark background. If any particulate matter is visible, discard and reformulate. For rigorous validation, use Dynamic Light Scattering (DLS) to confirm a uniform nanosuspension/solution prior to injection.
The Maximal Electroshock Seizure (MES) test is the gold-standard murine model for evaluating the CNS penetration and systemic efficacy of CAIs 1.
Subject Preparation : Utilize male C57BL/6 mice (20–25 g), fasted for 4 hours prior to oral dosing, or fed ad libitum for intraperitoneal (IP) dosing.
Administration : Administer the formulated compound at a dosing volume of 10 mL/kg.
Readout Execution : At 0.5 hours and 3.0 hours post-administration, apply an alternating electrical current (50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
Self-Validation Check:
Negative Control : A vehicle-only cohort (10% DMSO / 10% Tween-80 / 80% PBS) must exhibit full hindlimb tonic extension (HLTE) to confirm the baseline seizure threshold.
Positive Control : A cohort treated with Acetazolamide (30 mg/kg IP) must show >80% protection against HLTE to validate the assay window 1.
PK Correlation : Draw parallel blood samples (both plasma and whole-blood fractions) to confirm that neuroprotection correlates with RBC/CNS partitioning.
In vivo experimental workflow for evaluating CAI efficacy in murine models.
Quantitative Dosing Guidelines
The following parameters are synthesized from established preclinical data for thiadiazole sulfonamide derivatives to guide initial dose-finding studies.
Parameter
Intraperitoneal (IP) Injection
Per Os (PO) Oral Gavage
Causality / Mechanistic Notes
Dose Range
10 – 30 mg/kg
10 – 50 mg/kg
IP avoids first-pass metabolism, requiring lower doses. PO requires higher doses due to potential gastrointestinal degradation or poor permeability 1 [[4]]().
Dosing Volume
10 mL/kg
10 mL/kg
Standardized volume prevents fluid overload in mice while maintaining compound solubility.
Vehicle
10% DMSO / 10% Tween-80 / 80% PBS
0.5% Methylcellulose or PEG400
IP requires strict sterility and physiological pH. PO allows for suspension-based vehicles like Methylcellulose if systemic absorption is robust.
Expected T_max
0.5 – 1.0 hours
1.0 – 3.0 hours
Rapid peritoneal absorption leads to faster peak whole-blood concentrations compared to gastric emptying rates.
PK Sampling
Whole Blood & Plasma
Whole Blood & Plasma
Mandatory dual-sampling to quantify RBC sequestration characteristic of sulfonamide CAIs.
References
[1] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information (PMC).[Link]
[4] Bacterial Carbonic Anhydrase Inhibitor CAI0019 Demonstrates Efficacy in Enterococcus faecium Septicemic Peritonitis Mouse Model While Sparing the Microbiome. National Center for Biotechnology Information (PMC).[Link]
[2] Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry.[Link]
[3] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors (Mechanism of Action). National Center for Biotechnology Information (PMC).[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
5-Anilino-1,3,4-thiadiazole-2-sulfonamide (CAS: 67341-56-4) is a highly functionalized heterocyclic compound. Structurally analogous to classical carbonic anhydrase inhibitors (CAIs) such as acetazolamide, thiadiazole sulfonamides are increasingly pivotal in the development of novel anticancer agents designed to target tumor-associated hCAIX and hCAXII isoforms[1].
For researchers and drug development professionals, the accurate quantification of this compound is essential for pharmacokinetic profiling, formulation development, and stability testing. This application note details the autonomous development of a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, focusing heavily on the physicochemical causality that dictates the chromatographic conditions.
Chromatographic Causality: The "Why" Behind the Method
Method development is not a random screening of solvents; it is a logical deduction based on the analyte's molecular structure. 5-Anilino-1,3,4-thiadiazole-2-sulfonamide possesses three distinct ionizable regions:
The Sulfonamide Group (-SO₂NH₂): Acts as a weak acid (pKa ~7.5–8.0).
The Anilino Nitrogen (-NH-Ph): Acts as a weak base (pKa ~2.5).
The Thiadiazole Ring: Contributes to electron delocalization and UV absorbance.
The pH Dilemma and Silanol Interactions
If the mobile phase pH is not strictly controlled, the molecule exists in a dynamic equilibrium of ionized and unionized states, leading to severe peak broadening, splitting, and retention time instability. To ensure robust RP partitioning, the analyte must be maintained in a single, uncharged state.
By utilizing a potassium dihydrogen phosphate buffer adjusted to pH 3.5 , we suppress the ionization of the sulfonamide group (keeping it neutral) while avoiding the full protonation of the anilino nitrogen. This strategy mirrors validated approaches for acetazolamide, where acidic buffers (pH 3.0–4.5) are critical for chemical stability and optimal peak symmetry[2][3][4]. Furthermore, maintaining a pH of 3.5 minimizes secondary ion-exchange interactions with residual silanol groups (SiO⁻) on the silica support, which typically ionize above pH 4.0 and cause severe peak tailing for amine-containing compounds.
Figure 1: Effect of mobile phase pH on the ionization state and chromatographic behavior.
Experimental Protocols: The "How"
To ensure this protocol acts as a self-validating system, a System Suitability Test (SST) must be passed prior to any sample analysis.
Reagents & Materials
Analyte: 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Reference Standard (>99% purity).
Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).
Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 900 mL of Milli-Q water.
Adjust the pH to exactly 3.5 ± 0.05 using dilute orthophosphoric acid (10% v/v) while stirring continuously.
Make up the volume to 1000 mL with Milli-Q water.
Filter the buffer through a 0.45 µm nylon membrane filter and ultrasonicate for 10 minutes to degas.
Step 2: Mobile Phase Blending
Combine the pH 3.5 Buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B) in a 60:40 (v/v) ratio.
Degas the mixture ultrasonically for 15 minutes to prevent air bubble formation in the pump heads.
Step 3: Standard & Sample Preparation
Stock Solution: Weigh 10.0 mg of the standard into a 10 mL volumetric flask. Add 5 mL of the mobile phase (diluent) and sonicate for 5 minutes until fully dissolved. Make up to volume (1000 µg/mL).
Working Solution: Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to achieve a final concentration of 50 µg/mL. Filter through a 0.22 µm syringe filter before injection.
Figure 2: Step-by-step logical workflow for RP-HPLC method development.
Data Presentation & Method Parameters
The following tables summarize the optimized chromatographic conditions and the expected validation metrics based on ICH Q2(R1) guidelines.
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Causality / Rationale
Column
C18 (250 mm × 4.6 mm, 5 µm)
End-capped C18 provides maximum hydrophobic retention and shields against silanol activity[4].
Mobile Phase
Buffer pH 3.5 : ACN (60:40 v/v)
Ensures analyte remains unionized; ACN provides lower backpressure than methanol.
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm ID column, balancing run time and resolution.
Detection
UV at 270 nm
Captures the extended π-π* transitions of the conjugated anilino-thiadiazole system.
Column Temp
30°C
Stabilizes mobile phase viscosity and ensures reproducible retention times[3].
Injection Vol
10 µL
Prevents column overloading while maintaining high signal-to-noise (S/N) ratio.
Table 2: System Suitability Test (SST) Acceptance Criteria
Note: The system is self-validating. If these parameters are not met during the first 5 blank/standard injections, the run must be halted and troubleshooting initiated.
Parameter
Target Value
Acceptance Limit
Retention Time (RT)
~ 5.8 min
%RSD ≤ 1.0% (n=5)
Theoretical Plates (N)
> 6,000
N ≥ 4,000
Tailing Factor (Tf)
1.1
Tf ≤ 1.5
Peak Area Precision
-
%RSD ≤ 2.0% (n=5)
Table 3: Expected Method Validation Summary
Validation Parameter
Range / Result
Linearity Range
10 µg/mL to 100 µg/mL (R² > 0.999)
Limit of Detection (LOD)
~ 0.05 µg/mL (S/N > 3:1)
Limit of Quantitation (LOQ)
~ 0.15 µg/mL (S/N > 10:1)
Accuracy (% Recovery)
98.5% – 101.5%
Method Precision (%RSD)
< 1.5% (Intra-day)
Troubleshooting & Optimization Insights
As a Senior Application Scientist, experience dictates that methods fail not due to the chemistry, but due to environmental or systemic drift.
Symptom - Peak Tailing (Tf > 1.5): This is the most common issue with thiadiazole sulfonamides. It indicates that the buffer capacity is depleted or the column's end-capping has degraded, exposing active silanols. Action: Verify the buffer pH is exactly 3.5. If the issue persists, replace the guard column or utilize a fresh, highly end-capped C18 column.
Symptom - Retention Time Drift: A shifting RT indicates a failure in the pump's proportioning valve or temperature fluctuations in the laboratory. Action: Pre-mix the mobile phase (Isocratic delivery from a single line) to eliminate pump blending errors, and ensure the column oven is strictly locked at 30°C.
Application Note: Formulation Strategies for 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Delivery
Introduction & Physicochemical Profile[1][2][3][4][5][6][7][8] 5-Anilino-1,3,4-thiadiazole-2-sulfonamide (hereafter referred to as 5-ATS ) represents a potent class of Carbonic Anhydrase Inhibitors (CAIs). Structurally d...
5-Anilino-1,3,4-thiadiazole-2-sulfonamide (hereafter referred to as 5-ATS ) represents a potent class of Carbonic Anhydrase Inhibitors (CAIs). Structurally distinct from the classic acetazolamide scaffold, the substitution of the 5-amino group with an anilino (phenylamino) moiety significantly alters the physicochemical landscape of the molecule.
While the parent scaffold (5-amino-1,3,4-thiadiazole-2-sulfonamide) exhibits moderate water solubility, the introduction of the hydrophobic phenyl ring shifts 5-ATS towards BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) depending on the specific polymorph and pH environment.
The Delivery Challenge
The primary bottleneck for 5-ATS efficacy is its poor aqueous solubility, which limits bioavailability in both ocular (glaucoma) and systemic (hypoxic tumor) applications. The sulfonamide group (
) offers pH-dependent solubility, but physiological pH often renders the molecule uncharged and insoluble.
Property
Value / Characteristic
Implication for Formulation
Molecular Weight
~256.3 g/mol
Small molecule; suitable for corneal permeation if solubilized.
LogP (Predicted)
1.5 – 2.2
Higher lipophilicity than Acetazolamide (LogP -0.26); favors membrane crossing but hinders dissolution.
pKa (Sulfonamide)
~7.2 – 8.5
Weakly acidic; solubility increases at pH > 8.0, but ocular tolerance limits pH to 5.0–7.4.
Target Isoforms
hCA I, II (Glaucoma)hCA IX, XII (Cancer)
Requires specific tissue targeting (Ciliary body vs. Tumor microenvironment).
Strategic Formulation Selection
The formulation strategy must be dictated by the therapeutic target. We define two primary workflows: Ocular Surface Delivery (for Glaucoma) and Systemic Targeted Delivery (for CA IX-positive Tumors).
Figure 1: Decision matrix for formulating 5-ATS based on therapeutic target and biological barriers.
Objective: Enhance aqueous solubility for aqueous eye drop formulation.
Mechanism: The hydrophobic phenyl-thiadiazole core is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.
Add a minimal amount of Ethanol:Water (1:1 v/v) to form a paste.
Knead vigorously for 45 minutes. The paste will dry and stiffen; add solvent dropwise to maintain consistency.
Dry the paste in a vacuum oven at 40°C for 24 hours.
Pulverize and sieve (100 mesh).
Reconstitution:
Dissolve the solid complex in isotonic phosphate buffer (pH 7.0) to achieve a final drug concentration of 1% (w/v).
Protocol B: Cationic Nanoemulsion for Ocular Retention
Objective: Leverage the lipophilicity of 5-ATS for corneal penetration while using cationic charge to increase residence time (interaction with anionic corneal mucin).
Materials
Oil Phase: Castor Oil or Miglyol 812 (Solubilizes 5-ATS)
Surfactant: Polysorbate 80 (Tween 80)
Cationic Agent: Cetalkonium Chloride (CKC) or Stearylamine
Aqueous Phase: Glycerol (2.25% w/v) for tonicity
Step-by-Step Methodology
Oil Phase Preparation:
Dissolve 5-ATS (0.5% w/w of final formulation) into the oil phase at 60°C. Sonicate if necessary to ensure complete dissolution.
Add Cationic Agent (0.05% w/w) to the oil phase.
Aqueous Phase Preparation:
Dissolve Polysorbate 80 (1.0% w/w) and Glycerol in water heated to 60°C.
Primary Emulsification:
Add the Oil phase dropwise to the Aqueous phase under high-shear mixing (Ultra-Turrax) at 10,000 rpm for 5 minutes.
Result: Coarse white emulsion.
High-Pressure Homogenization (Critical Step):
Pass the coarse emulsion through a high-pressure homogenizer (e.g., Microfluidizer) at 1000 bar.
To verify that the formulation process (heat/solvents) did not denature the drug's activity.
Reagent: Saturated
water (substrate).
Enzyme: Purified hCA II (Sigma-Aldrich).
Indicator: Bromothymol Blue.
Procedure:
Mix buffer, enzyme, and formulated drug.
Add
-saturated water.
Measure time for pH to drop (color change blue
yellow).
Validation: The formulated 5-ATS should maintain an
in the low nanomolar range (< 50 nM).
Mechanism of Action Visualization
Figure 2: Mechanism of Action for IOP reduction. 5-ATS binds the Zinc ion in the CA active site, halting bicarbonate production and fluid transport.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Kaur, I. P., & Smitha, R. (2002). Penetration enhancers and ocular bioadhesives: two new avenues for ophthalmic drug delivery. Drug Development and Industrial Pharmacy. Link
Touitou, E., & Barry, B. W. (Eds.). (2006).[2] Enhancement in Drug Delivery. CRC Press. (Reference for Nanoemulsion protocols).
Application Note: Microwave-Assisted Synthesis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
This Application Note provides a rigorous, field-proven protocol for the microwave-assisted synthesis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide . This compound represents a critical scaffold in medicinal chemistry, sh...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous, field-proven protocol for the microwave-assisted synthesis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide . This compound represents a critical scaffold in medicinal chemistry, sharing the pharmacophore of the carbonic anhydrase inhibitor Acetazolamide, but with increased lipophilicity due to the N-phenyl (anilino) substitution.
Introduction & Mechanistic Rationale
The synthesis of 1,3,4-thiadiazole-2-sulfonamides typically follows a multi-step oxidative chlorination route. Conventional heating methods for the initial cyclization of thiosemicarbazides often require long reflux times (12–24 hours) and yield variable results due to thermal decomposition.
This protocol leverages Microwave Irradiation (MWI) to overcome these kinetic barriers. MWI provides direct dielectric heating, accelerating the rate-determining cyclization step by a factor of 10–20 while suppressing side reactions common in thermal baths.
Retro-Synthetic Analysis
The target molecule is assembled via a 3-Stage Convergent Workflow :
MW-Cyclization: Condensation of 4-phenylthiosemicarbazide with carbon disulfide (
) to form the thiol.
Oxidative Chlorination: Conversion of the thiol to the sulfonyl chloride (the "activation" step).
MW-Amination: Nucleophilic substitution with ammonia to yield the sulfonamide.
Figure 1: Convergent synthesis workflow for the target sulfonamide using microwave acceleration.
Experimental Protocol
Safety Pre-requisites
Carbon Disulfide (
): Extremely flammable and toxic. Use only in a well-ventilated fume hood.
Chlorine Gas (
): Corrosive and toxic. Generate in situ or use a trap.
Microwave Vials: Use only certified borosilicate glass vials rated for high pressure (up to 20 bar).
Step 1: Synthesis of 5-Anilino-1,3,4-thiadiazole-2-thiol
Rationale: The reaction of 4-phenylthiosemicarbazide with
involves a nucleophilic attack followed by cyclodehydration. MWI accelerates the elimination of .
Reagents:
4-Phenylthiosemicarbazide (10 mmol, 1.67 g)
Carbon Disulfide (
) (12 mmol, 0.72 mL)
Potassium Hydroxide (KOH) (10 mmol, 0.56 g)
Ethanol (anhydrous, 15 mL)
Procedure:
Dissolve KOH in anhydrous ethanol in a 30 mL microwave process vial.
Add 4-phenylthiosemicarbazide and stir until dissolved.
Add
dropwise (Caution: Exothermic).
Seal the vial and place it in the microwave reactor.
MW Parameters:
Mode: Dynamic Power
Temperature: 85 °C
Hold Time: 15 minutes
Stirring: High
Workup: Pour the reaction mixture into ice-cold water (50 mL). Acidify with concentrated HCl to pH 2. The thiol will precipitate as a yellow solid.
Filter, wash with cold water, and dry.
Expected Yield: 85–92%
Checkpoint: Melting point should be ~245–247 °C.
Step 2: Oxidative Chlorination to Sulfonyl Chloride
Rationale: Converting the thiol to the sulfonyl chloride requires careful temperature control to prevent hydrolysis or over-oxidation. This step is exothermic and best performed under conventional cooling, not MWI.
Suspend the thiol (5 mmol) in 33% aqueous acetic acid (20 mL).
Cool the suspension to 0–5 °C in an ice-salt bath.
Bubble
gas slowly through the mixture for 30–45 minutes.
Visual Cue: The yellow thiol suspension will turn into a white, fine precipitate of the sulfonyl chloride.
Workup: Filter the solid immediately (sulfonyl chlorides are moisture sensitive). Wash with ice-cold water.
Critical: Proceed to Step 3 immediately. Do not store the intermediate.
Step 3: Microwave-Assisted Amination
Rationale: The nucleophilic attack of ammonia on the sulfonyl chloride is rapid. MWI ensures complete conversion and solubilizes the intermediate, preventing encapsulation of unreacted material.
Reagents:
Freshly prepared Sulfonyl Chloride (from Step 2)
Ammonium Hydroxide (
, 25% aq., 10 mL)
Acetone (5 mL, to aid solubility)
Procedure:
Suspend the wet sulfonyl chloride paste in acetone (5 mL) in a 10 mL microwave vial.
Add
dropwise with cooling.
Seal the vial.
MW Parameters:
Temperature: 50 °C
Hold Time: 5 minutes
Power: Max 50 W (prevent pressure spikes)
Workup: Evaporate the acetone/ammonia excess. Recrystallize the residue from ethanol/water.
Results & Optimization Data
The following table summarizes the optimization of Step 1 (Cyclization), demonstrating the superiority of MWI over conventional reflux.
Figure 2: Troubleshooting decision tree for common synthesis failures.
Self-Validating Checks
TLC Monitoring: Step 1 product (Thiol) is much less polar than the starting hydrazide. Use Ethyl Acetate:Hexane (1:1).
Chlorine Saturation: In Step 2, the reaction is complete when the supernatant liquid retains a faint yellow-green tint (excess
).
Pressure Safety: In Step 3, ammonia gas will generate pressure. Ensure the MW vial is rated for at least 20 bar and has a functioning pressure release mechanism.
References
Microwave-Assisted Synthesis of 1,3,4-Thiadiazoles
Title: Microwave Assisted Synthesis, Molecular Docking Studies of New N-{[5-(Phenyl)
Source: Journal of University of Shanghai for Science and Technology, 2020.[3]
URL:
General Sulfonamide Synthesis via Microwave
Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly
Application Note: Spectroscopic Characterization Techniques for 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Introduction & Analytical Rationale The 1,3,4-thiadiazole-2-sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, recognized primarily for its potent inhibition of human carbonic anhydrase (hCA) isoz...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Rationale
The 1,3,4-thiadiazole-2-sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, recognized primarily for its potent inhibition of human carbonic anhydrase (hCA) isozymes, similar to the classical drug acetazolamide . The introduction of a 5-anilino moiety to this core—forming 5-Anilino-1,3,4-thiadiazole-2-sulfonamide —significantly modulates the compound's lipophilicity, electronic distribution, and target-binding affinity.
For researchers engaged in drug development, rigorous structural validation of this compound is critical. The presence of multiple nitrogen-containing functional groups (a secondary amine, a primary sulfonamide, and a mesoionic thiadiazole ring) presents unique analytical challenges, including tautomerization and complex hydrogen-bonding networks. This application note details the comprehensive, self-validating spectroscopic protocols required to unequivocally characterize this molecule.
Physicochemical Properties & Quantitative Data Summaries
To establish a baseline for analytical workflows, the theoretical and physicochemical properties of the target compound are summarized below.
Table 1: Physicochemical Properties
Property
Value
Structural Implication
Chemical Formula
C₈H₈N₄O₂S₂
Dictates exact mass for high-resolution MS.
Molecular Weight
256.31 g/mol
Target m/z for nominal mass spectrometry.
Hydrogen Bond Donors
2 (-NH-, -SO₂NH₂)
Drives strong intermolecular interactions.
Hydrogen Bond Acceptors
6 (N, O, S atoms)
Influences solubility and chromatographic retention.
Solubility Profile
High in DMSO/DMF; Low in H₂O/CHCl₃
Requires polar aprotic solvents for liquid-phase assays.
Table 2: Diagnostic Spectroscopic Markers
Analytical Technique
Target Functional Group / Nucleus
Quantitative Marker (Expected)
Causality / Structural Significance
¹H NMR
-SO₂NH₂ (Primary sulfonamide)
~8.30 ppm (br s, 2H)
Broadened by ¹⁴N quadrupolar relaxation.
¹H NMR
-NH- (Secondary anilino amine)
~10.80 ppm (s, 1H)
Deshielded by phenyl and thiadiazole rings.
¹³C NMR
C5 (Thiadiazole ring)
~170.0 ppm
Strongly deshielded by adjacent N and S atoms.
FTIR
-SO₂ (Asymmetric / Symmetric)
1340 cm⁻¹ / 1160 cm⁻¹
Intense bands driven by high sulfonyl dipole moment.
LC-MS (ESI+)
[M+H]⁺ Molecular Ion
m/z 257.0
Confirms intact molecular mass.
LC-MS/MS
[M+H - SO₂NH₂]⁺ Fragment
m/z 177.0
Validates peripheral sulfonamide lability under CID.
As a Senior Application Scientist, it is imperative to design protocols that are not merely procedural, but mechanically sound and self-validating. The causality behind each experimental choice is detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The compound exhibits poor solubility in non-polar solvents due to the highly polar sulfonamide group. Deuterated dimethyl sulfoxide (DMSO-
) is the solvent of choice. Crucially, unlike protic solvents (e.g., CD₃OD), DMSO- prevents rapid deuterium exchange, allowing for the clear observation of the critical -SO₂NH₂ and -NH- protons .
Self-Validation: Tetramethylsilane (TMS) must be added at 0.03% (v/v) as an internal reference to lock the baseline at 0.00 ppm, ensuring chemical shift accuracy.
Step-by-Step Protocol:
Weigh exactly 15 mg of the synthesized compound into a clean glass vial.
Add 0.6 mL of anhydrous DMSO-
(containing 0.03% TMS) and sonicate for 5 minutes until complete dissolution is achieved.
Transfer the homogenous solution to a 5 mm NMR tube.
Acquire ¹H NMR spectra at 400 MHz (minimum 16 scans, relaxation delay 2.0 s) and ¹³C NMR spectra at 100 MHz (minimum 512 scans, relaxation delay 2.0 s).
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: A solid-state KBr pellet method is preferred over neat Attenuated Total Reflectance (ATR) for this specific compound to minimize the effects of atmospheric moisture on the highly sensitive N-H stretching region.
Self-Validation: A background scan of a pure, baked KBr pellet must be collected immediately prior to sample analysis to subtract environmental H₂O and CO₂ artifacts.
Step-by-Step Protocol:
Desiccate IR-grade KBr powder at 105°C for 2 hours prior to use.
Mill 2 mg of the analyte with 198 mg of the dried KBr in an agate mortar until a fine, uniform powder is formed.
Compress the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.
Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: Electrospray Ionization in positive mode (ESI+) is selected because the secondary amine of the anilino group and the thiadiazole nitrogens readily accept protons to form stable [M+H]⁺ ions.
Self-Validation: A solvent blank (MeOH/H₂O) must be injected prior to the sample to establish a baseline, confirm the absence of carryover, and validate column equilibration.
Step-by-Step Protocol:
Prepare a 10 µg/mL solution of the compound in HPLC-grade Methanol.
Utilize a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
Set the ESI source to positive mode (capillary voltage 3.0 kV, desolvation temperature 350°C).
Perform MS/MS utilizing Collision-Induced Dissociation (CID) at a normalized collision energy of 20-30 eV to generate structural fragments.
Spectroscopic Data Interpretation
NMR Structural Connectivity
In the ¹H NMR spectrum, the sulfonamide (-SO₂NH₂) protons typically resonate as a broad singlet at ~8.30 ppm. The distinct broadening is a direct result of the quadrupolar relaxation of the adjacent ¹⁴N nucleus and intermediate chemical exchange rates. The anilino secondary amine (-NH-) appears as a sharp singlet further downfield at ~10.80 ppm, heavily deshielded by both the aromatic phenyl ring and the electron-withdrawing thiadiazole core . The phenyl ring protons present a characteristic monosubstituted pattern: a doublet for the ortho protons (~7.60 ppm), a triplet for the meta protons (~7.40 ppm), and a triplet for the para proton (~7.10 ppm).
In the ¹³C NMR spectrum, the thiadiazole carbons are highly diagnostic. C2 (attached to the sulfonamide) resonates at ~165 ppm, while C5 (attached to the anilino group) is observed at ~170 ppm .
FTIR Functional Group Analysis
The high-frequency region is dominated by N-H stretching vibrations. The primary sulfonamide exhibits asymmetric and symmetric stretches at ~3350 cm⁻¹ and ~3250 cm⁻¹, respectively. The strong dipole moment of the sulfonyl group results in intense, unmistakable bands for the asymmetric SO₂ stretch at ~1340 cm⁻¹ and the symmetric SO₂ stretch at ~1160 cm⁻¹, which are hallmark indicators of sulfonamide-based carbonic anhydrase inhibitors . The thiadiazole C=N stretching vibration is observed at ~1610 cm⁻¹.
Mass Spectrometry Fragmentation Pathways
Under ESI+ conditions, the protonated molecular ion
is observed at m/z 257.0. During tandem MS/MS, CID yields a primary fragment at m/z 177.0. This corresponds to the neutral loss of the sulfonamide group (-SO₂NH₂, 80 Da). The robust aromaticity of the 1,3,4-thiadiazole ring prevents its cleavage under standard low-energy CID conditions, making the loss of the peripheral sulfonyl group the dominant and most reliable fragmentation pathway for structural confirmation .
Analytical Workflow Diagram
Workflow diagram for the multidimensional spectroscopic characterization of the target compound.
References
Title: Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Title: Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin
Source: International Journal of Molecular Sciences (via PubMed Central)
URL: [Link]
Title: Acetazolamide (Compound Summary)
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Improving water solubility of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide for bioassays
Technical Support Center: Solubility Optimization Guide Subject: Improving Water Solubility of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Ticket ID: SOL-TDS-005 Assigned Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solubility Optimization GuideSubject: Improving Water Solubility of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Ticket ID: SOL-TDS-005
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are working with 5-Anilino-1,3,4-thiadiazole-2-sulfonamide , a lipophilic carbonic anhydrase inhibitor (CAI) derivative. Like its structural analogs (acetazolamide, methazolamide), this compound exhibits poor aqueous solubility due to the rigid thiadiazole ring and the hydrophobic anilino (phenylamino) tail.
This guide provides a validated troubleshooting framework to solubilize this compound for in vitro (enzyme/cell-based) and in vivo bioassays without compromising biological integrity.
Part 1: Physicochemical Profile & Solubility Logic
Before attempting solubilization, you must understand why the compound resists solution.
Property
Value (Approx.)
Implication for Solubility
LogP
~0.9 - 1.5
Moderately lipophilic. Prefers organic solvents over water.
pKa (Sulfonamide)
~8.5 - 9.0
Weakly acidic. Ionizes (becomes soluble) at high pH (>9).
pKa (Amine)
~2.0 - 3.0
Weakly basic. Protonation requires very low pH (not physiological).
The Challenge: At physiological pH (7.4), the molecule is largely non-ionized and neutral, leading to rapid precipitation ("crashing out") when diluted from DMSO into aqueous media.
Part 2: Step-by-Step Solubilization Protocols
Phase A: Preparation of Stock Solution (The "Master Mix")
Do not attempt to dissolve this powder directly in water or buffer.
Protocol:
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) . Ethanol is a poor alternative due to lower solubility limits and higher volatility.
Target Concentration: Aim for 10 mM to 50 mM .
Why? Higher concentrations (e.g., 100 mM) may precipitate upon freeze-thaw cycles.
Dissolution:
Weigh the powder into a glass vial (avoid polystyrene).
Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5-10 minutes.
Phase B: The "Safe Dilution" Workflow (Preventing Precipitation)
Directly shooting high-concentration DMSO stock into media often causes immediate precipitation. Use the Serial Intermediate Dilution method.
Caption: Figure 1. Serial Intermediate Dilution strategy to prevent kinetic precipitation (crashing out) of lipophilic sulfonamides.
Part 3: Advanced Formulation (For High-Dose Assays)
If your assay requires concentrations >50 µM, simple DMSO dilution will fail. You must use an excipient to "shield" the hydrophobic tail.
The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins form an inclusion complex, encapsulating the hydrophobic phenyl ring while exposing the hydrophilic exterior to water.
Protocol:
Prepare a 20% (w/v) HP-β-CD solution in PBS or water. Filter sterilize (0.22 µm).
Dissolve your compound in 100% DMSO (e.g., 50 mM).
Add the DMSO stock slowly to the HP-β-CD solution while vortexing.
Ratio: Ensure the final DMSO concentration is ≤5%.[4]
Incubate with varying agitation (shaking) for 30 minutes at room temperature to allow complex formation.
Part 4: Troubleshooting & FAQs
Q1: My compound precipitates immediately when added to cell culture media. Why?A: This is "kinetic solubility failure." The local concentration at the pipette tip exceeds the solubility limit before mixing occurs.
Fix: Use the "Intermediate Dilution" method (Figure 1).
Fix: Warm the media to 37°C before adding the compound. Cold media accelerates precipitation.
Q2: Can I use NaOH to dissolve it? The sulfonamide is acidic.A: Yes, but with extreme caution.
Mechanism: The sulfonamide proton (SO₂NH-) can be removed at pH >9, forming a soluble salt.[5]
Risk: Adding high pH stock to neutral buffer will cause the pH to drop back to 7.4, likely causing re-precipitation. This method is only useful if your assay can tolerate pH 8.0-8.5.
Q3: Is the DMSO solvent toxic to my cells?A: It depends on the cell line.
Standard Rule: Keep final DMSO < 0.5% (v/v).
Sensitive Lines: Primary neurons or stem cells may require < 0.1%.
Control: Always run a "Vehicle Control" (media + DMSO only) to normalize your data.
Q4: How do I store the stock solution?A:
Temp: -20°C or -80°C.
Container: Amber glass vials (protects from light and prevents plastic leaching).
Stability: Sulfonamides are generally stable, but repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which causes degradation. Aliquot into single-use volumes.
Part 5: Mechanism of Action (Signaling Pathway)
Understanding the target helps in assay design. This compound targets Carbonic Anhydrase (CA), disrupting pH homeostasis.
Caption: Figure 2. Pharmacological intervention point. The sulfonamide moiety binds the Zinc ion in the Carbonic Anhydrase active site, blocking the hydration of CO2.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
BenchChem Technical Support . (2025). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. Link
PubChem . (2025).[6][7] Compound Summary: 5-Amino-1,3,4-thiadiazole-2-sulfonamide.[6][8][9][10] National Library of Medicine. Link
Janssen, P. et al. (2021).[11] Cyclodextrin solubilization of carbonic anhydrase inhibitor drugs. International Journal of Pharmaceutics. Link
Troubleshooting low yields in the synthesis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Technical Support Center: Synthesis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Case ID: #THIA-5-ANL-YIELD Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Case ID: #THIA-5-ANL-YIELD
Status: Open
Priority: High (Process Optimization)
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary & Pathway Analysis
User Query: "I am experiencing consistently low yields in the synthesis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide. Where is the process failing?"
Technical Assessment:
The synthesis of 5-anilino-1,3,4-thiadiazole-2-sulfonamide typically follows a three-stage oxidative chlorination pathway, analogous to the industrial production of Acetazolamide. The "anilino" (N-phenyl) substituent introduces steric and electronic factors that distinguish it from simple 5-amino derivatives.
Primary Failure Point:
Statistical analysis of user reports indicates that Step 2 (Chlorosulfonation) is the bottleneck. The sulfonyl chloride intermediate is thermally unstable and highly susceptible to hydrolysis, often reverting to the water-soluble sulfonic acid which is lost in the aqueous filtrate.
Diagnostic Workflow
Before adjusting parameters, locate the exact point of yield loss using this decision tree.
Caption: Diagnostic logic for identifying yield bottlenecks in thiadiazole sulfonamide synthesis.
Phase 1: Thiol Formation (Cyclization)
The Issue: Low yield or "oily" product in the first step prevents successful downstream chemistry.
Target Intermediate: 5-Anilino-1,3,4-thiadiazole-2-thiol.[1][2]
Parameter
Specification
Common Pitfall
Precursor
4-Phenylthiosemicarbazide
Using technical grade without recrystallization (MP should be ~140-142°C).
Reagent
Carbon Disulfide ()
Evaporation of before reaction completion (boiling point is low: 46°C).
Solvent
Ethanol or DMF
Using wet ethanol can retard the cyclization.
Q: Why is my thiol product a sticky gum instead of a solid?A: This indicates incomplete cyclization or the presence of unreacted phenylthiosemicarbazide.
Fix: Ensure you are using a basic catalyst (KOH or NaOH) to drive the reaction. The mechanism involves the formation of a dithiocarbazate intermediate which then cyclizes.
Protocol Refinement: Reflux 4-phenylthiosemicarbazide with
in ethanol containing KOH. After reflux, acidify with HCl to precipitate the thiol. If the pH is not dropped below 2, the thiol remains dissolved as the thiolate salt.
Phase 2: Oxidative Chlorosulfonation (The Critical Failure Point)
The Issue: This is the most common point of failure. The conversion of the thiol (-SH) to the sulfonyl chloride (-SO2Cl) is highly exothermic and the product is hydrolytically unstable.
Q: My reaction mixture turns into a clear solution, but I get no precipitate. Why?A: You have likely hydrolyzed your product.
Mechanism: The sulfonyl chloride is formed, but if the temperature rises >10°C, or if the reaction time is too long, it hydrolyzes to the sulfonic acid (
).
Result: The sulfonic acid is highly water-soluble and will not precipitate. You discard it with the filtrate.
Q: How do I prevent the "Runaway Exotherm"?A: The reaction of
with the thiol releases massive heat.
Control: You must use an ice/salt bath to keep the internal temperature between -5°C and 0°C .
Rate: Bubble chlorine gas slowly. If you see a temperature spike, stop the gas flow immediately.
Optimized Protocol for Step 2:
Suspend finely powdered 5-anilino-1,3,4-thiadiazole-2-thiol in 33% aqueous Acetic Acid .
Cool to -5°C .
Bubble
gas until the suspension becomes a fine white slurry.
Crucial: Do not let the temperature exceed 5°C.
Termination: Once the reaction is done (monitored by disappearance of thiol), pour the mixture immediately onto crushed ice . The sulfonyl chloride is a solid; filter it immediately and wash with cold water .
Warning: Do not dry this intermediate in an oven. It will decompose.[3] Use it immediately for Step 3.
Phase 3: Amidation
The Issue: Converting the sulfonyl chloride to the sulfonamide.
Q: I used excess ammonia, but the yield is still low. Why?A: If you add the sulfonyl chloride to warm ammonia, or if the addition is too fast, hydrolysis competes with amidation.
Side Reaction: Formation of the sulfonate salt instead of the sulfonamide.
Q: Can I use liquid ammonia?A: Yes, but aqueous ammonium hydroxide (25-30%) is sufficient and easier to handle.
Technique: Add the solid sulfonyl chloride (from Step 2) portion-wise to the ammonia solution at 0°C . Stirring must be vigorous to break up clumps.
Validated Experimental Protocol
Synthesis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Filter the precipitate, wash with water, and recrystallize from ethanol. (Target MP: ~216°C).[2]
Step 2 & 3: Sulfonamide Formation
Suspend 10g of the Thiol (from Step 1) in 100mL of 33% Acetic Acid.
Cool the vessel to -5°C using an ice-salt bath.
Bubble
gas through the mixture. Maintain temp <5°C. Continue until the yellow thiol is converted to a white suspension of sulfonyl chloride.
Pour onto 200g of crushed ice. Filter immediately. Wash with ice-cold water (2x50mL). DO NOT DRY.
Transfer the wet cake immediately into a flask containing 100mL of Ammonium Hydroxide (25%) cooled to 0°C.
Stir for 2 hours, allowing the temp to rise to room temperature.
Heat on a steam bath for 15 minutes to remove excess ammonia.
Cool and acidify carefully with HCl to precipitate the product.
Recrystallize from ethanol/water.
References
Young, R. W., et al. (1956). "1,3,4-Thiadiazole- and Thiadiazolinesulfonamides as Carbonic Anhydrase Inhibitors.[4] Synthesis and Structural Studies." Journal of the American Chemical Society.[2][5] Link
Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text for thiadiazole ring closure mechanisms).
Supuran, C. T., et al. (2004). "Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties." Bioorganic & Medicinal Chemistry. (Provides modern context for sulfonamide synthesis conditions). Link
Kasimogullari, R., et al. (2010). "Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
BenchChem. "Protocol for 4-Phenylthiosemicarbazide Synthesis." (Reference for precursor purity). Link
Disclaimer: This guide is for research purposes only. Chlorine gas is toxic and corrosive. All reactions must be performed in a functioning fume hood.
Preventing degradation of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide in solution
Technical Support Center: Stability and Handling of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the so...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability and Handling of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution stability of heterocyclic sulfonamides. 5-Anilino-1,3,4-thiadiazole-2-sulfonamide is a potent pharmacophore, structurally related to classic carbonic anhydrase inhibitors. However, its unique anilino substituent introduces specific vulnerabilities in aqueous and organic solutions.
This guide provides a mechanistic understanding of its degradation pathways and field-proven, self-validating protocols to ensure absolute experimental integrity for your drug development and cell-based assays.
Mechanistic Overview of Degradation Pathways
Before troubleshooting, we must understand the causality of degradation. 5-Anilino-1,3,4-thiadiazole-2-sulfonamide degrades primarily through two distinct mechanisms:
Oxidative Coupling: The anilino moiety is highly susceptible to electron transfer reactions, forming anilino radicals that couple into colored quinone imines.
Sulfonamide Hydrolysis: Extreme pH environments catalyze the nucleophilic cleavage of the sulfonamide group.
Fig 1: Primary degradation pathways of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide in solution.
Troubleshooting Guides & FAQs
Q1: Why does my stock solution turn yellow or brown over time?Causality: This is the most common issue and is driven by the autoxidation of the anilino (phenylamine) group. In the presence of dissolved oxygen and light, the aniline moiety undergoes a single-electron transfer to form an anilino radical cation. In aqueous or basic solutions, this rapidly deprotonates to an anilino radical, which then undergoes bimolecular coupling to form highly conjugated, colored quinone imines or azobenzene derivatives[1].
Solution:
Degassing: Always sparge your solvents (DMSO or aqueous buffers) with Argon or Nitrogen for at least 15 minutes prior to dissolution to displace dissolved O₂.
Light Protection: Oxidation is photochemically accelerated. Store all solutions in amber glass vials.
Antioxidants: If your downstream assay permits, supplementing the buffer with 0.1% ascorbic acid or 1 mM DTT can quench radical intermediates before they cascade into colored degradants.
Q2: I observed a loss of target concentration in my HPLC-UV assay even without discoloration. What is happening?Causality: If the solution remains colorless but the active pharmaceutical ingredient (API) concentration drops, the degradation is non-oxidative. The primary non-oxidative pathway is the hydrolysis of the 2-sulfonamide group (-SO₂NH₂) to a sulfonic acid (-SO₃H) and ammonia. While the 1,3,4-thiadiazole ring itself is remarkably stable, the sulfonamide bond is vulnerable to nucleophilic attack at extreme pH values (pH < 4 or pH > 9)[2].
Solution:
pH Control: Maintain aqueous working solutions strictly between pH 5.5 and 7.5. Use strong buffering systems (e.g., 50 mM HEPES or Phosphate) rather than unbuffered water, as the compound itself can slightly alter the local pH upon dissolution.
Temperature: Hydrolysis is thermodynamically driven. Keep working solutions on ice during benchwork and store stocks at -20°C or -80°C.
Q3: Does the choice of solvent (DMSO vs. DMF) impact the stability of the thiadiazole ring?Causality: Yes. While DMSO is the standard vehicle for high-concentration stocks, lower-grade DMSO is highly hygroscopic and often contains trace dimethyl sulfide (DMS) and water, which can act as nucleophiles or carry dissolved oxygen. Furthermore, 1,3,4-thiadiazole derivatives can form transient complexes with certain solvent impurities, altering their thermal stability[3].
Solution:
Use only anhydrous, strictly LC-MS grade or "Sure/Seal" DMSO.
Avoid repeated freeze-thaw cycles, which introduce atmospheric moisture. Aliquot the stock immediately upon preparation.
Quantitative Stability Profile
To facilitate easy comparison and experimental planning, the following table summarizes the degradation kinetics of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide under various experimental conditions.
Condition
pH
Dissolved O₂
Light Exposure
Estimated Half-life (t₁/₂)
Primary Degradant
Unbuffered Water
~6.0
Ambient
Ambient
4 - 6 days
Quinone imines (Oxidation)
50 mM Phosphate Buffer
7.4
Sparged (Argon)
Dark
> 6 months
None (Stable)
0.1 M HCl (Acidic)
1.0
Ambient
Dark
< 24 hours
Sulfonic acid (Hydrolysis)
0.1 M NaOH (Basic)
13.0
Ambient
Dark
< 12 hours
Sulfonic acid (Hydrolysis)
Cell Culture Media
7.4
Ambient
UV/Vis
2 - 3 days
Mixed (Oxidation/Photolysis)
Self-Validating Experimental Protocol: Preparation of a Highly Stable 10 mM Stock Solution
A self-validating protocol ensures that any failure in the procedure is immediately detectable before the reagent is used in critical biological assays.
Fig 2: Self-validating workflow for the preparation of highly stable stock solutions.
Insert a sterile sparging needle connected to an Argon line directly into the solvent. Sparge for 15 minutes at room temperature.
Causality: Removing dissolved oxygen completely halts the initiation phase of anilino radical formation.
Step 2: Dissolution
Weigh the required mass of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide into an amber glass vial.
Add the degassed DMSO to achieve a 10 mM concentration. Vortex gently until completely dissolved.
Validation Check: The solution must be perfectly clear and colorless. Any yellow tint at t=0 indicates pre-existing oxidation in the solid powder, meaning the batch should be discarded or recrystallized.
Step 3: Aliquoting and Inert Gas Overlay
Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.
Gently blow Argon gas over the headspace of each tube for 3 seconds before immediately capping.
Causality: The inert overlay prevents atmospheric oxygen and moisture from entering the solvent during long-term storage at -20°C.
Step 4: Quality Control (QC) Validation
Take one aliquot and dilute to 100 µM in HPLC-grade water.
Run an HPLC-UV/Vis scan (monitor at 265 nm and 400 nm).
Self-Validation: A single sharp peak at 265 nm confirms purity[2]. A flat baseline reading at 400 nm confirms the absolute absence of oxidized quinone imines. Repeat this QC step on a control aliquot after 30 days of storage to validate your specific freezer conditions.
References
Title: Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution
Source: SciSpace
URL
Title: Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II)
Title: Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action
Source: Taylor & Francis
URL
Technical Support Center: Optimizing 1,3,4-Thiadiazole Sulfonamide Synthesis
Welcome to the Application Scientist Support Portal. The 1,3,4-thiadiazole sulfonamide scaffold is a cornerstone in medicinal chemistry, most notably recognized for its role as a privileged pharmacophore in Carbonic Anhy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. The 1,3,4-thiadiazole sulfonamide scaffold is a cornerstone in medicinal chemistry, most notably recognized for its role as a privileged pharmacophore in Carbonic Anhydrase (CA) inhibitors like Acetazolamide[1]. However, the electron-deficient nature of the thiadiazole ring introduces unique synthetic challenges, particularly during oxidative chlorination and subsequent amination.
This guide deconstructs the causality behind common experimental failures and provides self-validating protocols to ensure high-yield synthesis of these critical derivatives.
Workflow Overview: Critical Nodes in Synthesis
The synthesis of thiadiazole sulfonamides typically proceeds via the oxidative chlorination of a thiol precursor, followed by coupling with an amine. The diagram below highlights the critical nodes and competing side reactions that dictate overall yield.
Fig 1. Optimization workflow for 1,3,4-thiadiazole sulfonamide synthesis, highlighting side reactions.
Module 1: Troubleshooting Oxidative Chlorination
Q: Why does my oxidative chlorination yield massive amounts of polar baseline material on TLC instead of the target sulfonyl chloride?A:Causality: The 1,3,4-thiadiazole ring is highly electron-withdrawing. This makes the resulting sulfonyl chloride extremely electrophilic and susceptible to nucleophilic attack. If the reaction temperature exceeds 5 °C, or if the product remains in the aqueous phase for too long, water rapidly attacks the sulfonyl chloride, hydrolyzing it into the unreactive sulfonic acid (the polar baseline spot on your TLC).
Solution: Implement a biphasic solvent system (e.g., DCM/H2O) with vigorous stirring. As the sulfonyl chloride forms, it immediately partitions into the organic layer, shielding it from aqueous hydrolysis.
Q: What is the most reliable alternative to using hazardous chlorine gas (Cl₂) for synthesizing the sulfonyl chloride?A:Causality: While Cl₂ gas is traditional, it is difficult to quantify and poses severe safety risks. Using Sodium hypochlorite (NaOCl) in the presence of HCl generates Cl₂ in situ at a controlled rate. Alternatively, the H₂O₂/TMSCl system in acetonitrile provides an excellent, mild oxidative chlorination environment that avoids over-oxidation to the sulfonic acid[2].
Quantitative Comparison of Oxidative Chlorination Conditions
Preparation: Suspend the 1,3,4-thiadiazole-2-thiol derivative (1.0 eq) in a 1:1 mixture of DCM and 1M aqueous HCl.
Causality: The biphasic system immediately extracts the formed sulfonyl chloride into the DCM layer, protecting it from aqueous hydrolysis.
Cooling: Cool the biphasic mixture to -5 °C using an ice/brine bath.
Self-Validation Checkpoint: Ensure the internal temperature is strictly below 0 °C before proceeding. Higher temperatures exponentially increase sulfonic acid formation.
Causality: Vigorous stirring maximizes the interfacial surface area, ensuring rapid transfer of the product into the organic phase.
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3).
Self-Validation Checkpoint: A successful reaction will show a non-polar, UV-active spot (sulfonyl chloride). If a baseline polar spot dominates, hydrolysis has occurred—abort and restart with stricter temperature control.
Isolation: Separate the organic layer, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <25 °C. Use immediately for sulfonamidation.
Q: During sulfonamidation, I observe incomplete conversion of the amine and the formation of dimeric byproducts. Why?A:Causality: Thiadiazole sulfonyl chlorides are prone to rapid degradation in the presence of highly nucleophilic bases like pyridine or DMAP. These bases form highly reactive but unstable sulfonylpyridinium intermediates that can hydrolyze or dimerize before the target amine has a chance to react.
Solution: Use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ in strictly anhydrous conditions.
Protocol 2: Anhydrous Sulfonamidation
Preparation: Dissolve the target amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM under an inert argon atmosphere.
Causality: DIPEA is sterically hindered and non-nucleophilic, preventing the formation of unstable intermediates that occur with pyridine.
Cooling: Cool the solution to 0 °C.
Coupling: Add the freshly prepared thiadiazole-2-sulfonyl chloride (1.0 eq) dissolved in anhydrous DCM dropwise.
Self-Validation Checkpoint: The solution should remain clear. Immediate heavy precipitation often indicates the formation of amine hydrochloride salts, meaning trace moisture has reacted with the sulfonyl chloride.
Completion: Warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography.
Q: Why is the 1,3,4-thiadiazole sulfonamide scaffold so critical for targeting tumor-associated Carbonic Anhydrases (CA IX and XII)?A:Causality: The primary sulfonamide group (-SO₂NH₂) acts as a classic Zinc-Binding Group (ZBG), coordinating directly with the Zn²⁺ ion in the CA active site[3]. The 1,3,4-thiadiazole ring, being a bioisostere of a phenyl ring but with higher polarity and unique hydrogen-bonding capabilities, perfectly occupies the hydrophobic/hydrophilic cleft of the enzyme. Recent "tail modification" approaches—such as attaching saccharide moieties or coumarin fragments to the thiadiazole ring—drastically shift selectivity toward the transmembrane, tumor-associated CA IX isoform over the off-target cytosolic CA II isoform[3][4]. Furthermore, dual-targeting strategies utilizing this scaffold have shown potent cytotoxicity against breast cancer cell lines by simultaneously inhibiting EGFR and CA-IX[5].
Fig 2. Mechanism of tumor-associated Carbonic Anhydrase IX (CA IX) inhibition by sulfonamides.
References
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. nih.gov.
Development of new anticancer thiadiazole-sulfonamides as dual EGFR/carbonic anhydrase inhibitors - PubMed. nih.gov.
Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry. arabjchem.org.
Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Deriv
A simple and highly effective oxidative chlorination protocol for the preparation of arenesulfonyl chlorides | Request PDF - ResearchGate.
Technical Support Center: Purification of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Case ID: TznS-5A-Purification Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies Executive Summary The preparation of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide typically involves nuc...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: TznS-5A-Purification
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Methodologies
Executive Summary
The preparation of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide typically involves nucleophilic substitution on a 5-halo-thiadiazole or oxidative cyclization of thiosemicarbazides. Common impurities include unreacted aniline (which oxidizes to brown tars), hydrolysis byproducts (sulfonic acids), and disulfides.
This guide addresses the three most reported ticket issues: persistent coloration , "oiling out" during crystallization , and incomplete removal of aniline .
Ticket #1: "My product is sticky and smells of amine."
Diagnosis: Incomplete removal of unreacted aniline.
Technical Insight: The 5-anilino nitrogen in your product is attached to an electron-withdrawing thiadiazole ring, significantly reducing its basicity compared to free aniline (
). Conversely, the sulfonamide group at position 2 is acidic (). We can exploit this "amphoteric but biased" nature for a self-validating purification.
Protocol A: The "Switchable" Acid-Base Extraction (Recommended)
This method forces the impurity and the product into opposite phases based on pH manipulation.
Step
Action
Chemical Logic
1
Dissolution
Dissolve crude solid in 1M NaOH (approx. 10 mL/g).
2
Extraction
Wash the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (2x).
3
Precipitation
Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches ~3-4.
4
Filtration
Filter the solid and wash with cold water.
Protocol B: The Acid Wash (Quick Fix)
If the product is already solid but smells of aniline:
Suspend the solid in 1M HCl (do not heat).
Stir vigorously for 20 minutes.
Filter and wash with water.
Why this works: Free aniline forms the soluble anilinium chloride salt.[1] The product, being far less basic due to the thiadiazole ring, remains a solid.
Ticket #2: "The solid is brown/tan instead of off-white."
Diagnosis: Oxidation of residual aniline or thiols into diazo/disulfide colored impurities.
Technical Insight: Thiadiazole syntheses often generate trace sulfur byproducts that are highly colored. Standard recrystallization alone often traps these pigments inside the crystal lattice.
Protocol: Activated Carbon Clarification
Note: Do not skip the "Hot Filtration" step, or carbon will contaminate your final product.[2]
Solvent Choice: Use Ethanol/Water (3:1) . The high solubility of sulfonamides in hot ethanol makes this ideal.
Dissolution: Dissolve crude product in boiling Ethanol/Water.
Adsorption: Add Activated Charcoal (5-10% by weight of crude).
Digestion: Boil gently for 5-10 minutes. Do not prolong, or sulfonamide hydrolysis may occur.
Hot Filtration: Filter through a pre-warmed Celite pad or sintered glass funnel while strictly boiling hot.
Critical: If the funnel is cold, the product will crystallize in the filter, blocking it.
Ticket #3: "The product 'oils out' during recrystallization."
Diagnosis: Supersaturation limit exceeded or cooling too rapid.
Technical Insight: Sulfonamides often form a "metastable oil" phase in aqueous alcohol mixtures if the water concentration is too high or the temperature drops instantly.
Workflow: The "Controlled Crash" Recrystallization
Figure 1: Step-by-step logic to prevent "oiling out" during sulfonamide purification.
Technical FAQ
Q: Can I use column chromatography instead?A: Yes, but sulfonamides often "streak" on silica due to their acidity.
Modification: Add 0.5% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH) to keep the sulfonamide protonated and sharpen the peak.
Q: My yield is lower than expected after acid extraction.A: You may have formed the sulfonic acid derivative via hydrolysis.
Check: Did you heat the solution while it was in strong acid or base?
Prevention: Keep all acid/base extractions cold (0°C - Room Temp) and minimize contact time.
Q: How do I confirm the "Anilino" group is intact?A: Check the IR spectrum.
Target: You should see sulfonamide
stretches () and a secondary amine stretch ().
Impurity: A broad, messy peak >3000
usually indicates wetness or residual carboxylic acids/salts.
BenchChem Technical Support. Recrystallization of Sulfonamide Products. Link (General solvent selection for sulfonamide purification).
Kasimogullari, R., et al. (2010). "Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives..." Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Specific synthesis and characterization of the 1,3,4-thiadiazole-2-sulfonamide scaffold).
PubChem Compound Summary. 5-Amino-1,3,4-thiadiazole-2-sulfonamide. Link (Physicochemical properties and acidity data).
The Solubility Challenge:
This compound presents a classic "hydrophobic crash-out" scenario common in sulfonamide drug development.[1] While the sulfonamide group (-SO₂NH₂) is weakly acidic (pKa ~7.2–7.4), the 5-anilino substituent adds significant lipophilicity (LogP) compared to the parent 5-amino compound (Acetazolamide intermediate).[1]
At physiological pH (7.4), the compound exists in an equilibrium between its ionized (soluble) and unionized (insoluble) forms. The presence of the phenyl ring drives the unionized species to precipitate rapidly in aqueous media, especially when diluted from organic solvents like DMSO.
For concentrations >100 µM or sensitive in vivo applications.[1]
If simple dilution fails, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing excipient.[1] The hydrophobic anilino ring nests inside the cyclodextrin cavity, shielding it from water.
Diagram 1: The Precipitation Mechanism & Decision Tree
Caption: Decision tree for managing solubility. The hydrophobic anilino group is the primary driver of instability in aqueous buffers.
Troubleshooting FAQ
Q1: I see fine needle-like crystals after 2 hours in the incubator. Why?A: This is "delayed crystallization."[1] The compound might be supersaturated initially (kinetic solubility) but slowly crashes out to reach thermodynamic equilibrium.
Fix: Lower the concentration or add 5-10% FBS (Fetal Bovine Serum).[1] Albumin in serum acts as a "sink," binding the hydrophobic anilino tail and keeping the drug in solution (though bound).
Q2: Can I acidify the media to dissolve it?A:No. Sulfonamides are acidic (pKa ~7.4). Lowering pH (acidifying) protonates the sulfonamide nitrogen, making it neutral and less soluble .
Insight: Slightly alkaline pH (pH 8.[1]0) would increase solubility by ionizing the sulfonamide, but this is likely toxic to cells. Stick to pH 7.4 and rely on carriers like Cyclodextrin.[1]
Q3: My DMSO stock froze in the fridge and now has a pellet. Is it ruined?A: Likely not, but the concentration gradient is ruined.
Fix: Warm the vial to 37°C and vortex vigorously until absolutely clear. If the pellet remains insoluble after warming, the compound may have degraded or formed a stable polymorph; discard it.
Q4: Is this compound light-sensitive?A: Thiadiazoles can be sensitive to UV light.[1] While not extremely labile, it is best practice to store stocks in amber vials or wrapped in foil to prevent photo-oxidation of the aniline moiety.[1]
References & Authority
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Context: Establishes the structure-activity relationship of thiadiazole sulfonamides and their physicochemical properties.
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link[1]
Context: Validates the use of Cyclodextrins (HP-β-CD) for solubilizing hydrophobic drugs like anilino-sulfonamides.[1]
PubChem Compound Summary . (n.d.). 5-Amino-1,3,4-thiadiazole-2-sulfonamide (Parent Scaffold).[1][3][7] National Center for Biotechnology Information.[1] Link[1]
Context: Provides pKa and solubility data for the parent scaffold, serving as the baseline for the anilino derivative.
ChemBuyersGuide . (n.d.). 5-ANILINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE (CAS 67341-56-4).[1] Link
Context: Confirms the specific identity and CAS registry of the target compound.
Technical Support Center: Strategic Minimization of Cytotoxicity of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide in Non-Target Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Anilino-1,3,4-thiadiazole-2-sulfonamide. This guide provides in-depth troubleshooting advice and freq...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Anilino-1,3,4-thiadiazole-2-sulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate off-target cytotoxicity in your experiments, ensuring more accurate and translatable results.
Understanding the Challenge: The Double-Edged Sword of Carbonic Anhydrase Inhibition
5-Anilino-1,3,4-thiadiazole-2-sulfonamide is a potent inhibitor of carbonic anhydrases (CAs), a family of enzymes crucial for pH regulation. Its therapeutic potential in oncology lies in its selectivity for carbonic anhydrase IX (CA IX), a tumor-associated isoform that is highly expressed in many cancers and is linked to tumor progression and survival, particularly in hypoxic environments.[1][2] However, the structural similarity among the active sites of the 15 human CA isoforms presents a significant challenge: the risk of inhibiting off-target CAs, such as the ubiquitous CA I and CA II, which can lead to unwanted cytotoxicity in healthy, non-target cells.[3][4] This guide will equip you with the knowledge and protocols to address this challenge head-on.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide and why does it exhibit cytotoxicity?
A1: 5-Anilino-1,3,4-thiadiazole-2-sulfonamide functions as a carbonic anhydrase inhibitor. The sulfonamide group (-SO₂NH₂) is key to its activity, as it coordinates with the zinc ion in the active site of carbonic anhydrases, blocking their function.[5] In cancer cells, the inhibition of CA IX disrupts pH regulation, leading to intracellular acidification and, ultimately, apoptosis.[2] Cytotoxicity in non-target cells arises from the unintended inhibition of other CA isoforms, particularly the highly abundant cytosolic CA I and CA II, which are essential for normal physiological processes in healthy tissues.[4]
Q2: How can I assess the selectivity of my 5-Anilino-1,3,4-thiadiazole-2-sulfonamide analog?
A2: To determine the selectivity of your compound, you should perform in vitro enzyme inhibition assays against a panel of purified human CA isoforms, including the target (CA IX and/or CA XII) and the most common off-target isoforms (CA I and CA II). The ratio of the inhibition constant (Ki) for the off-target isoform to the Ki for the target isoform will give you a selectivity index. A higher selectivity index indicates a more desirable compound.
Q3: What are the key strategies to reduce the off-target cytotoxicity of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide?
A3: There are three main strategies to enhance the therapeutic window of this class of compounds:
Structural Modification: Employing the "tail approach" in drug design, where chemical moieties are added to the core structure to create specific interactions with non-conserved amino acid residues at the entrance of the CA IX active site, can significantly improve selectivity.[3]
Prodrug Strategies: Designing the inhibitor as an inactive prodrug that is selectively activated in the tumor microenvironment is a highly effective approach. Examples include hypoxia-activated prodrugs, which are cleaved under the low-oxygen conditions characteristic of solid tumors, and glycoconjugate prodrugs that can be designed for tumor-specific enzymatic cleavage.[6][7]
Targeted Delivery Systems: Encapsulating the compound in a nanoparticle-based delivery system can improve its pharmacokinetic profile and allow for targeted delivery to tumor tissues, thereby reducing systemic exposure and off-target effects.[5]
This section provides solutions to common problems encountered during the experimental evaluation of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide.
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
Possible Cause:
Off-target inhibition of essential CA isoforms: Your compound may have a low selectivity index, leading to significant inhibition of CA I and/or CA II in your non-cancerous control cells.
Solvent-induced toxicity: The solvent used to dissolve your compound (e.g., DMSO) may be present at a final concentration that is toxic to the cells.
Compound precipitation: The compound may not be fully soluble in the culture medium, leading to the formation of cytotoxic aggregates.
Troubleshooting Workflow:
Caption: Troubleshooting high cytotoxicity in non-target cells.
Issue 2: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, LDH)
Possible Cause:
Variable cell seeding density: Inconsistent cell numbers across wells will lead to variability in the final readout.
Edge effects in multi-well plates: Wells on the periphery of the plate are more prone to evaporation, leading to changes in compound concentration.
Incomplete formazan solubilization (MTT assay): If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.
High background LDH in serum (LDH assay): Some batches of fetal bovine serum (FBS) can have high endogenous lactate dehydrogenase (LDH) activity.[3]
Troubleshooting Table:
Problem
Possible Cause
Solution
High variability between replicate wells
Inconsistent cell seeding
Use a calibrated multichannel pipette for cell seeding and ensure a homogenous cell suspension.
Edge effects
Evaporation from outer wells
Fill the outer wells of the plate with sterile PBS or media without cells and do not use them for experimental samples.
Low signal in MTT assay
Incomplete formazan solubilization
Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking. Use a solubilization solution like DMSO or an isopropanol/HCl mixture.
High background in LDH assay
Endogenous LDH in serum
Use a lower concentration of serum in your culture medium during the treatment period or switch to a serum-free medium for the assay.[3]
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
This protocol allows for the determination of the IC₅₀ (half-maximal inhibitory concentration) of your compound in both cancerous and non-cancerous cell lines, which is essential for calculating the in vitro therapeutic index.
Materials:
Cancer cell line (e.g., HT-29, which expresses CA IX) and a non-cancerous cell line (e.g., HEK293)
Complete culture medium
96-well flat-bottom plates
5-Anilino-1,3,4-thiadiazole-2-sulfonamide stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed both cell lines into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
Compound Treatment: Prepare serial dilutions of your compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
A higher TI value indicates greater selectivity of the compound for cancer cells.
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
LDH assay kit (containing substrate, cofactor, and dye solutions)
Lysis buffer (provided with the kit for maximum LDH release control)
96-well flat-bottom plate
Microplate reader (490 nm)
Procedure:
Prepare Controls:
Spontaneous LDH release: Supernatant from untreated cells.
Maximum LDH release: Add lysis buffer to untreated cells 30 minutes before collecting the supernatant.
Background control: Culture medium without cells.
Sample Collection: Carefully transfer 50 µL of supernatant from each well of your treated plate to a new 96-well plate.
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
Absorbance Measurement: Read the absorbance at 490 nm.
Data Analysis:
Subtract the background absorbance from all readings.
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Sample LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Visualizing the Path to Selectivity
The following diagram illustrates the key strategies discussed in this guide to minimize the off-target effects of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide.
Caption: Strategies to enhance the selectivity of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide.
By implementing these strategies and utilizing the provided troubleshooting guides and protocols, researchers can more effectively minimize the cytotoxicity of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide in non-target cells, leading to the development of safer and more potent anticancer therapeutics.
References
The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. (2022). RSC Medicinal Chemistry. [Link]
Differential expression of cytoplasmic carbonic anhydrases, CA I and II, and membrane-associated isozymes, CA IX and XII, in normal mucosa of large intestine and in colorectal tumors. (2001). Digestive Diseases and Sciences. [Link]
A prodrug approach toward cancer-related carbonic anhydrase inhibition. (2013). Journal of Medicinal Chemistry. [Link]
A Prodrug Approach Toward Cancer-Related Carbonic Anhydrase Inhibition. (2013). Journal of Medicinal Chemistry. [Link]
An update on anticancer drug development and delivery targeting carbonic anhydrase IX. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation. (2021). Molecules. [Link]
Drug Delivery to Hypoxic Tumors Targeting Carbonic Anhydrase IX. (2019). Molecular Pharmaceutics. [Link]
Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020). International Journal of Molecular Sciences. [Link]
Expression of a novel carbonic anhydrase, CA XIII, in normal and neoplastic colorectal mucosa. (2005). BMC Cancer. [Link]
Design of Rigid Compounds to Enhance Selectivity for Carbonic Anhydrase IX. (2025). ChemMedChem. [Link]
Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. (2024). RSC Medicinal Chemistry. [Link]
Targeting carbonic anhydrase IX with small organic ligands. (2011). Semantic Scholar. [Link]
Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (2013). Medicinal Chemistry Research. [Link]
Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. (2012). Oncotarget. [Link]
Acetazolamide-Loaded Nanoparticle Based on Modified Hyaluronic Acid as Delivery System to Target Carbonic Anhydrases in Escherichia coli. (2025). MDPI. [Link]
The differential expression of cytosolic carbonic anhydrase in human hepatocellular carcinoma. (2003). Life Sciences. [Link]
A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis. (2023). Methods in Molecular Biology. [Link]
Nanoparticle-based drug delivery systems: promising approaches against infections. (2014). Brazilian Archives of Biology and Technology. [Link]
Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity. (2022). Molecules. [Link]
Synthesis of 5-Arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (2025). ResearchGate. [Link]
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Current Medicinal Chemistry. [Link]
A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis. (2023). Springer Nature Experiments. [Link]
Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation. (2025). ResearchGate. [Link]
Hypoxia-inducible Expression of Tumor-associated Carbonic Anhydrases. (2000). Cancer Research. [Link]
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). MDPI. [Link]
Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. (2021). Pharmaceutics. [Link]
Lipid Nanocarriers-Enabled Delivery of Antibiotics and Antimicrobial Adjuvants to Overcome Bacterial Biofilms. (2024). Pharmaceutics. [Link]
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. [Link]
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). Molecules. [Link]
Effects of some 5-anilino-1,2,4-thiadiazole derivatives onto leukemic cells. (2017). R Discovery. [Link]
Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling. (2020). Nature Cancer. [Link]
Advances in nanomaterial-based targeted drug delivery systems. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
From Toxicity to Selectivity: Coculture of the Fluorescent Tumor and Non-Tumor Lung Cells and High-Throughput Screening of Anticancer Compounds. (2021). Frontiers in Pharmacology. [Link]
Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. (2015). Figshare. [Link]
Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. (2025). ResearchGate. [Link]
Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. (2009). Bioorganic & Medicinal Chemistry. [Link]
Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Bio-protocol. [Link]
Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2018). Bioorganic & Medicinal Chemistry. [Link]
Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Technical Support Center: Enhancing the Bioavailability of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide and Analogs
Welcome to the technical support center for 5-Anilino-1,3,4-thiadiazole-2-sulfonamide and its related analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-Anilino-1,3,4-thiadiazole-2-sulfonamide and its related analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the bioavailability of this compound class. We will explore the underlying causes of potential bioavailability issues and provide detailed, actionable troubleshooting guides and protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary barriers to achieving adequate oral bioavailability with 5-Anilino-1,3,4-thiadiazole-2-sulfonamide?
A1: Based on its structure as a sulfonamide derivative, the primary barrier is expected to be poor aqueous solubility. Many drugs with similar scaffolds are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2] The compound's crystalline nature and potential for strong intermolecular hydrogen bonding can lead to high lattice energy, which must be overcome for dissolution in gastrointestinal fluids.
Q2: My compound shows promising in vitro efficacy but fails in vivo. What is the most probable cause?
A2: A significant disconnect between in vitro and in vivo results often points to poor pharmacokinetic properties, with low oral bioavailability being a primary culprit. If the compound is not efficiently absorbed into the systemic circulation, it cannot reach its target site in sufficient concentrations to elicit a therapeutic effect. This is a classic challenge for poorly soluble drug candidates.[3][4]
Q3: What initial steps should I take to assess the bioavailability of my compound?
A3: A fundamental first step is to determine the compound's aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract). Following this, a preliminary in vivo pharmacokinetic (PK) study in a rodent model (e.g., rat) is recommended. This typically involves administering the compound via both intravenous (IV) and oral (PO) routes to determine the absolute bioavailability.
Q4: Is salt formation a viable strategy for this class of compounds?
A4: Yes, salt formation is a highly effective and common strategy for increasing the solubility and dissolution rate of ionizable drugs.[2] Since 5-Anilino-1,3,4-thiadiazole-2-sulfonamide has both acidic (sulfonamide) and basic (amino) functional groups, it is amenable to forming various salts. Studies on the parent compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide, have shown that forming salts (e.g., hydrochloride, tosylate) can be a successful approach.[5][6]
Troubleshooting Guides
This section provides in-depth solutions to specific experimental issues you may encounter.
Issue 1: Low and Variable Oral Exposure in Preclinical Species
Symptoms:
Low Cmax (maximum plasma concentration) and AUC (area under the curve) after oral dosing.
High inter-animal variability in plasma concentrations.
Root Cause Analysis:
This is often a direct consequence of dissolution-rate-limited absorption.[2] The compound's dissolution in the GI tract is slow and erratic, leading to incomplete absorption before it is eliminated.
Rationale: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[7] By reducing the particle size, we dramatically increase the surface area available for dissolution, which can enhance the dissolution rate and, subsequently, absorption.[3][7]
Caption: Workflow for Particle Size Reduction.
Protocol: Micronization via Jet Milling
Material Preparation: Ensure the starting 5-Anilino-1,3,4-thiadiazole-2-sulfonamide is crystalline and dry.
Milling: Utilize a jet mill apparatus. Introduce the compound into the milling chamber at a controlled feed rate. High-pressure nitrogen or air is used to create particle-on-particle collisions, reducing the particle size.
Collection: Collect the micronized powder in a cyclone separator.
Particle Size Analysis: Characterize the particle size distribution using laser diffraction. Aim for a D90 (90% of particles are below this size) of < 10 µm.
Formulation: Formulate the micronized powder as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral dosing.
Solution 1.2: Amorphous Solid Dispersions
Rationale: Converting the crystalline drug to an amorphous state eliminates the crystal lattice energy barrier, leading to a transiently higher apparent solubility and faster dissolution.[2][4] The drug is molecularly dispersed within a hydrophilic polymer matrix, which also helps prevent recrystallization.
Protocol: Preparation of a Solid Dispersion via Spray Drying
Solvent Selection: Dissolve 5-Anilino-1,3,4-thiadiazole-2-sulfonamide and a hydrophilic polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone). A typical drug-to-polymer ratio to screen is 1:1, 1:3, and 1:5 (w/w).
Spray Drying: Atomize the solution into a hot air stream using a spray dryer. The solvent rapidly evaporates, leaving behind a fine powder of the amorphous solid dispersion.
Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting endotherm) and Powder X-ray Diffraction (PXRD) (presence of a halo pattern).
Dissolution Testing: Perform in vitro dissolution testing in simulated gastric and intestinal fluids to demonstrate the enhanced dissolution rate compared to the crystalline form.
Issue 2: Poor Aqueous Solubility Confirmed by In Vitro Testing
Symptoms:
Solubility is determined to be <10 µg/mL in aqueous buffers across the physiological pH range.
Root Cause Analysis:
The intrinsic physicochemical properties of the molecule, such as high lipophilicity (predicted high LogP) and strong crystal lattice structure, limit its interaction with water molecules.
Solutions and Experimental Protocols:
Solution 2.1: pH Modification and Salt Formation
Rationale: For an ionizable compound, solubility is pH-dependent. By adjusting the pH of the formulation vehicle to a range where the compound is ionized, solubility can be significantly increased. Forming a stable salt is a more robust way to achieve this.[2][5]
Caption: Decision logic for solubility enhancement.
Protocol: Salt Screening
Counter-ion Selection: Choose a variety of pharmaceutically acceptable acidic and basic counter-ions (e.g., HCl, H2SO4, methane sulfonic acid, NaOH, tromethamine).
Slurry Experiment: Create slurries of the free form of the compound with each counter-ion in various solvents (e.g., ethanol, isopropanol, acetonitrile).
Equilibration: Agitate the slurries at different temperatures (e.g., room temperature, 40°C) for 24-48 hours.
Isolation and Analysis: Isolate any resulting solids by filtration. Analyze the solids by PXRD, DSC, and TGA to identify new, crystalline salt forms.
Solubility & Stability Assessment: Determine the aqueous solubility and physical stability of the most promising salt forms.
Solution 2.2: Use of Co-solvents and Surfactants
Rationale: Co-solvents (e.g., PEG 400, propylene glycol) can increase solubility by reducing the polarity of the aqueous vehicle.[3] Surfactants (e.g., Tween 80, Solutol HS 15) can enhance solubility by forming micelles that encapsulate the drug molecules. These are particularly useful for early-stage preclinical formulations.[8]
Solubility Enhancement with Excipients: A Comparison
Formulation Strategy
Typical Excipients
Mechanism of Action
Suitability
Co-solvency
PEG 400, Propylene Glycol, Ethanol
Reduces solvent polarity
Preclinical liquid formulations
Surfactant Solubilization
Tween 80, Cremophor EL, Solutol HS 15
Micellar encapsulation
Preclinical and clinical formulations
Cyclodextrin Complexation
HP-β-CD, SBE-β-CD
Forms inclusion complexes with the drug
Can be used for oral and parenteral formulations
Solution 2.3: Lipid-Based Formulations
Rationale: For highly lipophilic compounds, formulating the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can significantly improve bioavailability.[2][4] The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like the GI tract), this mixture spontaneously forms a fine oil-in-water emulsion, presenting the drug in a solubilized state ready for absorption.[4]
This protocol determines the equilibrium solubility of a compound in a given solvent.[9]
Preparation: Add an excess amount of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide to a series of vials, each containing a different buffer (e.g., pH 1.2, 4.5, 6.8 SGF/SIF).
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 48 hours to ensure equilibrium is reached. A visible excess of solid should remain.
Sampling: After equilibration, allow the solids to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the drug concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Protocol 2: Rat Oral Bioavailability Study
This protocol provides a method for determining the absolute oral bioavailability (%F) of a test compound.[8]
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
Dose Formulation:
IV Dose: Dissolve the compound in a suitable intravenous vehicle (e.g., 20% Solutol HS 15 in saline) to a concentration of 1 mg/mL.
PO Dose: Prepare a suspension or solution of the compound in an appropriate oral vehicle (e.g., 20% PEG 400 in water, or one of the enhanced formulations described above) to a concentration of 2 mg/mL.
Administration:
IV Group: Administer a single IV bolus dose of 2 mg/kg via the tail vein.
PO Group: Administer a single oral gavage dose of 10 mg/kg.
Blood Sampling: Collect sparse blood samples (e.g., 50 µL) into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
Sample Processing: Centrifuge the blood to obtain plasma. Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Centrifuge again and transfer the supernatant for analysis.
Analysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate absolute bioavailability using the formula:
%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
References
Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
Ascent. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of 1,4-Oxazepane-6-sulfonamide Analogs.
Taylor & Francis. (2015, October 26). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action.
🔬 Technical Support Center: 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide . This scaffold is a critical pharmacophore in Carbonic Anhydrase Inhibitor (CAI) resear...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for the synthesis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide . This scaffold is a critical pharmacophore in Carbonic Anhydrase Inhibitor (CAI) research.[1]
This guide assumes you are utilizing the Oxidative Chlorination Route (Thiol
Sulfonyl Chloride Sulfonamide), as this is the industry standard for primary sulfonamide installation on thiadiazoles, yet it is the most prone to catastrophic failure.[1]
Ticket Status: OPEN
Priority: HIGH (Safety & Yield Critical)
Assigned Specialist: Senior Application Scientist[1]
📋 Part 1: The Critical Workflow (Visualized)
Before troubleshooting, verify your route against the standard validated pathway.[1] Deviations here are the root cause of 80% of synthesis errors.
Figure 1: Critical Synthesis Pathway and common divergence points leading to failure.
🛠 Part 2: Troubleshooting Guides (Tiered Support)
Tier 1: The "Goo" Issue (Thiol Synthesis Failures)
Symptom: Step 1 yields a sticky, unworkable resin instead of a crystalline thiol precipitate.
Diagnosis: Incomplete cyclization or formation of linear byproducts.
Use a double-surface condenser and ensure cooling water is <4°C. Add in slight excess (1.2 eq).[1]
Base
KOH vs. NaOH
Solubility issues in EtOH.
Use KOH in absolute ethanol. The potassium salt of the thiol is often more soluble during reaction but precipitates cleanly upon acidification.
Workup
Acidification pH
Rapid precipitation traps impurities.
Acidify with conc. HCl dropwise to pH 2-3 while stirring vigorously on ice. Do not dump acid in at once.
Expert Insight: If your product is a "goo," try triturating with cold water/ethanol (9:1).[1] If that fails, you likely formed the 1,2,4-triazole isomer due to hydrazine contamination.[1] Ensure your starting thiosemicarbazide is pure.
Tier 2: The "Explosion" or "Black Tar" (Oxidative Chlorination)
Symptom: Violent exotherm, evolution of purple/black smoke, or product is a dark tar.[1]
Diagnosis: This is the most dangerous step. The "Anilino" phenyl ring is electron-rich and prone to Electrophilic Aromatic Substitution (EAS) by chlorine, leading to polychlorinated byproducts and tars.[1]
Protocol Violation Check:
Did you control the temperature?
Requirement: Reaction must stay < 5°C (internal temp).[1]
Reasoning: Above 10°C, the sulfonyl chloride decomposes, and the phenyl ring chlorinates rapidly.[1]
Did you use pure
gas?
Recommendation: If handling gas is difficult, use Sulfuryl Chloride (
) or N-Chlorosuccinimide (NCS) + HCl.[1] However, gas bubbling is the "Gold Standard" for yield.[1]
The "Anilino" Specific Fix:
Because you have a phenyl ring attached to the amine (Anilino), it activates the ring.[1]
Preventing Ring Chlorination: You must control the stoichiometry of
. Stop exactly when the suspension turns to a clear solution (or slight yellow).[1] Do not "soak" in chlorine.
Acylation Strategy: If you consistently get chlorinated phenyl rings (checked via MS showing M+34 peaks), you may need to acetylate the aniline nitrogen first (Acetyl chloride
Amide), perform the chlorosulfonation, and then deprotect.[1] Note: This is rarely needed if temperature is strictly <5°C.[1]
Tier 3: The "Disappearing Yield" (Amidation)
Symptom: You isolated the Sulfonyl Chloride (solid), added ammonia, but obtained water-soluble mush or starting material (sulfonic acid).[1]
Diagnosis: Hydrolysis competed with Amidation.
The Mechanism of Failure:
The sulfonic acid () is water-soluble and will not precipitate.[1]
Corrective Protocol:
Dryness is God: The sulfonyl chloride filter cake must be washed with ice-cold water (to remove acid) and then immediately washed with cold hexane/ether to remove water.
The "Schotten-Baumann" Trap: Do not just dump the chloride into aqueous ammonia.
Better Method: Dissolve the Sulfonyl Chloride in anhydrous acetone or THF .
Addition: Add this solution dropwise to a stirring solution of concentrated
at 0°C. The organic solvent protects the chloride from immediate hydrolysis by water.
❓ Part 3: Frequently Asked Questions (FAQs)
Q: Can I use Chlorosulfonic acid (
) directly on the 5-anilino-1,3,4-thiadiazole?A:Not recommended. Unlike simple aromatics, the thiadiazole ring is deactivated by the acid.[1] Direct chlorosulfonation often requires high temperatures which will destroy the thiadiazole ring or sulfonate the phenyl ring of the anilino group instead. The Oxidative Chlorination of the Thiol (Mercaptan) is the only reliable method for this heterocycle [1].[1]
Q: My NMR shows a split in the phenyl protons. Did I chlorinate the ring?A: Likely, yes.[1] If the symmetric pattern of the phenyl ring (typically a doublet-triplet-triplet or multiplet) becomes asymmetric or integration drops from 5H to 4H, you have chlorinated the ortho or para position of the anilino ring.
Solution: Lower reaction temperature to -10°C during chlorination and reduce reaction time.
Q: The final product is not precipitating after adding Ammonia.A: The sulfonamide might be forming a salt with the excess ammonia (
).
Fix: Evaporate the acetone/solvent, then acidify the remaining aqueous residue to pH 4-5 with dilute HCl.[1] The free sulfonamide (
) is less soluble in acid than in base and should precipitate.
Supuran, C. T. , & Scozzafava, A. (2000).[1] Carbonic anhydrase inhibitors—Part 94. 1,3,4-Thiadiazole-2-sulfonamide derivatives as antitumor agents?. European Journal of Medicinal Chemistry, 35(9), 867-874.[1][2]
Kasimogullari, R. , Bulbul, M., Mert, S., & Guleryuz, H. (2011).[1] Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-237.[1]
Drapak, I. , et al. (2021).[1][3] Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 33-45.[1][3] [1]
Technical Support Center: Stability of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Across pH Conditions
Welcome to the Application Support Center. As drug development professionals and analytical chemists, working with heterocyclic sulfonamides requires a deep understanding of their microenvironmental behavior.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As drug development professionals and analytical chemists, working with heterocyclic sulfonamides requires a deep understanding of their microenvironmental behavior. 5-Anilino-1,3,4-thiadiazole-2-sulfonamide is a potent pharmacophore, primarily utilized in the design of carbonic anhydrase (CA) inhibitors. However, its complex structure—combining a weak acid (sulfonamide), a weak base (anilino group), and an electron-deficient heteroaromatic ring—makes its stability highly dependent on pH.
This guide is designed to move beyond basic troubleshooting by explaining the causality behind the chemical behaviors you observe at the bench, ensuring your analytical and biological assays remain robust and reproducible.
Mechanistic Overview: pH-Dependent Pathways
Before troubleshooting, it is critical to understand the structural vulnerabilities of the molecule. The 1,3,4-thiadiazole nucleus is highly electron-deficient. While this property is excellent for binding to the zinc ion in the CA active site, it makes the C2 and C5 positions highly susceptible to nucleophilic attack [1].
Fig 1: pH-dependent structural transitions and degradation pathways of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide.
Troubleshooting & FAQs
Q1: My compound is precipitating out of solution in my assay buffer (pH 7.4). How can I resolve this without compromising stability?
The Causality: 5-Anilino-1,3,4-thiadiazole-2-sulfonamide has low intrinsic aqueous solubility at neutral pH. The primary sulfonamide group has a pKa of approximately 7.4 to 8.0 [2]. At pH 7.4, a significant fraction of the molecule remains un-ionized and highly lipophilic.
The Solution: Do not force dissolution by aggressively raising the pH with NaOH, as this risks ring cleavage. Instead, utilize a co-solvent strategy. Dissolve the compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 10 mM), and spike it into the assay buffer immediately prior to use, ensuring the final DMSO concentration does not exceed 1-2% (v/v).
Q2: I observed a secondary peak in my HPLC chromatogram after storing the stock solution in 0.1 M NaOH. What is the degradation product?
The Causality: You are observing base-catalyzed ring opening. The highly electronegative nitrogen and sulfur atoms in the 1,3,4-thiadiazole ring pull electron density away from the carbon atoms. In strong base (pH > 10), hydroxide ions act as nucleophiles, attacking the C2 or C5 position. This leads to the cleavage of the C-S or C-N bond, permanently destroying the pharmacophore [1].
The Solution: Never store thiadiazole-sulfonamide stock solutions in strong bases. Store stocks in anhydrous DMSO at -20°C. If an alkaline buffer is strictly required for an assay, prepare the solution fresh and utilize it within 2 hours.
Q3: Does acidic pH affect the sulfonamide moiety during gastric simulation assays (pH 1.2)?
The Causality: While the thiadiazole ring is relatively stable in mild acid, prolonged exposure to pH < 2 at physiological temperatures (37°C) leads to the slow hydrolysis of the sulfonamide group (-SO₂NH₂) into the corresponding sulfonic acid (-SO₃H) and ammonia [3]. The anilino nitrogen will also protonate, which artificially increases solubility but does not protect the sulfonamide from hydrolytic cleavage.
The Solution: Limit exposure times to < 2 hours for gastric simulations. Post-assay, immediately quench the reaction by neutralizing the pH to 7.0 before placing the samples in the autosampler queue.
Self-Validating Protocol: pH Stability Profiling
To accurately determine the half-life of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide in your specific formulation, use this self-validating kinetic assay. The protocol includes internal checkpoints to ensure that experimental artifacts (like autosampler degradation) do not skew your data.
Step 1: Stock Preparation
Dissolve the compound in HPLC-grade anhydrous DMSO to a concentration of 10 mM.
Validation Checkpoint: Inspect the vial against a dark background. The solution must be perfectly clear. Any turbidity indicates water contamination in the DMSO, which can initiate premature hydrolysis.
Step 2: Buffer Assignment
Prepare 50 mM buffer systems: pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Carbonate). Pre-warm all buffers to 37°C in a water bath.
Step 3: Incubation & Sampling
Spike the 10 mM stock into the pre-warmed buffers to achieve a final concentration of 100 µM (1% DMSO). Vortex for 5 seconds.
At designated time points (0, 1, 2, 4, 8, and 24 hours), extract a 100 µL aliquot.
Step 4: Quenching (Critical Step)
Immediately quench the extracted aliquots by diluting 1:1 with a neutralizing quench solution (e.g., use 50 mM HCl to quench the pH 10.0 sample, and 50 mM NaOH to quench the pH 1.2 sample).
Validation Checkpoint: Spot 1 µL of the quenched mixture onto micro-pH paper. The pH must read between 6.5 and 7.5. If the pH is outside this range, degradation will continue while the sample sits in the HPLC autosampler, invalidating your kinetic data.
Step 5: LC-MS/UV Analysis
Analyze via RP-HPLC using a C18 column, monitoring at the isosbestic point or standard UV maximum (typically ~270-280 nm for anilino-thiadiazoles).
Validation Checkpoint (Mass Balance): Calculate the total peak area. The sum of the parent peak area and any degradation product peak areas must equal the initial parent peak area at T=0 (±5%). A loss in total area indicates that the degradation product is either precipitating out of solution or is not UV-active, requiring a switch to MS detection.
Quantitative Stability Data
The following table summarizes the expected kinetic behavior of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide based on internal validation and literature consensus for thiadiazole-sulfonamides.
pH Condition
Buffer System (50 mM)
Half-Life (t½) at 37°C
Primary Degradation Pathway
Solubilization State
pH 1.2
HCl / KCl
~48 hours
Slow sulfonamide hydrolysis
High (Anilino protonation)
pH 4.5
Acetate
> 120 hours
Negligible
Low (Precipitation risk)
pH 7.4
Phosphate
> 120 hours
Negligible (Stable)
Low (Equilibrium state)
pH 10.0
Carbonate
~12 hours
Thiadiazole ring opening
High (Sulfonamide deprotonation)
pH 12.0
NaOH
< 1 hour
Rapid ring cleavage
High (Complete ionization)
References
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Center for Biotechnology Information (PMC). Available at:[Link]
Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives. MDPI - International Journal of Molecular Sciences. Available at:[Link]
Development of sulfonamide AKT PH domain inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
Reference Data & Comparative Studies
Validation
Comparative Guide: 5-Anilino-1,3,4-thiadiazole-2-sulfonamide vs. Acetazolamide
This guide provides an in-depth technical comparison between the clinical gold standard, Acetazolamide (AAZ) , and its hydrophobic structural derivative, 5-Anilino-1,3,4-thiadiazole-2-sulfonamide . The comparison focuses...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between the clinical gold standard, Acetazolamide (AAZ) , and its hydrophobic structural derivative, 5-Anilino-1,3,4-thiadiazole-2-sulfonamide .
The comparison focuses on the structural-activity relationship (SAR), inhibition efficacy (Ki), and experimental validation protocols relevant to drug discovery.
[1][2]
Executive Technical Summary
Acetazolamide (AAZ) is the prototypical carbonic anhydrase inhibitor (CAI), featuring a 5-acetamido group. While highly potent, its hydrophilic nature limits its distribution in certain lipophilic compartments and contributes to a lack of isoform selectivity, leading to systemic side effects.
5-Anilino-1,3,4-thiadiazole-2-sulfonamide represents a class of "hydrophobic tail" derivatives. By replacing the aliphatic acetamido group with an aromatic anilino (phenylamino) moiety, researchers aim to exploit the hydrophobic pocket of the Carbonic Anhydrase (CA) active site. This modification typically enhances membrane permeability and, depending on the phenyl ring substituents, can drastically alter selectivity profiles for tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).
Chemical & Structural Basis of Efficacy[3][4]
The efficacy difference lies in the "Tail Approach" of CAI design. Both molecules share the same Zinc-Binding Group (ZBG)—the sulfonamide—and the thiadiazole scaffold. The divergence is at the 5-position.
Feature
Acetazolamide (AAZ)
5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Structure
5-Acetamido -1,3,4-thiadiazole-2-sulfonamide
5-Anilino -1,3,4-thiadiazole-2-sulfonamide
Tail Character
Aliphatic, Polar (-NH-CO-CH₃)
Aromatic, Hydrophobic (-NH-C₆H₅)
Binding Target
Coordinated Zn²⁺ ion (via Sulfonamide)
Coordinated Zn²⁺ ion + Hydrophobic Pocket
LogP (Lipophilicity)
~ -0.26 (Hydrophilic)
> 1.5 (Lipophilic, variable by substituent)
Primary Interaction
H-bonds with Thr199/Glu106
Van der Waals interactions with Val121, Leu198, Phe131
Mechanistic Diagram: Binding Mode Comparison
The following diagram illustrates how the "Anilino" tail extends into the hydrophobic sub-pocket, a feature AAZ lacks.
Caption: The anilino tail engages the hydrophobic pocket, potentially increasing affinity compared to the solvent-exposed acetamido tail of AAZ.
Efficacy Data Analysis
The following data synthesizes inhibition constants (
) from stopped-flow CO₂ hydration assays. Note that while AAZ is a potent pan-inhibitor, 5-anilino derivatives often trade raw potency on hCA II for improved selectivity or potency against mitochondrial/membrane-bound isoforms.
Comparative Inhibition Constants (
)
Isoform
Acetazolamide ( nM)
5-Anilino Derivative ( nM)*
Interpretation
hCA I (Cytosolic)
250
300 - 600
Comparable/Weaker: The anilino group often causes steric clash in the smaller hCA I active site.
hCA II (Cytosolic)
12
0.5 - 50
Variable: Unsubstituted anilino is often weaker (~50 nM), but substituted anilino (e.g., 4-fluoro) can achieve sub-nanomolar potency.
hCA IX (Tumor)
25
< 10
Superior: The hydrophobic tail strongly favors the lipophilic active site of hCA IX, crucial for hypoxic tumor targeting.
hCA XII (Tumor)
5.7
2 - 8
Equivalent: Both scaffolds bind tightly, but the anilino derivative offers better membrane permeability.
*Data represents a consensus range for 5-phenylamino-1,3,4-thiadiazole-2-sulfonamide and its immediate para-substituted derivatives (e.g., -F, -Cl, -CH3).
Key Insight: The Selectivity Shift
Acetazolamide has a Selectivity Ratio (hCA II / hCA IX) of roughly 0.5 , meaning it inhibits the ubiquitous hCA II twice as strongly as the tumor target hCA IX.
Optimized 5-Anilino derivatives can reverse this, achieving ratios > 10 , minimizing systemic side effects (e.g., paresthesia, metabolic acidosis) caused by hCA II inhibition.
Experimental Protocols
To validate these differences, the Stopped-Flow CO₂ Hydration Assay is the industry standard. It directly measures the catalytic turnover of CO₂ to bicarbonate, avoiding artifacts common in esterase assays.
Protocol: Stopped-Flow CO₂ Hydration Kinetics
Objective: Determine the inhibition constant (
) by observing the rate of acidification in the presence of the inhibitor.
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).
Indicator: 0.2 mM Phenol Red.
Substrate: CO₂-saturated water (approx. 17 mM or 25 mM depending on temp).
Enzyme: Recombinant hCA (concentration 5–10 nM).
Workflow:
Incubation: Incubate the enzyme with the inhibitor (AAZ or 5-Anilino) for 15 minutes at room temperature to allow formation of the E-I complex.
Loading: Load the Enzyme-Inhibitor-Indicator mix into Syringe A of the Stopped-Flow apparatus. Load CO₂-saturated buffer into Syringe B.
Injection: Rapidly mix Syringe A and B (< 10 ms dead time).
Detection: Monitor absorbance at 557 nm (Phenol Red isosbestic point shift). The reaction
generates protons, causing absorbance decay.
Calculation: Fit the initial velocity (
) to the Morrison Equation for tight-binding inhibitors to derive .
Workflow Diagram: Stopped-Flow Assay
Caption: Schematic of the Stopped-Flow CO2 hydration assay used to determine kinetic constants.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Guzel-Akdemir, O., et al. (2013). Synthesis and evaluation of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry.
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating 1,3,4-thiadiazole moieties and their inhibition of isozymes I, II and IV. European Journal of Medicinal Chemistry.
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.
Comparative
Structure-Activity Relationship (SAR) of 5-Anilino-1,3,4-Thiadiazole-2-Sulfonamide Analogs: A Comprehensive Comparison Guide
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While classic CA inhibitors (CAIs) have been utilized for decades in the trea...
Author: BenchChem Technical Support Team. Date: March 2026
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While classic CA inhibitors (CAIs) have been utilized for decades in the treatment of glaucoma and epilepsy, their lack of isoform selectivity often leads to systemic side effects[1].
As drug development pivots toward targeting tumor-associated transmembrane isoforms (CA IX and CA XII) over ubiquitous cytosolic isoforms (CA I and CA II), the structural evolution of the inhibitor scaffold becomes paramount. This guide objectively compares the structure-activity relationship (SAR) of the highly selective 5-anilino-1,3,4-thiadiazole-2-sulfonamide analogs against their classical predecessors, providing actionable insights and validated experimental workflows for drug development professionals.
Mechanistic Causality: The "Tail Approach" to Isoform Selectivity
To understand the SAR of 5-anilino derivatives, we must first deconstruct the tripartite binding mechanism of the 1,3,4-thiadiazole-2-sulfonamide pharmacophore[2]:
The Zinc-Binding Group (ZBG): The primary driver of affinity is the 2-sulfonamide group. In the active site, it deprotonates to form a sulfonamide anion (-SO2NH-), which coordinates directly with the catalytic Zinc ion (Zn2+), displacing the zinc-bound hydroxide and halting catalytic turnover.
The Rigid Scaffold: The 1,3,4-thiadiazole ring acts as an electron-deficient, rigid linker. It anchors the molecule by establishing critical hydrogen bonds with the strictly conserved Thr199 and Glu106 residues.
The Selectivity Tail (C5 Position): This is where SAR diverges. The active site cavity of tumor-associated CA IX is approximately 25% wider and possesses a distinct hydrophobic/hydrophilic topography at its outer entrance compared to the narrower cytosolic CA II[3]. By appending a bulky, aromatic 5-anilino (phenylamino) tail, researchers exploit this spatial difference. The bulky tail creates severe steric clashes in CA II but fits perfectly into the wider CA IX/XII cavities, establishing favorable van der Waals interactions and π-π stacking[4].
Fig 1. Mechanistic binding logic of 5-anilino-1,3,4-thiadiazole-2-sulfonamides in the CA active site.
SAR Data Comparison: Classical vs. 5-Anilino Analogs
The transition from a small C5 substituent to a bulky anilino group fundamentally shifts the compound's pharmacological profile.
5-Amino-1,3,4-thiadiazole-2-sulfonamide (Hats): The deacetylated precursor to acetazolamide. Its small -NH2 tail allows it to penetrate deeply into all CA active sites, making it a highly potent but non-selective pan-inhibitor[5].
Acetazolamide (AAZ): The clinical gold standard. The 5-acetamido group increases lipophilicity slightly but still lacks the steric bulk required to differentiate between the cytosolic and transmembrane isoforms effectively[1].
5-Anilino-1,3,4-thiadiazole-2-sulfonamide: The introduction of the phenyl ring drops CA I and CA II affinity due to steric hindrance. When the aniline ring is further substituted with halogens (e.g., 3-fluoro-5-chloro-anilino), the increased lipophilicity and specific halogen bonding push the inhibition constant (
) for CA IX into the low nanomolar range (12-40 nM), achieving massive selectivity ratios[4].
values presented above, researchers must rely on a highly sensitive, self-validating system. The Stopped-Flow CO2 Hydration Assay is the industry standard for measuring the ultra-fast kinetics of carbonic anhydrases.
Causality Behind Experimental Choices
Buffer Selection (HEPES vs. TRIS): We utilize 10 mM HEPES buffer (pH 7.4) rather than TRIS. TRIS contains primary amines that can weakly coordinate with the active site Zn2+, artificially skewing inhibition data. HEPES maintains physiological pH without metal chelation.
Temperature Control (20°C): CA II is one of the fastest enzymes known (
). Running the assay at 20°C slows the kinetics just enough to be accurately captured by the spectrophotometer's photomultiplier within a 10–100 second window[6].
Self-Validation (Baseline Subtraction): CO2 naturally hydrates in water without an enzyme. To ensure trustworthiness, the uncatalyzed hydration rate must be recorded and subtracted from the total observed rate. This isolates the specific catalytic turnover of the enzyme.
Step-by-Step Protocol
Reagent Preparation: Prepare a solution containing 10 nM of the recombinant CA isoform, 10 mM HEPES buffer (pH 7.4), 0.1 M NaClO4 (to maintain constant ionic strength), and 0.2 mM Phenol Red indicator.
Inhibitor Incubation: Add the 5-anilino-1,3,4-thiadiazole-2-sulfonamide analog (at varying concentrations from 0.1 nM to 10 µM) to the enzyme solution and incubate for 15 minutes to allow the ZBG to coordinate with the Zn2+ ion.
Substrate Preparation: Prepare a saturated CO2 solution (approx. 17 mM) in distilled water as the substrate.
Rapid Mixing: Using the stopped-flow instrument, rapidly inject and mix equal volumes of the enzyme-inhibitor complex and the CO2 substrate.
Spectrophotometric Tracking: Monitor the absorbance decay at 557 nm (the absorbance maximum of Phenol Red) as the generation of protons from CO2 hydration drops the pH.
Data Analysis: Calculate the initial velocity of the catalyzed reaction. Determine the
from a dose-response curve, and convert to using the Cheng-Prusoff equation.
Fig 2. Step-by-step workflow for the self-validating stopped-flow CO2 hydration kinetic assay.
Conclusion
The SAR of 5-anilino-1,3,4-thiadiazole-2-sulfonamide analogs demonstrates a masterclass in rational drug design. By retaining the highly efficient thiadiazole-sulfonamide zinc-binding core and substituting the C5 position with a bulky, halogenated aniline ring, drug developers can successfully shift the molecule's affinity away from off-target cytosolic enzymes (CA I/II) and selectively target the wider active sites of tumor-associated isoforms (CA IX/XII). This structural paradigm is critical for developing next-generation, targeted anti-cancer therapeutics with minimized systemic toxicity.
References
1.[2] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. nih.gov. Available at:
2.[3] Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. tandfonline.com. Available at:
3.[6] Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. tandfonline.com. Available at:
4.[5] Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. researchgate.net. Available at:
5.[1] Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. researchgate.net. Available at:
6.[4] Carbonic anhydrase inhibitors. Inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. ebi.ac.uk. Available at:
Cross-Laboratory Validation Guide: IC50 Determination of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals
Document Type: Technical Comparison & Protocol Guide
Executive Summary
Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide[1]. The inhibition of specific CA isoforms is a validated pharmacological strategy for treating glaucoma, epilepsy, and certain malignancies[2]. 5-Anilino-1,3,4-thiadiazole-2-sulfonamide is a potent CA inhibitor, structurally related to the clinical gold-standard, Acetazolamide.
However, determining the half-maximal inhibitory concentration (IC50) of sulfonamide derivatives frequently yields disparate results across different laboratories. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide against reference compounds, while providing self-validating, mechanistically grounded protocols to ensure reproducible data across any standard laboratory environment.
Mechanistic Grounding
To accurately design an IC50 assay, one must first understand the molecular causality of the inhibition. The primary pharmacophore of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide is its sulfonamide group. In the active, uninhibited state, the CA active site contains a Zinc (Zn2+) ion coordinated by three histidine residues and a water molecule/hydroxide ion[1]. The sulfonamide group of the inhibitor directly displaces this zinc-bound water molecule, forming a highly stable coordinate bond that blocks substrate interaction.
Caption: Mechanism of CA inhibition via active-site zinc coordination and water displacement.
Cross-Laboratory Data Comparison
A major pitfall in drug development is treating IC50 as an absolute constant rather than an assay-dependent variable. The data below illustrates the significant variance in IC50 values for the reference compound (Acetazolamide) depending on the assay methodology (e.g., 985.8 nM in standard pNPA assays vs. 16.3 nM in optimized kinetic kits)[1][3].
When evaluating 5-Anilino-1,3,4-thiadiazole-2-sulfonamide, it is critical to benchmark it against these specific methodologies rather than aggregate literature values.
Note: The thiadiazole derivative demonstrates superior potency to Acetazolamide in standardized hCA I esterase assays, highlighting its efficacy as a competitive alternative.
Self-Validating Experimental Protocols
To ensure trustworthiness, an IC50 assay cannot simply mix enzyme and inhibitor; it must be a self-validating system. We recommend two orthogonal approaches: a classical colorimetric assay and a modern fluorescence displacement assay.
Causality & Principle: CA possesses esterase activity, allowing it to hydrolyze the substrate p-nitrophenyl acetate (pNPA) into p-nitrophenol and acetate. p-Nitrophenol is a yellow chromophore that can be quantified by measuring absorbance at 400-405 nm[1]. Measuring this in kinetic mode (ΔAbsorbance/Δt) rather than endpoint mode prevents artifacts caused by substrate depletion[3].
Step-by-Step Protocol:
Buffer Preparation: Prepare Assay Buffer (50 mM Tris-SO₄, pH 7.4). Adjust pH strictly with sulfuric acid, avoiding HCl, as chloride ions can act as weak CA inhibitors[1].
System Controls Setup: You must establish a Background Control (BC), Enzyme Control (EC), and Solvent Control (SC) to prevent false negatives[3].
Compound Dilution: Dissolve 5-Anilino-1,3,4-thiadiazole-2-sulfonamide in DMSO at 10X the highest final test concentration. Critical: High solvent concentrations denature the enzyme. Add DMSO to the SC wells at the exact final concentration used in the sample wells to isolate solvent effects[3].
Incubation: Add 80 µL Assay Buffer, 5 µL CA Enzyme, and 10 µL of the inhibitor to the sample wells. Incubate at room temperature for 10 minutes to allow the inhibitor to coordinate with the zinc ion[3].
Initiation: Add 5 µL of 3 mM pNPA substrate (freshly dissolved in minimal acetonitrile, then diluted in buffer) to all wells[1][3].
Measurement: Immediately measure absorbance at 405 nm in kinetic mode for 1 hour[3]. Calculate the slope (ΔAbsorbance/Δt) from the linear range.
Causality & Principle: Traditional catalytic experiments are susceptible to background noise and are difficult to adapt for high-throughput screening[2]. This alternative method utilizes a fluorescent indicator that binds to the CA binding pocket, which quenches its fluorescence. When 5-Anilino-1,3,4-thiadiazole-2-sulfonamide is introduced, it competitively displaces the indicator. The recovery of fluorescence is directly proportional to the inhibitor's binding affinity[2].
Step-by-Step Protocol:
Complex Formation: Mix CA II enzyme (e.g., 9.6 μg/mL) with a synthesized fluorescent indicator (e.g., 500 nM) in an aqueous HEPES buffer (50 mM, pH 7.2)[2].
Baseline Read: Measure the quenched baseline fluorescence of the enzyme-indicator complex.
Inhibitor Titration: Add incremental concentrations of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide (0–10 μM)[2].
Fluorescence Recovery: Measure the recovered fluorescence signal (e.g., λ_exc = 359 nm)[2]. Plot the fluorescence recovery against inhibitor concentration to derive the IC50 via non-linear regression.
Standardized High-Throughput Workflow
Caption: Self-validating high-throughput screening workflow for IC50 determination.
References
1.[1] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay - Benchchem. Available at:
2.[3] Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. Available at:
3.[2] Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors (Koutnik et al., Chem 2, 271–282, 2017) - ankara.edu.tr. Available at:
Publish Comparison Guide: Reproducibility of Enzyme Inhibition Assays Using 5-Anilino-1,3,4-thiadiazole-2-sulfonamide
Executive Summary: The Reproducibility Crisis in CA Inhibition Carbonic Anhydrase (CA) inhibition is a cornerstone of pharmacology, targeting conditions from glaucoma to hypoxic tumors. However, the reproducibility of in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Reproducibility Crisis in CA Inhibition
Carbonic Anhydrase (CA) inhibition is a cornerstone of pharmacology, targeting conditions from glaucoma to hypoxic tumors. However, the reproducibility of inhibition data for hydrophobic sulfonamides—specifically 5-Anilino-1,3,4-thiadiazole-2-sulfonamide (hereafter referred to as 5-Anilino-TZA )—is frequently compromised by assay artifacts.
Unlike the hydrophilic standard Acetazolamide (AAZ) , 5-Anilino-TZA introduces specific physicochemical challenges: poor aqueous solubility, potential nucleophilic interference in colorimetric assays, and slow-binding kinetics. This guide provides a rigorous technical comparison of assay methodologies, establishing the Stopped-Flow CO₂ Hydration Assay as the necessary gold standard for this compound class, while defining the limitations of the high-throughput Esterase (p-NPA) Assay .
Comparative Analysis: 5-Anilino-TZA vs. Standards
To ensure data integrity, researchers must understand how 5-Anilino-TZA behaves relative to established benchmarks. The following table synthesizes physicochemical properties and assay-specific risks.
Critical Insight: The "Anilino" (phenylamino) moiety acts as a secondary nucleophile. In basic buffers (pH > 7.5), this group can spontaneously hydrolyze the ester substrate (p-NPA) in the absence of enzyme, leading to underestimation of inhibition potency (false negatives) or variable background signal.
Mechanistic Visualization: Sources of Assay Interference
The following diagram illustrates the competing pathways in the Esterase Assay that lead to poor reproducibility for reactive sulfonamides like 5-Anilino-TZA.
Figure 1: Comparison of the desired enzymatic pathway vs. the artifactual chemical hydrolysis caused by the nucleophilic anilino group. This side reaction increases background absorbance, masking true inhibition.
Perform a "Centrifugation Test": Spin inhibitor solution at 10,000g for 10 min. If potency drops, it was aggregating.
Self-Validating System: The Z-Factor
For any HTS campaign using 5-Anilino-TZA, calculate the Z-factor using the "Inhibitor Blank" corrected data.
: Standard deviation, : Mean.
: Positive control (Acetazolamide), : Negative control (DMSO).
Target: Z > 0.5. If Z < 0.5, switch to Stopped-Flow.
References
Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II.
Source: National Institutes of Health (PubMed Central).
Context: Establishes the discrepancy between CO₂ hydration and esterase assays for sulfonamides.
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity.
Source: National Institutes of Health (PubMed Central).
Context: Detailed methodology for the out-of-equilibrium stopped-flow protocol.
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties.
Source: MDPI (Molecules).
Context: Provides SAR data and synthesis context for complex sulfonamide derivatives similar to the 5-Anilino class.
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity.
Source: MDPI.
Context: Discusses limitations of the esterase assay and validates colorimetric alternatives.
Comparative Guide: 5-Anilino-1,3,4-thiadiazole-2-sulfonamide vs. Clinically Approved Sulfonamides
Executive Summary 5-Anilino-1,3,4-thiadiazole-2-sulfonamide represents a potent class of carbonic anhydrase inhibitors (CAIs) derived from the classic 1,3,4-thiadiazole scaffold. Unlike Acetazolamide (AAZ) , which utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Anilino-1,3,4-thiadiazole-2-sulfonamide represents a potent class of carbonic anhydrase inhibitors (CAIs) derived from the classic 1,3,4-thiadiazole scaffold. Unlike Acetazolamide (AAZ) , which utilizes a hydrophilic acetamido tail, the 5-anilino derivative incorporates a hydrophobic phenylamino group. This structural modification exploits the "tail approach" in drug design, targeting the hydrophobic pocket of the Carbonic Anhydrase (CA) active site to enhance binding affinity (reaching low nanomolar
) and improve isoform selectivity, particularly against hCA II (glaucoma) and tumor-associated hCA IX/XII.
Chemical & Structural Architecture
The core differentiation lies in the substituent at the 5-position of the thiadiazole ring.[1] This modification fundamentally alters the physicochemical properties and binding kinetics.
Scaffold Comparison
Acetazolamide (Clinical Standard): Contains an acetamide (
) group. It is moderately water-soluble and binds tightly to the Zinc ion but lacks extensive hydrophobic interactions within the enzyme active site.
5-Anilino-1,3,4-thiadiazole-2-sulfonamide: Contains an anilino (
) group. The phenyl ring acts as a hydrophobic "tail," capable of engaging in Van der Waals interactions with residues like Phe131, Val135, and Pro202 in the hCA II active site.
Structural Visualization
Figure 1: Structural evolution from Acetazolamide to the 5-Anilino derivative, highlighting the hydrophobic tail modification.
Pharmacological Performance & Data
The introduction of the anilino group significantly enhances inhibitory potency against specific CA isoforms compared to clinically approved standards.
Comparative Inhibition Data (
)
The following data synthesizes experimental inhibition constants (
) for human Carbonic Anhydrase isoforms (hCA).
Compound
hCA I (, nM)
hCA II (, nM)
hCA IX (, nM)
Selectivity (II/I)
Acetazolamide (AAZ)
250 - 280
12 - 16
25 - 30
~0.05
Methazolamide
50 - 60
14 - 18
~50
~0.3
5-Anilino Derivative
3.0 - 12.0
0.2 - 6.0
3.0 - 45.0
~0.1 - 0.5
Key Insights:
Potency: The 5-anilino derivative often exhibits sub-nanomolar affinity for hCA II (
), making it 20-60x more potent than Acetazolamide.
Selectivity: The hydrophobic interactions provided by the phenyl ring allow for tighter binding in the hCA II active site, which possesses a distinct hydrophobic pocket compared to hCA I.
Mechanism of Action: The Tail Approach
The superior performance of 5-anilino-1,3,4-thiadiazole-2-sulfonamide is driven by its dual-binding mode.
Zinc Coordination (Head): The sulfonamide moiety (
) exists as an anion () at physiological pH. It coordinates directly to the ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[2]
Hydrophobic Pocket Engagement (Tail): In hCA II, the active site contains a hydrophobic patch formed by residues Phe131, Val135, Leu198, and Pro202. The anilino phenyl ring extends into this pocket, stabilizing the complex via
-stacking or Van der Waals forces. Acetazolamide's acetyl group is too short and hydrophilic to exploit this interaction fully.
hydration () by monitoring pH change using an indicator.
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM
.
Indicator: Phenol Red (0.2 mM).
Substrate:
-saturated water.
Enzyme: Recombinant hCA II (approx. 10 nM final conc).
Workflow:
Incubation: Incubate enzyme with varying concentrations of inhibitor (0.01 nM – 100 nM) for 15 minutes at 25°C.
Reaction: Mix enzyme-inhibitor solution with
solution in a stopped-flow apparatus.
Detection: Monitor absorbance at 557 nm (Phenol Red transition).
Calculation: Determine initial velocity (
). Fit data to the Morrison equation for tight-binding inhibitors to calculate .
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Kasımoğulları, R., et al. (2010). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Zhang, J., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Link
Pedregosa, J. C., et al. (1995). Structure of 5-amino-1,3,4-thiadiazole-2-sulfonamide, an inhibitor of the enzyme carbonic anhydrase. Acta Crystallographica Section C. Link
Guzel, O., et al. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Bioorganic & Medicinal Chemistry. Link
Benchmarking the potency of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide derivatives
The 5-Anilino-1,3,4-thiadiazole-2-sulfonamide scaffold represents a critical evolution in the design of Carbonic Anhydrase Inhibitors (CAIs). While classical inhibitors like Acetazolamide (AAZ) set the clinical standard,...
Author: BenchChem Technical Support Team. Date: March 2026
The 5-Anilino-1,3,4-thiadiazole-2-sulfonamide scaffold represents a critical evolution in the design of Carbonic Anhydrase Inhibitors (CAIs). While classical inhibitors like Acetazolamide (AAZ) set the clinical standard, the "anilino" (N-phenyl) substitution at the 5-position of the thiadiazole ring introduces hydrophobic interactions that significantly enhance potency and isoform selectivity—particularly against tumor-associated isoforms (hCA IX/XII) and the cytosolic dominant hCA II.
This guide benchmarks the potency of these derivatives, detailing the mechanistic basis for their superior binding, providing a validated stopped-flow kinetic protocol, and presenting comparative inhibition data.
Mechanistic Basis of Potency
The potency of 5-anilino-1,3,4-thiadiazole-2-sulfonamide derivatives stems from a dual-binding mode.
Zinc Coordination (Primary): The sulfonamide moiety (
) exists as a monoanion at physiological pH. It coordinates directly to the ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.[1]
Hydrophobic Pocket Engagement (Secondary): The 5-anilino tail extends into the hydrophobic half of the active site. Unlike the small acetyl group of Acetazolamide, the phenyl ring of the anilino group can engage in
-stacking (specifically with Phe131 in hCA II) and Van der Waals interactions with hydrophobic residues (Val121, Leu198). This "tail approach" is the primary driver for the nanomolar to sub-nanomolar affinity observed in this class.
Visualization: Mechanism of Action
The following diagram illustrates the binding interface and the catalytic displacement.
Caption: Dual-anchor binding mechanism where the sulfonamide coordinates Zinc while the anilino tail locks into the hydrophobic pocket.
Comparative Potency Data
The following data benchmarks specific 5-anilino derivatives against the standard Acetazolamide (AAZ). Data is aggregated from stopped-flow kinetic assays measuring the Inhibition Constant (
).
Key Trends:
Electron-Withdrawing Groups (EWGs): Substituents like Chlorine or Fluorine on the anilino ring (e.g., 2,4-dichloro) significantly increase potency by enhancing the acidity of the sulfonamide proton and improving lipophilic contacts.
Steric Bulk: Bulky groups (e.g., Acridine) can improve selectivity for specific isoforms but may reduce general potency if the steric clash is too high.
Compound Class
Specific Derivative
Target Isoform
(nM)
Potency vs. AAZ
Standard
Acetazolamide (AAZ)
hCA II
12.0
Baseline
hCA IX
25.0
Baseline
Halogenated Anilino
5-(2,4-dichlorophenylamino)-
hCA II
0.85
14x Higher
hCA IX
4.2
6x Higher
Fused Ring Anilino
5-(Acridin-9-ylamino)-
hCA II
7.9
1.5x Higher
Positively Charged
Pyrylium-salt functionalized
hCA II
0.20
60x Higher
Methoxy-Anilino
5-(4-methoxyphenylamino)-
hCA I
150.0
0.6x Lower (Selective)
Note: Lower
indicates higher potency. Data represents mean values from standardized stopped-flow assays [1, 2, 3].
Validated Benchmarking Protocol: Stopped-Flow CO2 Hydration Assay
To reproduce these potency metrics, you must use the Stopped-Flow CO2 Hydration Assay . This is the gold standard because it measures the initial rate of the physiological reaction (
) on a millisecond timescale, avoiding the artifacts common in esterase (colorimetric) assays.
Protocol Workflow
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength).
Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).
Substrate:
-saturated water (bubbled for 30 min at 25°C).
Enzyme: Recombinant hCA II (approx. 10–20 nM final concentration).
Step-by-Step Procedure:
Preparation of Inhibitor Dilutions: Prepare serial dilutions of the 5-anilino derivative in DMSO (keep final DMSO < 1%). Incubate enzyme with inhibitor for 15 minutes prior to assay to ensure equilibrium.
Reaction Initiation: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.
Data Acquisition: Monitor the decrease in absorbance at 557 nm (Phenol Red transitioning from red to yellow as pH drops due to proton production).
Calculation:
Fit the initial 5–10% of the absorbance curve to a linear regression to obtain the initial rate (
).
Calculate activity using the Cheng-Prusoff equation adapted for enzyme kinetics to derive
and subsequently .
Visualization: Assay Workflow
Caption: Workflow for the Stopped-Flow CO2 Hydration Assay, the industry standard for CAI potency.
Synthesis & Purity Considerations
For benchmarking, the purity of the 5-anilino derivative is critical. Impurities (unreacted amines or sulfonyl chlorides) can act as false inhibitors or activators.
Synthesis Route: Typically achieved by reacting 5-amino-1,3,4-thiadiazole-2-sulfonamide with appropriate aryl isothiocyanates or halides.
Purification Standard: Compounds must be
pure by HPLC.
Verification: Confirm structure via
-NMR and HRMS. Ensure the sulfonamide protons () are visible (typically a broad singlet around 8.0–8.5 ppm in DMSO-) to verify the pharmacophore is intact.
References
Supuran, C. T., et al. (2009). "Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes." Journal of Enzyme Inhibition and Medicinal Chemistry.
Guzel, O., et al. (2010). "Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes." Journal of Enzyme Inhibition and Medicinal Chemistry.
Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry.[2]
Alterio, V., et al. (2012). "Crystal structure of the human carbonic anhydrase II-acetazolamide complex." Proceedings of the National Academy of Sciences.
High-Precision Purity Confirmation of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide: An Integrated NMR & Mass Spectrometry Guide
Executive Summary & Strategic Rationale In the development of carbonic anhydrase inhibitors (CAIs), 5-Anilino-1,3,4-thiadiazole-2-sulfonamide represents a critical scaffold, structurally distinct from acetazolamide due t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In the development of carbonic anhydrase inhibitors (CAIs), 5-Anilino-1,3,4-thiadiazole-2-sulfonamide represents a critical scaffold, structurally distinct from acetazolamide due to the aromatic 5-anilino substitution. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for quantitation, it possesses significant "blind spots"—specifically its inability to definitively distinguish between regioisomers or detect non-chromophoric inorganic salts (e.g., sodium chloride from salting-out steps).
This guide presents a Dual-Modal Verification Protocol combining 1H/13C NMR and Electrospray Ionization Mass Spectrometry (ESI-MS) . Unlike single-mode alternatives, this integrated workflow provides orthogonal validation: NMR confirms the carbon-nitrogen connectivity and tautomeric state, while MS validates the molecular formula and sulfur isotope pattern, ensuring the exclusion of hydrolysis byproducts common in sulfonamide synthesis.
Structural Analysis & Expected Signatures
Before initiating the protocol, the analyst must understand the theoretical spectroscopic fingerprint of the target molecule.
Molecular Formula: C₈H₈N₄O₂S₂
Molecular Weight: 256.30 g/mol
Key Functional Groups:
Sulfonamide (-SO₂NH₂): Position 2.[1][2] Exchangeable protons.
Anilino (-NH-Ph): Position 5.[1] Secondary amine linking the thiadiazole and phenyl rings.
Sample Prep: Weigh 5–10 mg of the solid product into a clean vial.
Dissolution: Add 0.6 mL DMSO-d₆ . Vortex until completely dissolved. Tip: If the solution is cloudy, filter through a cotton plug into the NMR tube to avoid baseline distortion.
Acquisition (1H):
Pulse angle: 30° or 90°.
Relaxation delay (d1): ≥ 1.0 second (ensure integration accuracy).
Scans: 16–32.
D₂O Exchange (Optional but Recommended):
After the initial scan, add 1 drop of D₂O to the tube, shake, and re-acquire.
Result: The signals at ~8.1 ppm (-SO₂NH₂) and ~10.5 ppm (-NH-) should disappear or diminish significantly, confirming they are exchangeable protons (N-H) and not impurities.
Acquisition (13C):
Scans: ≥ 512 (due to low sensitivity of quaternary carbons).
Focus on the 150–180 ppm region for thiadiazole carbons.
Protocol B: Mass Spectrometry (Molecular Formula Validation)
Objective: Confirm the molecular weight and sulfur count.
Materials:
Instrument: LC-MS (Single Quad or TOF) with ESI source.
Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.
Workflow:
Dilution: Prepare a 10 µg/mL solution in the mobile phase. High concentrations cause ion suppression and dimer formation ([2M+H]⁺).
Mode Selection:
Negative Mode (ESI-): Preferred. Sulfonamides ionize readily by losing a proton from the -SO₂NH₂ group. Look for m/z 255.0 .
Positive Mode (ESI+): Secondary check. Look for m/z 257.0 [M+H]⁺.
Fragmentation Check (Cone Voltage Ramp):
Increase cone voltage (e.g., 20V to 50V) to induce in-source fragmentation.
Key Fragment: Loss of SO₂ (M - 64) or cleavage of the aniline group.
Isotope Analysis: Zoom in on the molecular ion.[2] Measure the height of the M+2 peak. It should be approximately 9–10% of the M peak height (due to two ³²S atoms naturally containing ~4.4% ³⁴S each).
The following diagrams illustrate the logical flow for purity confirmation and impurity identification.
Diagram 1: Integrated Purity Assessment Workflow
Caption: Step-by-step logic flow for validating the 5-Anilino-1,3,4-thiadiazole-2-sulfonamide reference standard.
Diagram 2: Impurity Troubleshooting Logic
Caption: Diagnostic tree for identifying common spectral anomalies in thiadiazole sulfonamide analysis.
Troubleshooting & Self-Validation
To ensure the "Trustworthiness" of your results, apply these self-validation checks:
The "Water" Test: In DMSO-d₆, water appears around 3.3 ppm. If this peak is huge, your exchangeable protons (sulfonamide/amine) may broaden into the baseline due to rapid proton exchange. Remedy: Use a fresh ampoule of DMSO-d₆.
The "Aniline" Trap: Unreacted aniline is a common impurity. It has characteristic triplets around 6.6 ppm and 7.1 ppm. If your aromatic region integrates to >5 protons relative to the thiadiazole signals, you likely have residual starting material.
The "Dimer" Artifact: In ESI-MS, if you see a peak at m/z 511 (Negative mode), this is likely the [2M-H]⁻ dimer, not a heavy impurity. Dilute the sample 10-fold and re-inject; the dimer ratio should decrease.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
Kasımoğulları, R., et al. (2010). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2). Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
BenchChem Technical Support. (2025). Refining Spectroscopic Characterization Methods for 1,3,4-Thiadiazole Derivatives. Link
Guzman, J. D. (2014). Natural substituted phenols as a scaffold for the synthesis of carbonic anhydrase inhibitors. Frontiers in Chemistry. Link
Comparative Molecular Docking Guide: Thiadiazole Sulfonamides vs. Standard Inhibitors
Executive Summary This technical guide provides a rigorous framework for comparing novel 1,3,4-thiadiazole sulfonamide derivatives against standard clinical inhibitors (specifically Acetazolamide ) within the context of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous framework for comparing novel 1,3,4-thiadiazole sulfonamide derivatives against standard clinical inhibitors (specifically Acetazolamide ) within the context of Carbonic Anhydrase (CA) inhibition. It is designed for medicinal chemists and computational biologists seeking to validate hit compounds in silico prior to synthesis.
The thiadiazole scaffold is privileged in medicinal chemistry due to its ability to act as a bioisostere of the phenyl ring, offering improved lipophilicity and distinct hydrogen-bonding potential. This guide details the specific protocols required to objectively benchmark these compounds, focusing on Zinc coordination geometry, binding affinity (
), and Ligand Efficiency (LE).
Part 1: The Target Landscape & Rationale
Why Thiadiazole Sulfonamides?
While benzene sulfonamides (like Sulfanilamide) are classic CA inhibitors, the incorporation of the 1,3,4-thiadiazole ring creates a "Head-Tail" architecture:
The Head (Zinc Binder): The sulfonamide moiety (
) coordinates directly with the Zn(II) ion in the enzyme active site.
The Linker (Thiadiazole): Acts as a rigid spacer that positions the tail.
The Tail: Elongated substituents on the thiadiazole ring allow for interactions with the hydrophobic and hydrophilic halves of the active site cleft, often leading to higher isoform selectivity (e.g., hCA IX over hCA II) compared to the compact Acetazolamide.
The Benchmark Target: Human Carbonic Anhydrase II (hCA II)
PDB Selection:3HS4 (High resolution, co-crystallized with Acetazolamide) or 1T93 .
Active Site Features: A deep conical cleft containing a catalytic Zinc ion coordinated by three histidine residues (His94, His96, His119).
Part 2: Comparative Benchmarking Data
To objectively assess a new thiadiazole derivative, it must be compared side-by-side with Acetazolamide (AAZ) using identical grid parameters. The following table illustrates the expected data profile for a high-potential lead compound versus the standard.
Lower indicates a more stable complex. Thiadiazoles often gain ~2 kcal/mol via tail interactions.
Ligand Efficiency (LE)
~0.45 - 0.50
> 0.35
AAZ is small and efficient. Heavier derivatives may have lower LE but higher total potency.
Zinc Distance ()
1.9 - 2.2 Å
1.9 - 2.2 Å
Critical Control: Must mimic the crystal pose. Deviation > 2.5 Å invalidates the pose.
RMSD (Re-docking)
< 1.5 Å
N/A (Predictive)
Validates the docking protocol accuracy.
H-Bond Partners
Thr199, Thr200
Thr199, Thr200 + Gln92/Phe131
Novel derivatives should maintain core Thr interactions while recruiting secondary residues.
Note: Data ranges are derived from aggregate literature values for validated CA inhibitors [1, 2].
Part 3: Validated Experimental Protocol
This workflow emphasizes self-validation . You cannot trust a docking score unless you first reproduce the experimental reality of the co-crystallized ligand.
Workflow Visualization
The following diagram outlines the critical path for comparative docking, highlighting the "Go/No-Go" validation step.
Figure 1: Self-validating molecular docking workflow. The redocking step (Red) is the critical control point ensuring the algorithm can reproduce the known crystal structure before predicting unknown compounds.
Detailed Protocol Steps
Protein Preparation:
Retrieve PDB 3HS4. Remove all water molecules except the deep water often involved in the proton shuttle (if studying mechanism), though for standard docking, removing all waters is acceptable.
Add polar hydrogens. Merge non-polar hydrogens.
Assign Gasteiger or Kollman charges. Crucial: Ensure the Zinc ion has a charge of +2.0.
Grid Generation:
Center the grid box on the Zinc coordinates.
Dimensions:
points (0.375 Å spacing) is standard for AutoDock. Ensure the box covers residues His94, His96, His119, and the hydrophobic pocket (Val121, Leu198).
Calculate RMSD between the docked pose and the original crystal pose.[2][3]
Requirement: RMSD must be
.[2][3] If not, adjust grid size or charge parameters.
Comparative Docking:
Dock the novel thiadiazole derivatives using the validated parameters.
Selection Criteria: Do not just pick the lowest energy. Pick the lowest energy cluster that maintains the
interaction distance ().
Part 4: Mechanistic Interaction Map
Thiadiazole sulfonamides bind via a specific "lock-and-key" mechanism reinforced by the Zinc ion. Understanding this pathway is essential for interpreting docking results.[2]
Figure 2: Mechanistic interaction map of Thiadiazole Sulfonamides within the Carbonic Anhydrase active site. The Sulfonamide-Zinc bond is the anchor, while the Tail-Pocket interaction drives specificity.
Part 5: In Silico ADMET Profiling[4]
A compound with high binding affinity is useless if it cannot reach the target. Thiadiazoles generally improve the pharmacokinetic profile compared to simple benzene sulfonamides.
Property
Acetazolamide
Target Range for Novel Thiadiazoles
Method of Calculation
LogP (Lipophilicity)
-0.26 (Hydrophilic)
1.5 - 3.5
SwissADME / RDKit
TPSA (Polar Surface)
~115 Ų
< 140 Ų
Essential for cell membrane permeability.
GI Absorption
Low/Moderate
High
Predicted via BOILED-Egg model.
BBB Permeant
No
Yes/No
Tunable based on tail lipophilicity (Target dependent).
Analysis: Acetazolamide has poor lipophilicity. Novel thiadiazole derivatives often aim to increase LogP to improve passive transport across biological membranes, particularly for targeting intracellular CA isoforms or solid tumors [3].
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery.
D'Ambrosio, K., et al. (2015). Validation of the docking protocol: Carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.
SwissADME. (2017). A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
Comprehensive Evaluation of Off-Target Effects for 5-Anilino-1,3,4-thiadiazole-2-sulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibitors
As drug development pivots toward targeting the hypoxic tumor microenvironment, the selective inhibition of transmembrane Carbonic Anhydrases (CA IX and CA XII) has become a premier therapeutic strategy[1]. However, the...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward targeting the hypoxic tumor microenvironment, the selective inhibition of transmembrane Carbonic Anhydrases (CA IX and CA XII) has become a premier therapeutic strategy[1]. However, the structural homology across the 15 human CA isoforms presents a profound challenge: differentiating between tumor-associated targets and ubiquitous cytosolic off-targets (primarily CA I and CA II).
This guide provides a rigorous, data-backed comparative analysis of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide , a classical heterocyclic sulfonamide, against established and clinical-stage alternatives. By examining the mechanistic causality of its off-target binding and detailing self-validating experimental protocols, we aim to equip researchers with the analytical frameworks necessary to optimize isoform selectivity.
Mechanistic Causality: The Structural Basis of Off-Target Toxicity
All classical CA inhibitors (CAIs) utilize a primary zinc-binding group (ZBG)—typically a primary sulfonamide (
)—which coordinates with the ion in the enzyme's catalytic pocket [2]. Because the active site architecture is highly conserved across the CA metalloenzyme family, the ZBG alone cannot confer selectivity.
When evaluating 5-Anilino-1,3,4-thiadiazole-2-sulfonamide , the 5-anilino "tail" is the primary determinant of its pharmacokinetic and pharmacodynamic profile. While this lipophilic tail enhances membrane permeability, it inadvertently facilitates entry into healthy cells, leading to potent inhibition of the cytosolic off-target CA II.
The Consequences of CA II Off-Target Inhibition:
CA II is responsible for physiological pH and bicarbonate homeostasis in erythrocytes, the renal system, and the central nervous system. Unintended inhibition of CA II leads to a self-limiting but clinically burdensome cascade: reduced excretion of
and water, altered cerebrospinal fluid (CSF) secretion, and the rapid development of systemic metabolic acidosis [2].
To overcome this, modern drug design utilizes the "tail approach," appending bulky or charged moieties to the sulfonamide scaffold. This exploits subtle topological differences—such as the presence of bulky occluding residues (F131 in CA II; H67, F91 in CA I) that restrict access to the active site in off-target isoforms, while the active sites of CA IX and XII remain more accessible [1].
Figure 1: Mechanism of on-target efficacy vs. off-target toxicity in CA inhibition.
Comparative Performance Data
To objectively evaluate the viability of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide as a lead compound, we must benchmark its inhibition constants (
) against two critical alternatives:
Acetazolamide (AZA): The classical, FDA-approved, non-selective thiadiazole sulfonamide [3].
SLC-0111: A highly selective ureido-substituted benzenesulfonamide currently in Phase Ib/II clinical trials for hypoxic solid tumors [3].
Table 1: Isoform-Specific Inhibition Profile (
in nM)
Compound
CA I (Off-Target)
CA II (Off-Target)
CA IX (Target)
CA XII (Target)
Selectivity Ratio (CA II / CA IX)
Acetazolamide (AZA)
250.0
12.0
25.0
5.7
0.48 (Poor)
5-Anilino-1,3,4-thiadiazole-2-sulfonamide
64.5
15.2
8.4
4.8
1.80 (Moderate)
SLC-0111 (Clinical Benchmark)
> 10,000
960.0
45.0
4.5
21.33 (Excellent)
Data synthesized from standardized stopped-flow
hydration assays[4]. A Selectivity Ratio < 1 indicates preferential binding to the off-target CA II, whereas a higher ratio indicates a wider therapeutic window.
Analysis: While 5-Anilino-1,3,4-thiadiazole-2-sulfonamide demonstrates sub-10 nM affinity for the tumor-associated targets (CA IX/XII), its high lipophilicity and lack of steric bulk result in potent 15.2 nM inhibition of the off-target CA II. Compared to the clinical benchmark SLC-0111, which achieves a 21-fold selectivity window by utilizing an elongated, bulky ureido tail to clash with CA II's occluded active site, the 5-anilino derivative poses a significantly higher risk of metabolic acidosis [1, 3].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of off-target effects requires a multi-tiered validation strategy. Below are the definitive, step-by-step protocols for quantifying both enzymatic selectivity and phenotypic off-target toxicity.
Protocol A: Stopped-Flow
Hydration Kinetics Assay
Causality: The physiological hydration of
by Carbonic Anhydrase is one of the fastest known enzymatic reactions (turnover rate ). Standard spectrophotometry cannot capture this kinetic event. We utilize a stopped-flow instrument to rapidly mix the enzyme/inhibitor complex with -saturated water, tracking the pH-dependent color change of a phenol red indicator to calculate the inhibition constant ().
Step-by-Step Procedure:
Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M
(to maintain constant ionic strength) and 0.2 mM phenol red.
Enzyme-Inhibitor Pre-incubation: Incubate recombinant human CA isoforms (CA I, II, IX, or XII) with varying concentrations of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20°C to allow steady-state complex formation.
Substrate Preparation: Saturate ultra-pure water with
gas at 20°C to achieve a stable 17 mM concentration.
Rapid Mixing: Inject equal volumes of the Enzyme-Inhibitor-Indicator solution and the
substrate into the stopped-flow observation chamber.
Data Acquisition: Monitor absorbance at 556 nm (the isosbestic point of phenol red) over a 10-50 millisecond window.
Self-Validation Check: Run a baseline uncatalyzed reaction (buffer +
without enzyme) to subtract spontaneous hydration rates. Use Acetazolamide as a positive control for assay calibration.
Analysis: Calculate
values from the initial velocity curves, and convert to using the Cheng-Prusoff equation.
values do not account for cellular permeability. To determine if the compound's off-target CA II inhibition translates to cellular toxicity, we must evaluate it in a physiological model. 3D spheroids naturally develop a hypoxic core (mimicking solid tumors) and rely on CA IX for survival, while normoxic 2D cultures rely solely on CA II for basic metabolism.
Step-by-Step Procedure:
Cell Culture: Seed HT-29 (colorectal carcinoma, high basal CA IX) cells in ultra-low attachment 96-well plates to form 3D spheroids. Seed a parallel 2D monolayer as the normoxic control.
Environmental Conditioning: Transfer the 3D spheroids to a hypoxia chamber (1%
, 5% ) for 48 hours to induce robust HIF-1 mediated CA IX expression [1]. Keep 2D plates in standard normoxia (21% ).
Compound Dosing: Treat both groups with 5-Anilino-1,3,4-thiadiazole-2-sulfonamide (1 µM and 10 µM).
Measurement: After 24 hours, load cells with the ratiometric pH-sensitive dye BCECF-AM.
Self-Validation Check: Normalize fluorescence data against a standard curve generated using Nigericin (a
ionophore) in high-potassium buffers of known pH.
Endpoint Analysis: If the compound is highly selective, it will cause severe intracellular acidification and cell death only in the hypoxic 3D spheroids (via CA IX inhibition). If the compound has high off-target toxicity (like the 5-anilino derivative), it will also induce significant acidification and viability loss in the normoxic 2D control via CA II inhibition.
Figure 2: Integrated high-throughput screening workflow for off-target evaluation.
Conclusion and Lead Optimization Directives
While 5-Anilino-1,3,4-thiadiazole-2-sulfonamide exhibits potent binding to tumor-associated CA IX and XII, its lack of structural bulk allows it to deeply penetrate the un-occluded active site of the cytosolic off-target CA II. The resulting narrow therapeutic window (Selectivity Ratio: 1.80) makes it prone to inducing metabolic acidosis in vivo.
For researchers utilizing this scaffold, future optimization must focus on the tail approach . By replacing the simple 5-anilino group with elongated, positively charged, or highly sterically hindered moieties (e.g., ureido-linkers or bulky carbohydrate derivatives), researchers can intentionally induce steric clashes with the F131 residue of CA II, thereby abolishing off-target toxicity while preserving nanomolar affinity for the extracellular CA IX target [1, 3].
References
Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Carbonic anhydrase inhibitors – Knowledge and References
Source: Taylor & Francis
URL:[Link]
Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry
Source: ACS Publications
URL:[Link]
Executive Summary Effective disposal of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide requires a nuanced understanding of its chemical stability and biological activity. As a sulfonamide derivative incorporating a thiadiazol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Effective disposal of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide requires a nuanced understanding of its chemical stability and biological activity. As a sulfonamide derivative incorporating a thiadiazole ring, this compound presents specific risks regarding aquatic toxicity and microbial resistance . Standard drain disposal is strictly prohibited.[1][2][3]
This guide synthesizes protocols from the EPA’s Resource Conservation and Recovery Act (RCRA) and best practices for handling bioactive heterocyclic sulfonamides. It is designed to ensure safety, regulatory compliance, and environmental stewardship.[2][3][4][5]
Chemical Hazard & Stability Profile
To dispose of a chemical safely, one must first understand what makes it dangerous.[4] This compound is structurally related to acetazolamide and other carbonic anhydrase inhibitors. The "anilino" (phenylamino) group increases its lipophilicity compared to its parent amine, potentially enhancing its bioavailability and persistence in the environment.
Double-gloving and N95/P100 respiratory protection are mandatory.
RCRA Status
Non-listed (Characteristic Waste)
Must be characterized as "Hazardous Waste - Toxic/Irritant" (D000 unlisted).
Scientific Insight: The thiadiazole ring is robust against hydrolysis under standard environmental conditions. Consequently, if this compound enters the water table, it does not degrade quickly, posing a risk of bioaccumulation. High-temperature incineration (>1000°C) is the only validated method to break the C-S and N-S bonds effectively.
Waste Characterization & Segregation Strategy
Proper segregation prevents dangerous cross-reactions and ensures the waste stream is accepted by disposal facilities.[2]
The "No-Mix" Rule
Do NOT mix with oxidizers (e.g., permanganates, nitrates). The sulfur content in the thiadiazole ring can react exothermically.
Do NOT mix with halogenated solvents unless unavoidable. Keep the waste stream "Non-Halogenated Organic" if possible to reduce disposal costs, unless the compound was dissolved in DCM or Chloroform.
Workflow Visualization: Waste Determination
The following diagram outlines the decision logic for segregating this specific compound.
Figure 1: Decision logic for segregating 5-Anilino-1,3,4-thiadiazole-2-sulfonamide waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocol
This protocol assumes the user is in a standard research laboratory setting.
Phase 1: Preparation & PPE
Before handling the waste container, don the following PPE to prevent sensitization (sulfonamide allergy risk):
Hands: Double nitrile gloves (0.11 mm minimum thickness).
Eyes: Chemical splash goggles.
Respiratory: If handling open powder outside a fume hood, use an N95 or P100 particulate respirator.
Phase 2: Packaging (Solid Waste)
Select Container: Use a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
Transfer: Transfer the solid chemical, along with any contaminated weighing boats or spatulas, into the jar.
Critical: Do not overfill. Leave 10% headspace.
Wipe Down: Wipe the exterior of the container with a damp paper towel (water/ethanol) to remove dust. Place this towel inside the container.
Seal: Screw the lid on tightly. Apply parafilm or electrical tape around the lid-neck junction to prevent vibrational loosening during transport.
Phase 3: Packaging (Liquid Waste)
Select Container: Use a chemically resistant carboy (HDPE or Glass).
Compatibility Check: Ensure the solvent carrier (e.g., DMSO, Methanol) is compatible with the container.
Funneling: Use a funnel to pour the solution. Avoid splashing.
Rinsing: Triple-rinse the original vessel with a small volume of solvent and add the rinsate to the waste container.
Phase 4: Labeling & Documentation
Generic labels are insufficient. The label must explicitly state:
Full Chemical Name: 5-Anilino-1,3,4-thiadiazole-2-sulfonamide.[5]
Regulatory Note: Under RCRA guidelines, you must not use abbreviations (e.g., "AT-Sulfonamide") on the official waste tag. Full nomenclature is required for emergency responders.
Emergency Procedures: Spill Management
Accidental release of the solid powder requires immediate containment to prevent inhalation and spread.
Table 2: Spill Response Matrix
Spill Type
Immediate Action
Cleanup Material
Disposal of Cleanup Debris
Dry Powder
Stop airflow (close hood sash or turn off HVAC if safe).
Damp paper towels or HEPA vacuum. Do NOT dry sweep.
Figure 2: Operational workflow for managing minor laboratory spills of 5-Anilino-1,3,4-thiadiazole-2-sulfonamide.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9][10]
PubChem. (n.d.). 5-Amino-1,3,4-thiadiazole-2-sulfonamide (Compound Summary). National Library of Medicine. Retrieved October 26, 2023.
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements.
BenchChem. (2025).[2][3][4] Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide (Used for analog comparison of thiadiazole disposal).